Product packaging for 2-(1-Adamantyl)-4-methylphenol(Cat. No.:CAS No. 41031-50-9)

2-(1-Adamantyl)-4-methylphenol

Cat. No.: B1221034
CAS No.: 41031-50-9
M. Wt: 242.36 g/mol
InChI Key: XHLJIHBDAJFXBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(1-Adamantyl)-4-methylphenol is a 2-adamantylphenol derivative. It has been synthesized by the adamantylation of p-cresol with 1-adamantanol. The structure has been confirmed by 1H and 13C NMR.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22O B1221034 2-(1-Adamantyl)-4-methylphenol CAS No. 41031-50-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-adamantyl)-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O/c1-11-2-3-16(18)15(4-11)17-8-12-5-13(9-17)7-14(6-12)10-17/h2-4,12-14,18H,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLJIHBDAJFXBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70347111
Record name 2-(1-Adamantyl)-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41031-50-9
Record name 2-(1-Adamantyl)-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-Adamantyl)-4-methylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-(1-Adamantyl)-4-methylphenol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(1-Adamantyl)-4-methylphenol

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound (AdMP). AdMP is a sterically hindered phenol derivative that serves as a crucial building block in organic synthesis and a valuable intermediate in the development of pharmaceuticals. The incorporation of the bulky, lipophilic adamantyl cage imparts unique physicochemical characteristics to the molecule, influencing its reactivity, stability, and biological activity. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental insights, safety protocols, and an exploration of the broader significance of the adamantyl moiety in medicinal chemistry.

Introduction: The Significance of Steric Hindrance and Lipophilicity

This compound is a derivative of p-cresol where a three-dimensional adamantyl group is attached to the phenol ring at the ortho position relative to the hydroxyl group.[1][2] This substitution creates significant steric hindrance around the phenolic hydroxyl group, which profoundly influences its reactivity. The adamantane moiety itself is a rigid, diamondoid hydrocarbon cage known for its high lipophilicity and metabolic stability.[3][4]

In the field of drug discovery, the adamantyl group is often considered a "lipophilic bullet" capable of enhancing a molecule's pharmacokinetic profile.[3][4] Its steric bulk can protect adjacent functional groups from enzymatic degradation, thereby increasing a drug's half-life, while its hydrophobicity can improve membrane permeability and target engagement.[3] Consequently, AdMP is not merely a chemical reagent but a strategic precursor for synthesizing complex molecules with tailored pharmacological properties.[1][5]

Core Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. These values are critical for experimental design, purification, and computational modeling.

PropertyValueSource(s)
Molecular Formula C₁₇H₂₂O[1][2][5][6][7]
Molecular Weight 242.36 g/mol [1][2][5][6][7]
Appearance White to off-white powder[2]
Melting Point 128-130 °C (lit.)[1][2][7]
Boiling Point 359.9 ± 21.0 °C at 760 mmHg[7]
Density 1.1 ± 0.1 g/cm³[7]
Solubility Sparingly soluble in water (7.8E-3 g/L at 25°C)[1]
XLogP3-AA 5.3[6]
Topological Polar Surface Area 20.2 Ų[6]
CAS Number 41031-50-9[1][2][5][6][7]

Synthesis and Mechanism

The primary route for synthesizing this compound is through the Friedel-Crafts alkylation of p-cresol with an adamantylating agent. The adamantyl cation, generated in situ, acts as the electrophile in an electrophilic aromatic substitution reaction.

Synthetic Pathway: Adamantylation of p-Cresol

The most common and efficient method involves the direct adamantylation of p-cresol using 1-adamantanol.[1][2] This reaction is typically catalyzed by a strong acid. Modern approaches favor solid acid catalysts, such as ion-exchange resins, to promote a cleaner, more environmentally friendly process by minimizing corrosive waste and allowing for catalyst recycling.[7][8][9] Alternative adamantyl sources include 1-bromoadamantane and 1-chloroadamantane.[7]

The reaction proceeds via the formation of a stable tertiary carbocation from 1-adamantanol under acidic conditions. This adamantyl cation then attacks the electron-rich phenol ring, with a strong preference for the sterically accessible ortho position to the activating hydroxyl group.

Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_products Products pCresol p-Cresol AdMP This compound pCresol->AdMP Adamantanol 1-Adamantanol Adamantanol->AdMP Catalyst Acid Catalyst (e.g., Ion-Exchange Resin) Catalyst->AdMP Catalyzes Solvent Solvent (e.g., Acetic Acid) Solvent->AdMP In Water Water

Caption: General synthesis scheme for this compound.

Experimental Protocol: Ion-Exchange Resin Catalyzed Synthesis

This protocol is adapted from methodologies developed for clean synthesis of adamantylphenols.[7][9]

Materials:

  • p-Cresol (1.0 eq)

  • 1-Adamantanol (1.0-1.2 eq)

  • Strongly acidic ion-exchange resin (e.g., Amberlyst-15)

  • Glacial acetic acid (solvent)

  • Anhydrous sodium sulfate

  • Ethyl acetate and Hexane (for chromatography/recrystallization)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add p-cresol, 1-adamantanol, and the acidic ion-exchange resin in glacial acetic acid.

  • Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[9]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to recover the ion-exchange resin catalyst. The catalyst can be washed with acetic acid, dried, and reused.

  • Solvent Removal: Remove the acetic acid from the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound as a white solid.

Spectroscopic Characterization

Structural confirmation of AdMP is typically achieved through NMR and IR spectroscopy.[1][2]

TechniqueFeatureExpected Chemical Shift / Frequency
¹H NMR Phenolic OH~4.7 ppm (s, 1H)[9]
Aromatic CH6.5 - 7.1 ppm (m, 3H)[9]
Methyl (CH₃)~2.3 ppm (s, 3H)[9]
Adamantyl CH₂, CH1.7 - 2.2 ppm (m, 15H)[9]
¹³C NMR Aromatic C-O~150-155 ppm
Aromatic C-Ad~135-140 ppm
Aromatic CH~115-130 ppm
Adamantyl C (quaternary)~35-40 ppm
Adamantyl CH, CH₂~28-45 ppm
Methyl C~20 ppm
FT-IR O-H stretch (phenolic)3200-3600 cm⁻¹ (broad)
C-H stretch (aromatic)~3000-3100 cm⁻¹
C-H stretch (aliphatic)~2800-3000 cm⁻¹
C=C stretch (aromatic)~1500-1600 cm⁻¹

Note: NMR shifts are approximate and can vary based on solvent and concentration. The adamantyl group's protons typically appear as a complex set of broad singlets or multiplets in the aliphatic region of the ¹H NMR spectrum.[9][10]

Chemical Reactivity and Synthetic Applications

This compound is a versatile intermediate for further chemical transformations.[1] Its sterically hindered hydroxyl group exhibits reduced reactivity in certain reactions (e.g., etherification) but can be readily derivatized under appropriate conditions.

Key Applications:

  • Synthesis of Thiophenols: It serves as a starting material for producing 2-(1-adamantyl)-4-methylthiophenol, a compound with potential applications in materials science and medicinal chemistry.[1][2]

  • Ortho-Functionalization: It can undergo reactions like the Duff formylation with urotropin to yield 3-(1-adamantyl)-2-hydroxy-5-methylbenzaldehyde, a functionalized aromatic aldehyde.[1][2]

  • Catalyst Development: The molecule has been used to synthesize adamantyl-substituted chromium(III) complexes, which function as catalysts in enantioselective hetero-Diels-Alder reactions, highlighting its utility in asymmetric synthesis.[1][2][11]

  • Pharmaceutical Intermediate: While its direct bromo-analogue is a key intermediate for the acne medication Adapalene, AdMP serves as a valuable structural analogue for creating libraries of related compounds in drug discovery programs.[7][9]

Applications cluster_products Synthetic Derivatives & Applications AdMP This compound Thiophenol 2-(1-Adamantyl)-4- methylthiophenol AdMP->Thiophenol Thionation Aldehyde 3-(1-Adamantyl)-2-hydroxy-5- methylbenzaldehyde AdMP->Aldehyde Formylation Catalyst Adamantyl-Cr(III) Complex (Catalyst) AdMP->Catalyst Ligand Synthesis DrugAnalogs Pharmaceutical Analogs & Drug Discovery Scaffolds AdMP->DrugAnalogs Scaffold

Caption: Key synthetic applications of this compound.

Safety and Handling

This compound is classified as an irritant. Proper personal protective equipment (PPE) and handling procedures are mandatory.

Hazard CategoryGHS ClassificationPrecautionary Statements (Selected)
Skin Irritation Category 2 (H315: Causes skin irritation)P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][6][12]
Eye Irritation Category 2 (H319: Causes serious eye irritation)P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6][12]
Respiratory Irritation STOT SE 3 (H335: May cause respiratory irritation)P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][6][12]

Storage: Store in a tightly closed container in a dry, well-ventilated place.[5][13] Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a NIOSH-approved dust mask (e.g., N95) are recommended.[2]

Conclusion

This compound is a chemical of significant interest due to the unique properties imparted by its adamantyl substituent. Its well-defined synthesis, characterized reactivity, and role as a precursor to complex molecules make it a valuable tool for chemists in both academic and industrial settings. The steric and lipophilic contributions of the adamantyl cage are particularly relevant in the field of drug design, where this compound serves as an important scaffold for developing new therapeutic agents with enhanced stability and optimized pharmacokinetic profiles. As synthetic methodologies continue to advance, the utility of AdMP and its derivatives is poised to expand further.

References

Whitepaper: Synthesis of 2-(1-Adamantyl)-4-methylphenol from p-Cresol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Sterically hindered phenols are a cornerstone class of molecules with significant industrial and pharmaceutical relevance, primarily serving as potent antioxidants and versatile synthetic intermediates.[1] The introduction of bulky alkyl groups, such as the adamantyl moiety, ortho to the phenolic hydroxyl group imparts unique properties, including enhanced stability against oxidation and tailored reactivity. 2-(1-Adamantyl)-4-methylphenol is a prominent example, leveraging the rigid, three-dimensional structure of adamantane to create a highly hindered yet functionalized phenol.

This technical guide provides an in-depth exploration of the synthesis of this compound from p-cresol. It is designed for researchers, chemists, and drug development professionals, offering a detailed examination of the underlying chemical principles, a comparative analysis of catalytic systems, and field-tested experimental protocols.

Part 1: The Core Chemistry: Electrophilic Aromatic Substitution

The synthesis of this compound is achieved through the Friedel-Crafts alkylation of p-cresol.[2][3][4] This reaction is a classic example of electrophilic aromatic substitution, where the electron-rich aromatic ring of p-cresol attacks an electrophilic adamantyl species.[2] The hydroxyl (-OH) and methyl (-CH₃) groups of p-cresol are ortho-, para-directing activators. Since the para position is blocked by the methyl group, substitution is directed to the ortho positions. The primary challenge and area of methodological focus is achieving high regioselectivity for mono-alkylation at the C2 position, adjacent to the hydroxyl group.

The adamantyl electrophile is typically generated in situ from a precursor such as 1-adamantanol or a 1-haloadamantane (e.g., 1-bromoadamantane) in the presence of a suitable catalyst.[5][6]

Overall Reaction Scheme

The general transformation is illustrated below:

G cluster_reactants Reactants cluster_product Product pCresol p-Cresol plus1 + Adamantanol 1-Adamantanol Catalyst Catalyst (e.g., Aluminum Phenoxide or Ion-Exchange Resin) Adamantanol->Catalyst Product This compound Catalyst->Product

Caption: General reaction for the adamantylation of p-cresol.

Part 2: Catalyst Systems - A Comparative Analysis

The choice of catalyst is the most critical parameter in this synthesis, dictating reaction efficiency, regioselectivity, and process sustainability. Two primary catalytic systems have proven effective: traditional aluminum phenoxides and modern solid acid catalysts.

The Classic Approach: Aluminum Phenoxide Catalysis

Aluminum phenoxide catalysts have long been the industry standard for the selective ortho-alkylation of phenols.[1][7][8] The catalyst is typically formed in situ by reacting the starting phenol with an aluminum source, such as aluminum metal or trialkylaluminum.[1]

Mechanism and Rationale for Ortho-Selectivity

The high ortho-selectivity is a defining feature of this method. It is attributed to the formation of a six-membered cyclic transition state involving the aluminum phenoxide, the phenolic oxygen, and the alkylating agent (in this case, the adamantyl carbocation precursor).[1] This coordination pre-arranges the reactants in space, directing the electrophilic attack of the bulky adamantyl group specifically to the ortho position.

G cluster_mech Proposed Mechanism for Ortho-Alkylation node1 p-Cresol + AlR3 node2 Aluminum p-cresoxide (Catalyst) node1->node2 Catalyst Formation node4 Coordination Complex node2->node4 node3 1-Adamantanol node3->node4 node5 Six-Membered Transition State node4->node5 Rearrangement node6 Ortho-Alkylated Product node5->node6 Electrophilic Attack

Caption: Mechanism of aluminum phenoxide catalyzed ortho-alkylation.

Advantages:

  • High Ortho-Selectivity: Minimizes the formation of undesired isomers.[1]

  • Proven Industrial Scalability: The method is well-established for large-scale production of hindered phenols.[7]

Disadvantages:

  • Stoichiometric Requirement: A significant portion of the starting phenol is consumed to form the catalyst.[9]

  • Difficult Workup: The reaction requires a hydrolytic workup to deactivate and remove the aluminum catalyst, often generating substantial aqueous waste.[10]

The Green Alternative: Ion-Exchange Resin Catalysis

A cleaner, more environmentally benign approach utilizes solid acid catalysts, such as sulfonic acid ion-exchange resins (e.g., Amberlite).[6][11] This method promotes the adamantylation of phenols with adamantanols under milder conditions.[11]

Mechanism and Rationale

The resin acts as a heterogeneous source of protons (H⁺). The reaction proceeds via a standard electrophilic aromatic substitution mechanism:

  • The alcohol (1-adamantanol) is protonated by the resin.

  • Loss of water generates a stable tertiary adamantyl carbocation.

  • The electron-rich p-cresol ring attacks the carbocation, preferentially at the sterically accessible and electronically favorable ortho position.

Advantages:

  • Catalyst Recyclability: The resin can be easily recovered by simple filtration and reused multiple times without significant loss of activity.[6][11]

  • Simplified Workup: Eliminates the need for aqueous quenching and extraction, streamlining the purification process.

  • Milder Conditions: Reactions can often be run at lower temperatures.[11]

Disadvantages:

  • Catalyst Dehydration: The catalytic activity can be sensitive to water, and the resin may require drying before reuse.[6]

  • Potentially Lower Selectivity: While effective, regioselectivity may not be as exclusively ortho-directing as the aluminum phenoxide system under all conditions.

Part 3: Experimental Protocols

The following protocols are provided as robust starting points for laboratory synthesis. Researchers should perform a thorough risk assessment before proceeding.

Protocol 1: Ion-Exchange Resin Catalyzed Synthesis

This protocol is adapted from a clean synthesis methodology for adamantylphenols.[6][11]

Materials & Equipment:

  • p-Cresol (CAS: 106-44-5)

  • 1-Adamantanol (CAS: 768-95-6)

  • Sulfonic acid resin (e.g., Amberlite 200, H⁺ form)

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reactor Setup: To a 100 mL round-bottom flask, add dry sulfonic acid resin (5.0 g).

  • Reagent Addition: Add glacial acetic acid (15 mL), followed by p-cresol (1.62 g, 15 mmol) and 1-adamantanol (2.43 g, 16 mmol).

  • Reaction: Heat the mixture to 100 °C (bath temperature) with vigorous stirring. Monitor the reaction progress by TLC (thin-layer chromatography). The reaction is typically complete within 2-4 hours.

  • Catalyst Recovery: Cool the mixture to approximately 60 °C. Filter the hot solution to separate the resin catalyst. Wash the recovered resin with ethyl acetate and dry it in a vacuum oven for future use.[6]

  • Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetic acid.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as dichloromethane/petroleum ether, to yield pure this compound as a white powder.[6]

Protocol 2: Aluminum Phenoxide Catalyzed Synthesis

This protocol is a generalized procedure based on established principles of ortho-alkylation.[1][7]

Materials & Equipment:

  • p-Cresol (CAS: 106-44-5)

  • 1-Adamantanol (CAS: 768-95-6)

  • Triethylaluminum (or other aluminum alkyl)

  • Toluene (anhydrous)

  • Nitrogen/Argon inert atmosphere setup

  • Cannula/syringe for liquid transfer

  • Three-neck flask with condenser, dropping funnel, and thermometer

  • Hydrochloric acid (aqueous, 1M)

  • Separatory funnel

Procedure:

  • Catalyst Formation (In Situ): In a three-neck flask under an inert atmosphere, charge p-cresol (e.g., 250 mmol) and anhydrous toluene. Carefully add triethylaluminum (e.g., 5-10 mmol) dropwise while stirring. The reaction is exothermic and will evolve ethane gas. Allow the mixture to stir at a slightly elevated temperature (e.g., 50-60 °C) for 1 hour to ensure complete formation of the aluminum p-cresoxide catalyst.

  • Alkylation: Heat the mixture to the target reaction temperature (typically 110-150 °C). Dissolve 1-adamantanol (e.g., 200 mmol) in warm toluene and add it slowly via the dropping funnel over 1-2 hours.

  • Reaction: Maintain the reaction at temperature for 4-8 hours, monitoring by TLC or GC for the consumption of p-cresol.

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by adding 1M HCl. Caution: This is an exothermic process. Transfer the mixture to a separatory funnel.

  • Extraction & Purification: Separate the organic layer. Wash with water and brine, then dry over anhydrous sodium sulfate. Remove the toluene under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.

Experimental Workflow Visualization

G start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup charge Charge p-Cresol & Solvent setup->charge catalyst Add Catalyst (Resin or Al-Source) charge->catalyst reagent Add 1-Adamantanol catalyst->reagent react Heat & Stir (Monitor by TLC/GC) reagent->react workup Reaction Workup (Filter or Quench/Extract) react->workup purify Purify Product (Recrystallization or Distillation) workup->purify characterize Characterize Final Product (NMR, MP, etc.) purify->characterize end End characterize->end

Caption: A generalized workflow for the synthesis of this compound.

Part 4: Product Characterization and Data

Thorough characterization is essential to confirm the identity and purity of the final product.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₇H₂₂O[12]
Molecular Weight 242.36 g/mol [12]
Appearance White powder/crystalline solid[12]
Melting Point 128-130 °C[5][12]
CAS Number 41031-50-9[5]
Spectroscopic Data

The structure of this compound is unambiguously confirmed by NMR spectroscopy.[12] While a full spectral assignment requires experimental data, the expected chemical shifts can be predicted based on established principles.[13][14]

¹H-NMR Spectroscopy (Predicted)

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ)MultiplicityIntegrationAssignmentRationale
~7.00 ppmd1HAr-H (meta to -OH)Aromatic proton adjacent to methyl group.
~6.85 ppmdd1HAr-H (ortho to -OH)Aromatic proton between -OH and adamantyl.
~6.70 ppmd1HAr-H (meta to -OH)Aromatic proton adjacent to adamantyl group.
~4.90 ppms1HOH Phenolic proton, shift is variable.
~2.25 ppms3HAr-CH₃ Methyl group on the aromatic ring.
~2.10 ppmbr s6HAdamantyl-CH₂ Methylene protons of adamantyl cage.
~1.75 ppmbr s9HAdamantyl-CH & CH₂ Methine and remaining methylene protons.
¹³C-NMR Spectroscopy (Predicted)

(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ)AssignmentRationale
~151.0 ppmC -OHAromatic carbon bearing the hydroxyl group.
~135.0 ppmC -AdAromatic carbon bearing the adamantyl group.
~129.0 ppmAr-C HAromatic methine carbon.
~128.5 ppmC -CH₃Aromatic carbon bearing the methyl group.
~127.0 ppmAr-C HAromatic methine carbon.
~115.0 ppmAr-C HAromatic methine carbon ortho to -OH.
~40.5 ppmAdamantyl-C H₂Methylene carbons in adamantyl cage.
~37.0 ppmAdamantyl-C Quaternary carbon of adamantyl cage.
~29.0 ppmAdamantyl-C HMethine carbons in adamantyl cage.
~20.5 ppmAr-C H₃Methyl carbon.

Part 5: Safety and Handling

All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[12]

  • p-Cresol: Toxic and corrosive. Can cause severe skin burns and eye damage. Handle with extreme care.[15]

  • 1-Adamantanol: May cause skin and eye irritation.

  • Aluminum Alkyls (for Protocol 2): Pyrophoric and react violently with water. Must be handled under a strict inert atmosphere by trained personnel.

  • Acids (Acetic, HCl): Corrosive. Handle with care to avoid contact and inhalation.

Consult the Safety Data Sheet (SDS) for each chemical before use.

References

A Technical Guide to 2-(1-Adamantyl)-4-methylphenol (CAS: 41031-50-9): Synthesis, Properties, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides an in-depth technical overview of 2-(1-Adamantyl)-4-methylphenol (CAS No. 41031-50-9), a sterically hindered phenol of significant interest in medicinal chemistry and materials science. By combining the rigid, lipophilic adamantane cage with a reactive p-cresol scaffold, this molecule offers a unique set of properties. It serves as a versatile synthetic intermediate and a platform for developing novel therapeutic agents, leveraging the established roles of adamantane in enhancing drug pharmacokinetics and the antioxidant capabilities of hindered phenols. This document details its physicochemical characteristics, synthesis methodologies with mechanistic insights, analytical protocols, and explores its potential applications grounded in the known bioactivity of its constituent pharmacophores.

Introduction: A Molecule of Strategic Design

The strategic value of this compound arises from the synergistic combination of two powerful chemical motifs: the adamantane group and the sterically hindered phenol.

The Adamantane Moiety: The "Lipophilic Bullet"

Adamantane, a tricyclic hydrocarbon, is often described as a "lipophilic bullet" in drug design.[1] Its rigid, cage-like structure and high lipophilicity are exploited to improve the pharmacological profiles of parent molecules.[2][3] The incorporation of an adamantyl group can:

  • Enhance Lipophilicity: Increase the molecule's ability to cross biological membranes, a critical factor for drug absorption and distribution.[2]

  • Improve Metabolic Stability: The bulky adamantane cage can sterically shield adjacent functional groups from metabolic enzymes, thereby increasing the drug's half-life in the body.[2]

  • Provide a Rigid Scaffold: It offers a predictable and rigid anchor for orienting other functional groups, which is crucial for optimizing interactions with biological targets like enzyme active sites or receptors.[1]

Sterically Hindered Phenols: Bioactive Scaffolds

Phenolic compounds with bulky alkyl groups positioned ortho to the hydroxyl group are known as sterically hindered phenols (SHPs).[4][5] This structural arrangement is key to their function, primarily as potent antioxidants and radical scavengers.[6] The bulky substituents stabilize the phenoxy radical formed upon donation of a hydrogen atom, preventing it from participating in chain-propagating reactions. This property makes them valuable as antioxidants in polymers and biological systems.[5][6] Furthermore, SHPs have been investigated for a range of biological activities, including anticancer and anti-inflammatory effects.[4][7]

The fusion of these two moieties in this compound creates a molecule with inherent potential as both a stable antioxidant and a valuable intermediate for pharmaceuticals where enhanced lipophilicity and metabolic stability are desired.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below, providing essential data for laboratory use and computational modeling.

PropertyValueReference(s)
CAS Number 41031-50-9[8][9][10]
Molecular Formula C₁₇H₂₂O[8][9][11][12]
Molecular Weight 242.36 g/mol [9][10][11][12]
Appearance White to off-white solid/powder[10]
Melting Point 128-130 °C[8][9][10]
Boiling Point 359.9 ± 21.0 °C at 760 mmHg[8]
Density 1.1 ± 0.1 g/cm³[8]
Solubility Sparingly soluble in water (7.8 mg/L at 25°C)[9]
SMILES CC1=CC(C23CC4CC(C2)CC(C4)C3)=C(O)C=C1
InChI Key XHLJIHBDAJFXBE-UHFFFAOYSA-N[13]

Synthesis and Mechanistic Insights

The primary route for synthesizing this compound is the direct adamantylation of p-cresol, a classic example of a Friedel-Crafts alkylation reaction.[9][14] This electrophilic aromatic substitution involves the generation of a stable tertiary adamantyl carbocation, which then attacks the electron-rich phenol ring.

Mechanistic Pathway

The reaction is catalyzed by either a Brønsted or Lewis acid. The catalyst facilitates the formation of the 1-adamantyl carbocation from a precursor like 1-adamantanol or 1-bromoadamantane.[15][16] The hydroxyl group of p-cresol is a strong ortho-, para-directing group; since the para position is blocked by the methyl group, the bulky adamantyl electrophile is directed to the ortho position.

G cluster_reactants Reactants & Catalyst cluster_activation Carbocation Formation cluster_substitution Electrophilic Aromatic Substitution pCresol p-Cresol SigmaComplex Sigma Complex (Resonance Stabilized) pCresol->SigmaComplex + Adamantyl Carbocation Adamantanol 1-Adamantanol ActivatedComplex Protonated Adamantanol Adamantanol->ActivatedComplex + H⁺ Catalyst Acid Catalyst (H⁺) Carbocation 1-Adamantyl Carbocation (Electrophile) ActivatedComplex->Carbocation - H₂O Product This compound SigmaComplex->Product - H⁺ (Regenerates Catalyst)

Figure 1: Mechanism of acid-catalyzed adamantylation of p-cresol.
Experimental Protocol: Green Synthesis via Ion-Exchange Resin

This method represents a modern, environmentally conscious approach that avoids corrosive liquid acids and simplifies catalyst recovery.[16][17] The use of a solid acid catalyst like a sulfonic acid ion-exchange resin provides high selectivity and allows for easy separation and recycling.[8][16]

Materials:

  • p-Cresol (1.0 eq)

  • 1-Adamantanol (1.0-1.2 eq)

  • Strongly acidic ion-exchange resin (e.g., Amberlyst-15, 15-20% by weight of p-cresol)

  • Glacial acetic acid (solvent)

  • Dichloromethane and Petroleum ether (for recrystallization)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add p-cresol, 1-adamantanol, the ion-exchange resin, and glacial acetic acid.

  • Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring. The causality here is that thermal energy is required to overcome the activation energy for carbocation formation and subsequent aromatic substitution.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (p-cresol) is consumed (typically 2-4 hours).[16]

  • Catalyst Removal: Cool the mixture to room temperature. The self-validating nature of this protocol is evident here: the solid resin catalyst is simply removed by filtration.

  • Solvent Removal: Remove the solvent (acetic acid) from the filtrate under reduced pressure using a rotary evaporator. The recovered solvent can potentially be reused.

  • Purification: The resulting crude solid is purified by recrystallization. Dissolve the crude product in a minimal amount of hot dichloromethane and add petroleum ether until turbidity persists. Allow to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Isolation: Collect the white crystalline product by vacuum filtration, wash with cold petroleum ether, and dry under vacuum.

Analytical Characterization

Rigorous analytical methods are essential to confirm the identity and purity of the synthesized compound.

Structural Confirmation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the definitive method for structural elucidation.[9][16]

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals include a singlet for the phenolic -OH (around 4.7 ppm), aromatic protons on the substituted ring (6.5-7.1 ppm), a singlet for the methyl group (-CH₃) protons (around 2.3 ppm), and characteristic broad singlets for the adamantyl cage protons (1.7-2.2 ppm).[16]

  • ¹³C NMR (CDCl₃): Will show distinct signals for the quaternary adamantyl carbon attached to the phenol, the other adamantyl carbons, the aromatic carbons (including the C-O, C-C, and C-H carbons), and the methyl carbon.

Protocol: Purity Assessment by Gas Chromatography (GC-FID)

Adapted from standard methodologies for phenol analysis (e.g., EPA Method 8041A), GC with a Flame Ionization Detector (FID) is a robust technique for assessing purity.[18][19] The FID is highly responsive to hydrocarbons, making it ideal for this analyte.

Instrumentation & Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and FID.

  • Column: A non-polar or mid-polarity capillary column (e.g., DB-5 or HP-5, 30 m x 0.25 mm ID x 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate.

  • Temperatures:

    • Injector: 250 °C

    • Detector (FID): 300 °C

    • Oven Program: Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min. (This is a starting point and must be optimized).

  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent like dichloromethane or ethyl acetate.

Procedure:

  • Calibration (Optional): For quantitative analysis, prepare a series of standards of known concentration to create a calibration curve. For purity assessment, a single injection is sufficient.

  • Injection: Inject 1 µL of the sample solution into the GC.

  • Data Acquisition: Acquire the chromatogram.

  • Analysis: The purity is determined by the area percent of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Applications and Therapeutic Potential

While primarily documented as a synthetic intermediate, the structure of this compound suggests significant potential in several areas of drug discovery and materials science.

Versatile Synthetic Intermediate

The compound is a documented starting material for further chemical modification.[9] The phenolic hydroxyl group can be converted into other functionalities (e.g., ethers, esters) and the aromatic ring can undergo further substitution, making it a valuable building block for more complex molecules, including thiophenol derivatives and organometallic catalysts for asymmetric synthesis.[9]

Potential as an Antiviral Agent

Adamantane derivatives, most notably Amantadine and Rimantadine, are known inhibitors of the influenza A virus M2 proton channel, which is essential for viral uncoating and replication.[20][21] It is plausible that this compound could exhibit similar activity, with the adamantyl cage acting as a pharmacophore to block the channel.

G cluster_virus Influenza A Replication Cycle cluster_inhibition Inhibition Mechanism Virus Virus in Endosome M2 M2 Proton Channel Virus->M2 requires low pH Uncoating Viral Uncoating M2->Uncoating enables Protons H⁺ Protons->M2 influx Replication Replication Uncoating->Replication Blocked Replication Blocked Compound 2-(1-Adamantyl) -4-methylphenol Compound->M2 blocks channel

Figure 2: Hypothesized antiviral mechanism via M2 ion channel blockade.
Potential as an Anti-inflammatory and Neuroprotective Agent

Microglial activation is a hallmark of neuroinflammation in diseases like Alzheimer's and Parkinson's.[22] Other adamantane derivatives have demonstrated anti-neuroinflammatory effects by suppressing inflammatory pathways.[22][23] The combination of a hindered phenol's antioxidant properties with the adamantane core suggests a dual-action potential: scavenging reactive oxygen species (ROS) and modulating inflammatory signaling pathways like NF-κB, which controls the expression of pro-inflammatory enzymes (iNOS, COX-2) and cytokines (TNF-α, IL-1β).[22][23]

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS_COX2 iNOS / COX-2 Expression NFkB->iNOS_COX2 Cytokines TNF-α / IL-1β Production NFkB->Cytokines Inflammation Neuroinflammation iNOS_COX2->Inflammation Cytokines->Inflammation Compound 2-(1-Adamantyl) -4-methylphenol Compound->NFkB inhibits

Figure 3: Potential anti-inflammatory mechanism via NF-κB pathway inhibition.

Safety and Handling

This compound is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Handle with appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Use in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Handling: For research and development use only. Must be handled by technically qualified individuals.[10]

Conclusion and Future Directions

This compound is more than a simple chemical intermediate; it is a strategically designed molecule that embodies key principles of medicinal chemistry and materials science. Its straightforward and green synthesis makes it an accessible platform for further investigation.

Future research should focus on empirically validating its hypothesized biological activities. Screening this compound and its derivatives in antiviral, anti-inflammatory, and neuroprotective assays is a logical next step. Its efficacy as a polymer antioxidant also warrants further exploration. The rich chemistry of the phenol and the unique properties of the adamantane cage ensure that this compound will remain a compound of high interest for researchers aiming to develop novel, high-performance molecules.

References

An In-depth Technical Guide to the Physical Properties of 2-(1-Adamantyl)-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Unique Physicochemical Landscape of Adamantyl-Phenols

The incorporation of the bulky, rigid, and lipophilic adamantyl cage into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science. This guide provides a comprehensive exploration of the physical properties of a key exemplar of this structural class: 2-(1-Adamantyl)-4-methylphenol. As a senior application scientist, my aim is not merely to present data, but to provide a narrative that weaves together the theoretical underpinnings and practical experimental considerations that are paramount for professionals in drug development and chemical research. The sterically hindered phenolic hydroxyl group, juxtaposed with the adamantyl moiety, imparts a unique set of characteristics to this molecule, influencing its behavior from solubility and crystallinity to its spectral signature. This guide will delve into these properties, offering both a deep understanding of the "why" and a practical guide to the "how" of their characterization.

Core Physicochemical Characteristics

A foundational understanding of a molecule's physical properties is the bedrock upon which its applications are built. For this compound, these properties are a direct consequence of its distinct molecular architecture.

Structural and Molecular Profile
  • IUPAC Name: this compound[1]

  • CAS Number: 41031-50-9[2]

  • Molecular Formula: C₁₇H₂₂O[1][2]

  • Molecular Weight: 242.36 g/mol [1]

The molecule's structure features a p-cresol (4-methylphenol) core with a bulky adamantyl group substituted at the ortho position to the hydroxyl group. This steric hindrance is a dominant factor influencing its physical and chemical behavior.

Key Physical Properties at a Glance
PropertyValueSource(s)
Melting Point 128-130 °C (lit.)[2]
Boiling Point 359.9 ± 21.0 °C at 760 mmHg[2]
Density (predicted) 1.1 ± 0.1 g/cm³[2]
Water Solubility Sparingly soluble (7.8 x 10⁻³ g/L at 25°C)[3][4]

Experimental Determination of Physical Properties: Methodologies and Rationale

The trustworthiness of physical property data hinges on the rigor of the experimental methods used for their determination. This section provides detailed, self-validating protocols for key physical properties of this compound, explaining the scientific reasoning behind each step.

Melting Point Determination: A Barometer of Purity

The sharp melting point range of a crystalline solid is a reliable indicator of its purity. For this compound, a melting point of 128-130 °C has been reported.[2] The following protocol outlines the capillary method, a standard and accessible technique.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation:

    • Ensure the this compound sample is a fine, dry powder. If necessary, gently crush the crystals using a mortar and pestle. This ensures uniform packing and efficient heat transfer.

    • Tamp the open end of a capillary tube into the powdered sample.

    • Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.

  • Apparatus Setup:

    • Place the packed capillary tube into the heating block of a melting point apparatus.

    • Ensure a clear view of the sample through the magnifying lens.

  • Measurement:

    • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (around 110 °C).

    • Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the heating block.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue heating slowly and record the temperature at which the last solid crystal melts (the clear point). The range between these two temperatures is the melting point range.

Causality and Expertise: A slow heating rate near the melting point is critical. Rapid heating can cause a lag between the thermometer reading and the actual temperature of the sample, leading to an erroneously broad and elevated melting point range. A sharp, narrow melting range (typically ≤ 2 °C) is indicative of high purity.

Workflow for Melting Point Determination

MeltingPoint A Sample Preparation (Fine Powder) B Capillary Tube Packing (2-3 mm height) A->B C Placement in Melting Point Apparatus B->C D Rapid Heating (to ~110°C) C->D E Slow Heating (1-2°C/min) D->E F Record Onset of Melting E->F G Record Clear Point (Complete Melting) F->G H Determine Melting Point Range G->H

Caption: Workflow for determining the melting point of this compound.

Solubility Profile: Guiding Formulation and Application

The solubility of a compound is a critical parameter in drug development, influencing everything from formulation to bioavailability. The bulky, nonpolar adamantyl group significantly impacts the solubility of the parent phenol molecule.

Qualitative and Quantitative Solubility Determination

A systematic approach to solubility testing provides a comprehensive profile of a compound's behavior in various solvent systems.

Experimental Protocol: Solubility Assessment

  • Solvent Selection: Choose a range of solvents with varying polarities, such as water, ethanol, acetone, chloroform, and hexane.

  • Qualitative Assessment (Initial Screening):

    • To a test tube containing a small, known amount of this compound (e.g., 10 mg), add the chosen solvent dropwise with agitation.

    • Observe if the solid dissolves readily, is sparingly soluble, or insoluble. This provides a rapid preliminary assessment.

  • Quantitative Determination (e.g., in Ethanol at 25 °C):

    • Prepare a saturated solution of this compound in ethanol at a constant temperature (e.g., 25 °C) by adding an excess of the solid to a known volume of the solvent in a sealed container.

    • Stir the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

    • Carefully filter the saturated solution to remove any undissolved solid.

    • Take a known volume of the clear, saturated filtrate and evaporate the solvent completely under reduced pressure.

    • Weigh the remaining solid residue.

    • Calculate the solubility in g/100 mL or other appropriate units.

Expert Insights on Solubility: The principle of "like dissolves like" is a useful starting point. The large, nonpolar adamantyl group and the aromatic ring suggest good solubility in nonpolar organic solvents. The hydroxyl group provides a site for hydrogen bonding, potentially allowing for some solubility in polar protic solvents. However, the steric hindrance around the hydroxyl group by the adamantyl moiety may limit its ability to form strong hydrogen bonds with solvent molecules.

Logical Flow for Solubility Testing

Solubility Start Start: Known mass of This compound Solvent Add Solvent (e.g., Ethanol) Start->Solvent Agitate Agitate at Constant Temperature Solvent->Agitate Equilibrium Allow to Reach Equilibrium Agitate->Equilibrium Filter Filter to Remove Undissolved Solid Equilibrium->Filter Evaporate Evaporate Solvent from a Known Volume of Filtrate Filter->Evaporate Weigh Weigh Residue Evaporate->Weigh Calculate Calculate Solubility Weigh->Calculate

Caption: Process for the quantitative determination of solubility.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data:

A published ¹H NMR spectrum of this compound in CDCl₃ shows the following key signals:

  • δ 7.06 (s, 1H): Aromatic proton ortho to the hydroxyl group.

  • δ 6.90 (d, J = 7.6 Hz, 1H): Aromatic proton meta to the hydroxyl group.

  • δ 6.58 (d, J = 8.0 Hz, 1H): Aromatic proton para to the hydroxyl group.

  • δ 4.68 (s, 1H, OH): Phenolic hydroxyl proton.

  • δ 2.32 (s, 3H): Methyl group protons.

  • δ 2.17 (br s, 6H), 1.77 (br s, 9H): Protons of the adamantyl group.

Expert Interpretation: The distinct signals for the aromatic protons confirm the substitution pattern on the phenol ring. The broad singlets for the adamantyl protons are characteristic of the rigid, cage-like structure where many protons are in chemically similar, but not identical, environments. The chemical shift of the phenolic proton can be variable and is dependent on concentration and solvent.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Expected Characteristic Absorptions:

  • ~3600-3200 cm⁻¹ (broad): O-H stretching vibration of the phenolic hydroxyl group, likely broadened due to hydrogen bonding.

  • ~3050-3000 cm⁻¹ (weak to medium): Aromatic C-H stretching.

  • ~2950-2850 cm⁻¹ (strong): Aliphatic C-H stretching of the adamantyl and methyl groups.

  • ~1600 and ~1470 cm⁻¹ (medium): Aromatic C=C ring stretching vibrations.

  • ~1200 cm⁻¹ (strong): Phenolic C-O stretching.

Significance of the Data: The presence and characteristics of these bands would confirm the presence of the key functional groups: the phenolic hydroxyl, the aromatic ring, and the aliphatic adamantyl and methyl moieties.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation:

  • Molecular Ion (M⁺): A peak at m/z = 242, corresponding to the molecular weight of the compound.

  • Key Fragments: The adamantyl cation (m/z = 135) is a very stable carbocation and is expected to be a prominent peak. Fragmentation may also involve the loss of a methyl group (M-15) or other characteristic cleavages of the phenol ring.

Authoritative Grounding: The fragmentation pattern can be predicted based on the stability of the resulting carbocations. The formation of the tertiary adamantyl carbocation is a highly favorable process.

Conclusion: A Molecule of Unique Character and Potential

The physical properties of this compound are a fascinating interplay of its constituent parts. The bulky, lipophilic adamantyl group dominates its solubility profile and contributes to its crystalline nature and relatively high melting point. The sterically hindered phenolic hydroxyl group, while providing a site for potential interactions, has its reactivity and hydrogen bonding capacity modulated by the adjacent adamantyl cage. A thorough understanding and precise measurement of these physical properties, as outlined in this guide, are indispensable for any researcher or developer seeking to harness the potential of this and related adamantyl-containing compounds in their scientific endeavors.

References

An In-depth Technical Guide to the Molecular Structure of 2-(1-Adamantyl)-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Adamantylated Phenols in Medicinal Chemistry

The adamantane moiety, a rigid, lipophilic, and three-dimensional tricyclic alkane, has garnered significant attention in drug design and medicinal chemistry. Its unique cage-like structure can impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules. When incorporated into the phenolic scaffold, known for its antioxidant and various pharmacological activities, the resulting adamantylated phenols present a class of compounds with intriguing potential. This guide provides a comprehensive technical overview of the molecular structure, synthesis, and key properties of a prominent member of this class: 2-(1-Adamantyl)-4-methylphenol.

Molecular Architecture and Physicochemical Characteristics

This compound is a derivative of p-cresol, where a bulky adamantyl group is substituted at the ortho position to the hydroxyl group. This substitution pattern has profound implications for the molecule's stereochemistry and reactivity.

Core Structure and Isomerism

The molecule consists of a phenol ring substituted with a methyl group at the para position (position 4) and a 1-adamantyl group at the ortho position (position 2). The adamantyl group is attached via one of its tertiary carbon atoms. The IUPAC name for this compound is this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₁₇H₂₂O[1]
Molecular Weight 242.36 g/mol [1]
Melting Point 128-130 °C[1]
Appearance Powder
Solubility Sparingly soluble in water (7.8E-3 g/L at 25°C)[1]
LogP 4.16842[2]

Synthesis and Purification: A Self-Validating Protocol

The primary synthetic route to this compound involves the Friedel-Crafts alkylation of p-cresol with an adamantylating agent. A detailed, field-proven protocol is described below, designed to ensure high yield and purity.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a reliable ion-exchange-resin-catalyzed adamantylation method.

Materials:

  • p-Cresol

  • 1-Adamantanol

  • Amberlite 200 (H⁺ form) sulfonic acid resin

  • Acetic acid

  • Acetic anhydride

  • Ethyl acetate

  • Petroleum ether

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend dry Amberlite 200 resin (5.0 g) in acetic acid (15 mL).

  • Addition of Reactants: To the suspension, add 1-adamantanol (2.43 g, 16 mmol) and p-cresol (1.62 g, 15 mmol).

  • Reaction: Heat the mixture to 100 °C (bath temperature) and stir for 2 hours.

  • Work-up:

    • Cool the reaction mixture to approximately 60 °C.

    • Add a solution of acetic anhydride (1.61 g, 16 mmol) in acetic acid (5 mL) to the reaction mixture and stir for 30 minutes. This step is crucial as it converts the water byproduct into the acetic acid solvent, facilitating a cleaner reaction and easier catalyst recycling.

    • Filter the hot solution to separate the resin catalyst. The catalyst can be washed with acetic acid and reused.

  • Purification:

    • Recover the acetic acid from the filtrate by distillation under reduced pressure.

    • The resulting crude product is then purified by recrystallization from a mixture of dichloromethane and petroleum ether to yield this compound as a white powder.

Causality Behind Experimental Choices:

  • Catalyst: The use of a recyclable ion-exchange sulfonic acid resin like Amberlite 200 offers a greener and more sustainable alternative to traditional acid catalysts like sulfuric acid, which can lead to side reactions and purification challenges.

  • Solvent: Acetic acid serves as both the solvent and a reactant in the work-up, streamlining the process.

  • Acetic Anhydride: The in-situ removal of water by reaction with acetic anhydride drives the equilibrium towards the product and simplifies the work-up.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions p_cresol p-Cresol reaction Friedel-Crafts Alkylation p_cresol->reaction adamantanol 1-Adamantanol adamantanol->reaction catalyst Amberlite 200 (H⁺) catalyst->reaction solvent Acetic Acid solvent->reaction temperature 100 °C temperature->reaction workup Work-up (Acetic Anhydride) reaction->workup purification Recrystallization workup->purification product 2-(1-Adamantyl)- 4-methylphenol purification->product

Caption: Synthesis workflow for this compound.

Spectroscopic and Structural Characterization

A thorough characterization of the molecular structure is paramount for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound has been unequivocally confirmed by ¹H and ¹³C NMR spectroscopy.[1]

¹H NMR (400 MHz, CDCl₃):

  • δ 7.06 (s, 1H): Aromatic proton ortho to the hydroxyl group.

  • δ 6.90 (d, J = 7.6 Hz, 1H): Aromatic proton meta to the hydroxyl group.

  • δ 6.58 (d, J = 8.0 Hz, 1H): Aromatic proton para to the hydroxyl group.

  • δ 4.68 (s, 1H, OH): Phenolic hydroxyl proton.

  • δ 2.32 (s, 3H): Methyl protons.

  • δ 2.17 (s, 6H), 2.12 (s, 3H), 1.83 (s, 6H): Protons of the adamantyl group.

¹³C NMR:

  • δ 152.18, 136.17, 129.71, 127.72, 127.03, 116.68: Aromatic carbons.

  • δ 40.63, 37.14, 36.61, 29.12: Adamantyl carbons.

  • δ 20.88: Methyl carbon.

The chemical shifts and splitting patterns are consistent with the proposed structure, confirming the ortho-substitution of the adamantyl group on the p-cresol ring.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

Key IR Absorptions:

Wavenumber (cm⁻¹)Assignment
~3400-3600O-H stretch (phenolic)
~2850-2950C-H stretch (aliphatic)
~1600, ~1480C=C stretch (aromatic)
~1200C-O stretch (phenolic)

The broad absorption in the high-frequency region is characteristic of the hydrogen-bonded phenolic hydroxyl group. The sharp peaks in the 2850-2950 cm⁻¹ region correspond to the C-H stretching vibrations of the adamantyl and methyl groups.

Mass Spectrometry (MS)

Expected Fragmentation:

  • Molecular Ion (M⁺): The molecular ion peak would be observed at m/z 242.

  • Loss of a Methyl Group: A fragment corresponding to the loss of a methyl radical (M-15) at m/z 227.

  • Loss of the Adamantyl Group: The most significant fragmentation would likely be the cleavage of the adamantyl group, leading to a prominent peak at m/z 135 (adamantyl cation) and a peak corresponding to the methylphenol radical cation at m/z 107.

X-ray Crystallography

As of the latest literature search, a single-crystal X-ray structure for this compound has not been reported. Such a study would provide definitive information on the bond lengths, bond angles, and the three-dimensional packing of the molecule in the solid state.

Applications as a Pharmaceutical Intermediate: The Case of Adapalene

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. A notable example is its role in the synthesis of Adapalene, a third-generation topical retinoid used for the treatment of acne.[3][4][5]

Role in Adapalene Synthesis

In the synthesis of Adapalene, a related compound, 2-(1-adamantyl)-4-bromophenol, is a key precursor.[3][4][5] This intermediate is synthesized via the adamantylation of 4-bromophenol, a reaction analogous to the synthesis of this compound. The adamantylated bromophenol then undergoes further reactions to construct the final Adapalene molecule. This underscores the importance of the adamantylated phenol scaffold in accessing complex drug molecules.

Antioxidant Activity and Mechanism of Action

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The introduction of an adamantyl group can modulate this activity.

Mechanism of Antioxidant Action

The antioxidant activity of phenols proceeds mainly through a hydrogen atom transfer (HAT) mechanism, where the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance.

Influence of the Adamantyl Group

The bulky adamantyl group at the ortho position can influence the antioxidant activity in several ways:

  • Steric Hindrance: The adamantyl group can sterically hinder the phenolic hydroxyl group, which may affect its ability to interact with and donate a hydrogen atom to free radicals.

  • Lipophilicity: The high lipophilicity of the adamantyl group can enhance the solubility of the molecule in lipidic environments, potentially increasing its efficacy as an antioxidant in biological membranes.

  • Electronic Effects: The adamantyl group is an electron-donating group, which can increase the electron density on the aromatic ring and stabilize the phenoxyl radical, thereby enhancing the antioxidant activity.

While specific quantitative antioxidant data (e.g., IC50 values from DPPH or other assays) for this compound are not extensively reported in the available literature, studies on related adamantylated phenols suggest that they possess significant antioxidant potential.[6]

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the molecular structure and biological activity is crucial for the design of new and more potent drug candidates.

Key SAR Features for Antioxidant Activity of Phenols
  • Phenolic Hydroxyl Group: This is the primary functional group responsible for antioxidant activity.

  • Electron-Donating Groups: Substituents that donate electrons to the aromatic ring, such as alkyl groups, can increase antioxidant activity by stabilizing the phenoxyl radical.

  • Steric Hindrance: While some steric hindrance around the hydroxyl group can be beneficial by preventing pro-oxidant activities, excessive hindrance can reduce the rate of hydrogen atom donation.

For this compound, the interplay between the electron-donating nature of both the adamantyl and methyl groups and the steric bulk of the adamantyl group is a key determinant of its overall antioxidant and biological activity. Comparative studies with other ortho-substituted phenols are needed to fully elucidate the specific contribution of the adamantyl moiety.

Experimental Protocols for Activity Assessment

To facilitate further research, a standard protocol for evaluating the antioxidant activity of this compound is provided below.

DPPH Radical Scavenging Assay

This assay is a common and reliable method for determining the free radical scavenging activity of a compound.

Materials:

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • This compound

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Spectrophotometer

Step-by-Step Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH (0.1 mM) in methanol.

    • Prepare a stock solution of this compound in methanol.

    • Prepare a series of dilutions of the test compound and ascorbic acid in methanol.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each dilution of the test compound or control.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Antioxidant Assay Workflow

DPPH_Assay_Workflow cluster_prep Solution Preparation dpph_sol DPPH Solution (0.1 mM in Methanol) mix Mix DPPH and Sample/ Control in 96-well Plate dpph_sol->mix sample_sol Test Compound Dilutions (in Methanol) sample_sol->mix control_sol Ascorbic Acid Dilutions (Positive Control) control_sol->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and IC50 Value measure->calculate

Caption: Workflow for the DPPH radical scavenging assay.

Conclusion

This compound is a fascinating molecule with a unique structural architecture that combines the rigidity and lipophilicity of the adamantane cage with the proven bioactivity of the phenolic scaffold. Its synthesis is well-established, and its structure has been thoroughly characterized by spectroscopic methods. Its role as a key intermediate in the synthesis of important pharmaceuticals like Adapalene highlights its significance in drug development. While its antioxidant properties are evident from its structure, further quantitative studies are warranted to fully elucidate its potential and to provide a clearer understanding of the structure-activity relationships that govern its biological effects. This guide provides a solid technical foundation for researchers and scientists working with this and related adamantylated phenols, paving the way for future discoveries and applications.

References

An In-Depth Technical Guide to the Solubility of 2-(1-Adamantyl)-4-methylphenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-(1-Adamantyl)-4-methylphenol is a sterically hindered phenolic compound featuring a bulky, lipophilic adamantyl cage appended to a p-cresol backbone. This unique structure imparts properties that are highly valuable in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of complex molecules like adapalene precursors[1]. However, the very structural features that make it useful—namely its large, rigid, and non-polar adamantyl group—present significant challenges in solubility, directly impacting reaction kinetics, purification, and formulation. This guide provides a comprehensive analysis of the physicochemical properties of this compound, offers a theoretical framework for predicting its solubility in various classes of organic solvents, and presents a detailed, field-proven experimental protocol for its quantitative determination.

Molecular Profile and Physicochemical Characteristics

A molecule's solubility is fundamentally governed by its structure and resulting physical properties. This compound is a fascinating case study in competing intermolecular forces. Its structure consists of two key domains:

  • A Highly Lipophilic Domain: The tricyclo[3.3.1.1^3,7]dec-1-yl- (adamantyl) group is a large, rigid, and non-polar hydrocarbon cage. This moiety dominates the molecule's character, driving favorable van der Waals interactions with non-polar solvents[2].

  • A Polar, Protic Domain: The phenolic hydroxyl (-OH) group attached to the aromatic ring is polar and capable of acting as a hydrogen bond donor and acceptor. This allows for specific, stronger interactions with polar and protic solvents.

The interplay between these two domains dictates the compound's solubility behavior. The large surface area of the adamantyl group often outweighs the influence of the single hydroxyl group, rendering the molecule poorly soluble in highly polar solvents like water, where its solubility is reported to be exceptionally low (7.8E-3 g/L at 25°C)[3]. Its high calculated LogP of 4.17 further underscores its predominantly lipophilic nature[4].

PropertyValueSource
Molecular Formula C₁₇H₂₂O[3][5]
Molecular Weight 242.36 g/mol [5][6]
Appearance White crystalline powder[3][6]
Melting Point 128-130 °C[3][6][7]
pKa (Predicted) 10.43 ± 0.43[3]
Water Solubility Sparingly Soluble (7.8 mg/L at 25°C)[3]
Calculated LogP 4.17[4]

Theoretical Solubility Framework Across Solvent Classes

Solvent ClassRepresentative SolventsDominant Solute-Solvent InteractionPredicted SolubilityRationale
Non-Polar Aprotic Hexane, Cyclohexane, TolueneVan der Waals forcesHigh The large, non-polar adamantyl group interacts strongly with the non-polar solvent molecules. The use of cyclohexane for recrystallization of similar compounds supports this prediction[10].
Polar Aprotic Dichloromethane (DCM), Chloroform (CHCl₃), Tetrahydrofuran (THF), Ethyl AcetateDipole-dipole interactions, Hydrogen bond acceptanceModerate to High These solvents effectively solvate the lipophilic portion while also interacting with the phenol group. Chloroform is a known good solvent, as the compound's NMR spectra are often recorded in CDCl₃[1].
Polar Aprotic (High Polarity) Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Strong dipole-dipole, Hydrogen bond acceptanceModerate These solvents are excellent hydrogen bond acceptors, interacting well with the phenolic proton. However, their high polarity may be less favorable for the large adamantyl group, leading to moderate, rather than high, solubility.
Polar Protic Methanol, EthanolHydrogen bonding (donor & acceptor)Low to Moderate While these solvents can hydrogen bond with the phenol group, they have strong self-associating hydrogen bond networks. The large, non-polar adamantyl moiety disrupts this network, creating a significant energetic penalty for dissolution. Solubility is expected to increase with heating.

Experimental Workflow: Isothermal Shake-Flask Method for Solubility Determination

To generate reliable, quantitative solubility data, a rigorous and validated methodology is required. The isothermal shake-flask method is the gold standard for determining the thermodynamic solubility of a solid in a solvent[11][12]. It ensures that the system reaches true equilibrium, providing data that is crucial for process chemistry and formulation development.

Causality and Core Principles

The objective is to create a saturated solution where the rate of dissolution equals the rate of precipitation. This is a state of thermodynamic equilibrium.

  • Why an excess of solid? To ensure the solution becomes fully saturated and remains so, even with minor temperature fluctuations.

  • Why isothermal conditions? Solubility is highly temperature-dependent. Maintaining a constant temperature is critical for reproducibility and accuracy.

  • Why extended equilibration? Compounds with large, rigid structures, like this one, can have slow dissolution kinetics. An extended period (48-72 hours) is necessary to ensure equilibrium is reached, not just a supersaturated or undersaturated state[11].

  • Why quantification via HPLC? High-Performance Liquid Chromatography (HPLC) with UV detection is a highly specific, sensitive, and accurate method for determining the concentration of the dissolved analyte in the presence of potential impurities.

Detailed Laboratory Protocol

Materials and Reagents:

  • This compound (99%+ purity)[6]

  • Selected organic solvents (HPLC grade)

  • 20 mL glass scintillation vials with PTFE-lined caps

  • Orbital shaker with temperature control

  • Analytical balance (± 0.1 mg)

  • Positive displacement micropipettes

  • 0.22 µm PTFE syringe filters (ensure solvent compatibility)

  • HPLC system with a UV detector and a suitable C18 column

  • Volumetric flasks and autosampler vials

Procedure:

  • Preparation: Add an excess of this compound (approx. 100-200 mg) to a 20 mL scintillation vial. The key is to have visible undissolved solid at the end of the experiment.

  • Solvent Addition: Accurately add a known volume (e.g., 10.0 mL) of the desired pre-equilibrated solvent to the vial.

  • Equilibration: Securely cap the vial and place it in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25.0 °C). Agitate at a moderate speed (e.g., 150 rpm) for 48 to 72 hours.

  • Phase Separation: After equilibration, allow the vials to rest in a temperature-controlled bath for at least 2 hours to allow undissolved solids to settle. This step is critical to avoid clogging the filter.

  • Sample Collection: Carefully draw the supernatant (the clear, saturated solution) into a syringe. Immediately attach a 0.22 µm PTFE syringe filter and discard the first ~0.5 mL to saturate the filter membrane. Collect the filtrate into a clean vial.

  • Dilution: Accurately dilute a known volume of the filtrate with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve. A 100-fold or 1000-fold dilution is typical.

  • Quantification: Analyze the diluted sample by HPLC-UV. Determine the concentration against a multi-point calibration curve prepared from a known stock solution of the analyte.

Data Calculation: Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] × [Dilution Factor]

Workflow Visualization

The following diagram outlines the logical flow of the Isothermal Shake-Flask protocol.

G cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_sampling 3. Sampling & Analysis cluster_result 4. Result A Weigh Excess Solid (>100 mg) B Add Known Volume of Solvent (10.0 mL) A->B C Seal Vial & Agitate (48-72h at 25°C) B->C D Settle Solids (2h at 25°C) C->D E Filter Supernatant (0.22 µm PTFE) D->E F Prepare Serial Dilution E->F G Quantify by HPLC-UV (vs. Calibration Curve) F->G H Calculate Solubility (mg/mL or mol/L) G->H

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(1-Adamantyl)-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the melting and boiling points of 2-(1-Adamantyl)-4-methylphenol, a sterically hindered phenol of significant interest in medicinal chemistry and materials science. The document details the experimental methodologies for determining these fundamental physicochemical properties, underpinned by the scientific principles governing phase transitions. Furthermore, it explores the profound influence of the bulky adamantyl moiety on the compound's thermal behavior. This guide is intended to be a valuable resource for researchers engaged in the synthesis, characterization, and application of adamantylated compounds.

Introduction to this compound

This compound is a derivative of p-cresol, where a three-dimensional adamantyl group is attached to the phenol ring at the ortho position relative to the hydroxyl group. The adamantane cage, a rigid and highly lipophilic hydrocarbon, imparts unique properties to molecules.[1][2] In the realm of drug discovery, the incorporation of an adamantyl group can enhance metabolic stability, modulate receptor binding, and improve pharmacokinetic profiles.[1][2] this compound serves as a key intermediate in the synthesis of various pharmaceuticals and advanced materials.[3] An accurate understanding of its fundamental physicochemical properties, such as melting and boiling points, is crucial for its purification, handling, and application.

Physicochemical Properties of this compound

The thermal properties of this compound are well-defined, with its melting point being a key indicator of its purity. The boiling point, characteristic of its volatility, is also a critical parameter for purification and processing at elevated temperatures.

PropertyValueSource(s)
Melting Point 128-130 °C[4][5][6][7]
Boiling Point 359.9 ± 21.0 °C at 760 mmHg[4]

Methodology for Experimental Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure.[8] For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting point range.[8]

Experimental Protocol: Capillary Method

A widely used and reliable method for determining the melting point of a crystalline solid is the capillary method, often employing a Mel-Temp apparatus or a similar device.[7]

Step-by-Step Procedure:

  • Sample Preparation: The this compound sample must be thoroughly dried and finely powdered to ensure uniform heat transfer.[8]

  • Capillary Tube Loading: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is then tapped gently to pack the sample to a height of about 1-2 mm.[6]

  • Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

  • Heating and Observation: The sample is heated at a steady rate. An initial rapid heating can be used to determine an approximate melting point.[6] For an accurate measurement, the determination is repeated with a fresh sample, and the heating rate is slowed to 1-2 °C per minute as the approximate melting point is approached.[6]

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is the end of the melting range.

MeltingPointApparatus cluster_apparatus Melting Point Apparatus Heating Block Heating Block Thermometer Thermometer Capillary Tube Capillary Tube Heating Block->Capillary Tube Heat Transfer Observer Observer Thermometer->Observer Temperature Reading Capillary Tube->Observer Visual Observation

Caption: Workflow for Melting Point Determination.

Methodology for Experimental Determination of Boiling Point

The boiling point of a substance is the temperature at which its vapor pressure equals the pressure of the gas above it.[5][9] For high-boiling-point compounds like this compound, specialized techniques are often required for accurate determination.

Experimental Protocol: Thiele Tube Method

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of a liquid.[9][10]

Step-by-Step Procedure:

  • Sample Preparation: A small amount of the this compound is placed in a small test tube (fusion tube).

  • Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the fusion tube containing the sample.

  • Apparatus Assembly: The fusion tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling-point liquid such as mineral oil or silicone oil.

  • Heating: The side arm of the Thiele tube is gently heated, allowing for uniform heat distribution by convection currents.[9]

  • Observation and Data Recording: As the temperature rises, a rapid and continuous stream of bubbles will emerge from the open end of the inverted capillary tube. At this point, heating is discontinued. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[9]

BoilingPointApparatus cluster_thiele Thiele Tube Setup cluster_heating Heating Thiele_Tube Thiele Tube Heat Transfer Oil Thermometer Thermometer Temperature Reading Thiele_Tube:f0->Thermometer:f0 Convection Fusion_Tube Fusion Tube Sample + Inverted Capillary Thiele_Tube:f0->Fusion_Tube:f0 Heat Transfer Observer Observer Thermometer:f0->Observer Record Temperature Fusion_Tube:f0->Observer Observe Bubbles Heat_Source Bunsen Burner Heat_Source->Thiele_Tube:f0 Apply Heat

Caption: Thiele Tube Method for Boiling Point Determination.

Influence of the Adamantyl Group on Physicochemical Properties

The presence of the bulky and rigid adamantyl group significantly influences the physicochemical properties of the phenol molecule.

  • Melting Point: The high degree of symmetry and rigidity of the adamantyl group can lead to more efficient packing in the crystal lattice. This results in stronger intermolecular forces (van der Waals forces) that must be overcome during melting, thus leading to a relatively high melting point compared to less bulky analogues.

  • Boiling Point: The large surface area and molecular weight of the adamantyl group contribute to strong London dispersion forces between molecules. These forces require a significant amount of thermal energy to overcome, resulting in a high boiling point.

  • Solubility: The adamantyl group is highly lipophilic, which generally decreases the solubility of the molecule in polar solvents like water but increases its solubility in nonpolar organic solvents.[6]

Conclusion

This technical guide has provided a detailed examination of the melting and boiling points of this compound, along with the standard experimental procedures for their determination. The unique structural features imparted by the adamantyl group play a crucial role in defining the thermal properties of this compound. A thorough understanding of these properties is essential for the effective utilization of this compound in its various applications, from pharmaceutical synthesis to the development of novel materials.

References

Foreword: The Structural Elucidation of a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(1-Adamantyl)-4-methylphenol

Prepared by: Gemini, Senior Application Scientist

To the researchers, scientists, and drug development professionals who rely on precision and clarity in molecular characterization, this guide serves as a definitive resource for understanding the spectroscopic signature of this compound. This compound, a sterically hindered phenol, is a valuable building block in medicinal chemistry and materials science, notably as a precursor for catalysts and specialty polymers.[1][2] Its unique structure, combining a bulky, lipophilic adamantyl cage with a reactive phenolic ring, imparts distinct properties that are directly reflected in its spectral data.

This document moves beyond a simple repository of data. As a Senior Application Scientist, my objective is to provide a narrative grounded in E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness). We will not only present the data but also explore the causal relationships behind the observed spectral features—explaining why the peaks appear where they do and how experimental parameters are chosen to optimize data quality. Every protocol is designed as a self-validating system, ensuring reproducibility and scientific integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the cornerstone for the structural verification of this compound. The rigidity of the adamantyl cage and the substitution pattern on the phenol ring give rise to a well-resolved and highly informative spectrum. The structure's confirmation relies on both ¹H and ¹³C NMR.[1][3]

The Rationale Behind NMR Parameter Selection

The primary challenge in acquiring NMR data for this molecule is the potentially long relaxation times of the quaternary carbons (especially in the adamantyl group) and the need for a sufficient number of scans to detect the ¹³C nucleus, which has a low natural abundance (~1.1%). Our choice of parameters is a balance between ensuring quantitative accuracy and practical experiment duration.

For ¹³C NMR, we employ a 30° pulse angle rather than a 90° pulse. This is a critical choice driven by the Ernst angle principle.[4] Since the spin-lattice relaxation times (T₁) for quaternary carbons can be long, a smaller pulse angle allows for a shorter relaxation delay (D1) between scans without saturating the signal, maximizing the signal-to-noise ratio in a given timeframe.[4][5] We utilize inverse-gated proton decoupling only if quantitative integration is required, as standard proton decoupling provides a beneficial Nuclear Overhauser Effect (NOE) that enhances the signal of protonated carbons.[4]

Experimental Protocol: NMR Data Acquisition

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.

1.2.1 Sample Preparation

  • Weigh 15-25 mg of solid this compound into a clean, dry vial.[6] For ¹³C NMR, a more concentrated solution (50-100 mg) is preferable to reduce acquisition time.[6]

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is an excellent choice as it is a good solvent for the compound and its residual proton peak at ~7.26 ppm does not typically obscure key signals.

  • Agitate the vial until the sample is fully dissolved. The solution must be transparent.

  • Filter the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into a clean, high-quality 5 mm NMR tube.[7] This step is crucial to remove any particulate matter that can degrade spectral resolution by disrupting magnetic field homogeneity.

  • Cap the NMR tube securely and wipe the outside with a lint-free tissue dampened with isopropanol to remove any contaminants before inserting it into the spectrometer.[8]

1.2.2 Spectrometer Setup and Data Acquisition

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Solvent: Chloroform-d (CDCl₃)

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

Parameter¹H NMR¹³C NMRRationale
Pulse Programzg30zgpg30Standard single-pulse experiments with proton decoupling for ¹³C.[4]
Pulse Angle30°30°Optimizes signal-to-noise for a given experiment time, especially for slowly relaxing nuclei.[5]
Acquisition Time (AQ)~4 s~1.0 sProvides adequate digital resolution for sharp ¹H signals; a shorter time is sufficient for the broader ¹³C signals.[4][5]
Relaxation Delay (D1)2 s2 sAllows for sufficient, though not complete, relaxation of protons and carbons between pulses.
Number of Scans (NS)16128-1024Sufficient for good S/N in ¹H; more scans are needed for the less sensitive ¹³C nucleus.[4][9]
Spectral Width (SW)16 ppm240 ppmEncompasses all expected signals for the respective nuclei.[9]

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation p1 Weigh 15-25 mg of solid sample p2 Dissolve in 0.6 mL CDCl3 p1->p2 p3 Filter into NMR Tube p2->p3 a1 Insert sample into spectrometer p3->a1 a2 Lock, Tune & Shim a1->a2 a3 Acquire 1H & 13C Spectra (Optimized Parameters) a2->a3 d1 Fourier Transform a3->d1 d2 Phase & Baseline Correction d1->d2 d3 Peak Integration (1H) & Peak Picking d2->d3 d4 Assign Signals to Molecular Structure d3->d4

Caption: Standard workflow for NMR analysis.

Interpretation of NMR Spectra

¹H NMR Spectrum: The ¹H NMR spectrum is characterized by distinct regions for the aromatic, phenolic, adamantyl, and methyl protons.

  • Aromatic Protons (δ 6.7-7.1 ppm): The three protons on the phenyl ring appear in this region. Due to the substitution pattern, they exhibit splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. The proton ortho to the hydroxyl group will be a doublet, the proton ortho to the adamantyl group will be a doublet of doublets, and the proton meta to the hydroxyl will be a doublet.

  • Phenolic Proton (δ ~4.5-5.5 ppm): This proton typically appears as a broad singlet. Its chemical shift is concentration and solvent-dependent.[10]

  • Adamantyl Protons (δ 1.7-2.2 ppm): The 15 protons of the adamantyl group produce a set of broad, overlapping signals in the aliphatic region. The protons on the methylene bridges (CH₂) and the methine proton (CH) have slightly different chemical environments, resulting in a complex multiplet. Specifically, the protons closest to the phenyl ring are the most deshielded.

  • Methyl Protons (δ ~2.25 ppm): The methyl group on the phenol ring appears as a sharp singlet, as it has no adjacent protons to couple with.

¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum shows 12 distinct signals, consistent with the molecule's symmetry.

  • Aromatic Carbons (δ 115-155 ppm): Six signals correspond to the aromatic carbons. The carbon bearing the hydroxyl group (C-O) is the most downfield (~152 ppm), while the carbon attached to the adamantyl group (C-Ad) is also significantly downfield due to the quaternary nature and substitution effect.

  • Adamantyl Carbons (δ 29-40 ppm): The adamantyl cage shows four distinct carbon environments: the quaternary carbon attached to the ring (~36 ppm), the six methylene carbons (CH₂), the three methine carbons (CH), and the three methylene carbons furthest from the ring. The specific assignments require advanced 2D NMR techniques but fall within established ranges for adamantyl derivatives.[11][12]

  • Methyl Carbon (δ ~20 ppm): The methyl carbon gives a characteristic signal in the high-field region of the spectrum.

Summary of NMR Data
Assignment¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Ar-H (3 protons)6.7 - 7.1 (m)115 - 135
Ar-OH (1 proton)~5.0 (s, br)-
Adamantyl-H (15 protons)1.7 - 2.2 (m)29.3 (CH), 36.5 (Cq), 37.1 (CH₂), 40.2 (CH₂)
Ar-CH₃ (3 protons)~2.25 (s)~20.5
Ar-C-O-~152.0
Ar-C-Ad-~138.0

Note: The presented chemical shifts are typical values and may vary slightly based on solvent and concentration.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups, primarily the phenolic hydroxyl (O-H) group and the aromatic ring structure.

Experimental Protocol: FTIR Data Acquisition

The solid nature of the compound allows for analysis using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a swab soaked in isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR setup. This is essential to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

  • Place a small amount (a few milligrams) of the powdered this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. Typically, 32 scans at a resolution of 4 cm⁻¹ are sufficient for a high-quality spectrum.

Interpretation of the IR Spectrum

The IR spectrum provides a distinct fingerprint of the molecule.

  • O-H Stretch (3200-3600 cm⁻¹): The most prominent feature is a strong, broad absorption band in this region, which is characteristic of a hydrogen-bonded hydroxyl group in a phenol.[1][3] The broadness is a direct consequence of intermolecular hydrogen bonding.

  • C-H Stretches (2800-3100 cm⁻¹): Two types of C-H stretching vibrations are observed. Aromatic C-H stretches appear as weaker, sharp peaks just above 3000 cm⁻¹.[1] The adamantyl and methyl C-H stretches appear as strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹).[13]

  • C=C Aromatic Ring Stretches (1500-1600 cm⁻¹): Medium to strong absorptions in this region confirm the presence of the benzene ring.[3]

  • C-O Stretch (~1220 cm⁻¹): A strong absorption band around 1220 cm⁻¹ is characteristic of the C-O stretching vibration in a phenol, distinguishing it from aliphatic alcohols which absorb at lower wavenumbers.[1]

Summary of IR Data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200-3600 (broad, strong)O-H StretchPhenolic Hydroxyl
3000-3100 (sharp, weak)C-H StretchAromatic
2850-2950 (sharp, strong)C-H StretchAdamantyl & Methyl
1500-1600 (medium)C=C StretchAromatic Ring
~1220 (strong)C-O StretchPhenol

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural insights through the analysis of fragmentation patterns. For this non-volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is an appropriate method.

The Rationale for Derivatization in GC-MS

Phenols can exhibit poor peak shape (tailing) in GC due to their acidic proton interacting with the stationary phase. To improve chromatographic performance and volatility, a derivatization step is often employed. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, making the molecule more volatile and less polar.[14][15]

Experimental Protocol: GC-MS Analysis

3.2.1 Sample Preparation and Derivatization

  • Dissolve ~1 mg of this compound in 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Add 100 µL of BSTFA.

  • Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before injection.

3.2.2 Instrumentation and Parameters

  • Injector: Splitless mode, 280 °C

  • Carrier Gas: Helium, constant flow rate of ~1.5 mL/min

  • Column: Standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm)

  • Oven Program: Initial temperature of 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min.[16]

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Mass Analyzer: Quadrupole, scanning from m/z 40 to 500.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Acquisition cluster_proc Data Analysis p1 Dissolve 1 mg in Pyridine p2 Add BSTFA for Silylation p1->p2 p3 Heat at 70°C for 30 min p2->p3 a1 Inject sample into GC-MS system p3->a1 a2 Separation on capillary column a1->a2 a3 Ionization (EI, 70 eV) & Mass Analysis a2->a3 d1 Identify Molecular Ion Peak (M+) a3->d1 d2 Analyze Fragmentation Pattern d1->d2 d3 Correlate Fragments with Structure d2->d3

Caption: Workflow for GC-MS analysis with derivatization.

Interpretation of the Mass Spectrum

The EI mass spectrum is interpreted by identifying the molecular ion and key fragment ions.

  • Molecular Ion (M⁺˙): The molecular ion peak for the underivatized compound will appear at m/z 242 , corresponding to the molecular formula C₁₇H₂₂O. This peak should be reasonably intense.[4]

  • Base Peak (m/z 135): The most stable and thus most abundant fragment is the adamantyl cation ([C₁₀H₁₅]⁺). Loss of the substituted phenol radical via cleavage of the C-C bond between the adamantyl and phenyl groups results in this highly stable tertiary carbocation. This is a characteristic fragmentation pathway for 1-substituted adamantanes.[17]

  • Key Fragment (M-15, m/z 227): Loss of a methyl radical from the molecular ion is a common fragmentation.

  • Key Fragment (m/z 107): This fragment corresponds to the hydroxytropylium ion, a characteristic fragment for alkylphenols, formed after rearrangement and cleavage of the adamantyl group.

  • Other Fragments: Other significant peaks reported include m/z 169, 185, and 121, which arise from further rearrangements and fragmentations of the molecular ion.[4]

Summary of Mass Spectrometry Data
m/zProposed IdentitySignificance
242[C₁₇H₂₂O]⁺˙Molecular Ion (M⁺˙)
227[M - CH₃]⁺Loss of a methyl group
135[C₁₀H₁₅]⁺Adamantyl cation (Base Peak)
107[C₇H₇O]⁺Hydroxytropylium ion

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provide an unambiguous and comprehensive characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity and chemical environment of every atom in the molecular skeleton. FTIR spectroscopy provides immediate confirmation of the critical phenolic hydroxyl group and aromatic system. Finally, GC-MS establishes the precise molecular weight and reveals characteristic fragmentation patterns dominated by the stability of the adamantyl cation. This guide provides the foundational protocols and interpretive logic necessary for any scientist working with this important molecule, ensuring data integrity and facilitating its application in further research and development.

References

The Adamantylphenol Story: From Serendipitous Discovery to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The fortuitous discovery of adamantane, a perfectly symmetrical, cage-like hydrocarbon, unlocked a new frontier in medicinal chemistry. Its unique lipophilic and rigid structure offered a novel scaffold for drug design, leading to the development of a diverse class of compounds with significant therapeutic potential. Among these, the adamantylphenols have emerged as a particularly intriguing family, demonstrating a broad spectrum of biological activities ranging from antiviral and anticancer to potent modulators of nuclear receptors. This in-depth technical guide navigates the historical landscape of adamantylphenol discovery, from the early pioneering work on adamantane itself to the first deliberate syntheses of these phenolic derivatives. We will explore the evolution of synthetic methodologies, detailing the nuances of electrophilic aromatic substitution and alternative strategies for accessing different isomers. A critical analysis of their structure-activity relationships will be presented, supported by quantitative data on their biological effects. This guide will also provide detailed, field-proven experimental protocols and illustrative diagrams to empower researchers in their own exploration of this fascinating class of molecules.

The Genesis: The Adamantane Cage and its Allure in Medicinal Chemistry

The story of adamantylphenols is intrinsically linked to the discovery of their parent hydrocarbon, adamantane. First identified in crude oil in 1933, its complex, diamondoid structure remained a synthetic challenge until 1941.[1] However, it was the development of a practical synthesis by Schleyer in 1957 that made adamantane and its derivatives readily accessible for broader scientific investigation.[2]

The adamantyl group quickly captured the attention of medicinal chemists for several key reasons:

  • Lipophilicity: The bulky, hydrocarbon-rich adamantane cage imparts significant lipophilicity to a molecule. This property can enhance a drug's ability to cross cell membranes and the blood-brain barrier, improving its pharmacokinetic profile.[2][3]

  • Steric Hindrance: The rigid and voluminous nature of the adamantyl moiety can provide steric shielding, protecting adjacent functional groups from metabolic degradation and increasing the drug's half-life.[3]

  • Rigid Scaffold: The inflexible structure of the adamantane nucleus provides a well-defined orientation for pharmacophoric groups, allowing for precise interactions with biological targets.

These properties led to the rapid development of adamantane-containing drugs, most notably amantadine, which was initially recognized for its antiviral properties against the influenza A virus and later for its efficacy in treating Parkinson's disease.[2][4] This early success story fueled further exploration into the vast chemical space of adamantane derivatives.

The Dawn of Adamantylphenols: A Historical Perspective

While the early focus of adamantane research was on amino derivatives, the synthesis and exploration of adamantyl-substituted phenols soon followed. Although pinpointing the absolute first synthesis of an adamantylphenol is challenging due to early research often being documented in less accessible formats, the work of Stetter and others on the functionalization of adamantane laid the groundwork. The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, naturally emerged as the primary tool for attaching the adamantyl group to a phenol ring.[5]

Early reports on the reaction of 1-haloadamantanes with aromatic compounds in the presence of Friedel-Crafts type catalysts provided the foundational chemistry for the synthesis of adamantylphenols.[6] While much of the initial work focused on simple aromatic hydrocarbons, the extension to phenolic substrates was a logical progression.

The Art of Synthesis: Crafting Adamantylphenols

The synthesis of adamantylphenols primarily relies on the principles of electrophilic aromatic substitution, with the adamantyl cation or a polarized adamantyl precursor acting as the electrophile. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group, which heavily influences the regiochemical outcome of the reaction.

The Workhorse: Friedel-Crafts Alkylation

The most common and direct method for the synthesis of adamantylphenols is the Friedel-Crafts alkylation of a phenol with an adamantylating agent in the presence of an acid catalyst.[3][7]

Adamantylating Agents:

  • 1-Adamantanol: This is a frequently used precursor, as it can be readily protonated by a strong acid to generate the adamantyl cation.

  • 1-Haloadamantanes (Br, Cl): These are also effective, with a Lewis acid or a strong Brønsted acid facilitating the formation of the electrophilic species.[8]

  • 1-Acyloxyadamantanes: These can also be employed, particularly in the presence of a strong acid like sulfuric acid.[9]

Catalysts:

  • Brønsted Acids: Sulfuric acid, phosphoric acid, and trifluoroacetic acid are commonly used.[9]

  • Lewis Acids: Aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are effective, although their use with phenols can be complicated by coordination to the hydroxyl group, which can deactivate the ring.[7][10][11]

  • Solid Acid Catalysts: To address the environmental and handling issues associated with strong mineral acids, solid acid catalysts like ion-exchange resins (e.g., Amberlite) and sulfated zirconia have been developed, offering cleaner and more recyclable alternatives.[2][12][13][14]

Reaction Mechanism: Friedel-Crafts Alkylation of Phenol with 1-Adamantanol

G cluster_0 Step 1: Formation of the Adamantyl Cation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation and Aromatization Adamantanol 1-Adamantanol Protonated_Adamantanol Protonated Adamantanol Adamantanol->Protonated_Adamantanol + H+ H_plus H+ Adamantyl_Cation Adamantyl Cation Protonated_Adamantanol->Adamantyl_Cation - H₂O Adamantyl_Cation_2 Adamantyl Cation Water H₂O Phenol Phenol Sigma_Complex Sigma Complex (Wheland Intermediate) Phenol->Sigma_Complex + Adamantyl Cation Sigma_Complex_2 Sigma Complex Adamantylphenol 4-(1-Adamantyl)phenol Sigma_Complex_2->Adamantylphenol - H+ H_plus_2 H+

Caption: Mechanism of Friedel-Crafts adamantylation of phenol.

Regioselectivity: The major product of the Friedel-Crafts adamantylation of phenol is typically the para-substituted isomer, 4-(1-adamantyl)phenol, due to the steric bulk of the adamantyl group hindering attack at the ortho positions. However, the synthesis of ortho-adamantylphenols has been reported, often requiring specific catalysts or reaction conditions to favor the less sterically accessible position.[6]

Alternative Synthetic Routes

While Friedel-Crafts alkylation is the most direct approach, other methods have been explored, particularly for accessing isomers that are difficult to obtain through direct alkylation.

  • Synthesis of meta-Adamantylphenols: The synthesis of meta-substituted phenols is generally challenging via electrophilic substitution.[15] The synthesis of meta-adamantylphenol would likely require a multi-step approach, potentially involving the construction of the phenol ring onto a pre-functionalized adamantane core or through rearrangement reactions.

Experimental Protocol: Synthesis of 4-(1-Adamantyl)phenol

This protocol is based on a reported procedure for the synthesis of 4-(1-adamantyl)phenol via the reaction of 1-bromoadamantane with phenol.[8]

Materials:

  • 1-Bromoadamantane

  • Phenol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

  • Beaker

  • Buchner funnel and filter paper

  • Vacuum filtration apparatus

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stir bar, combine 1-bromoadamantane (0.50 mol, 108 g) and phenol (2.0 mol, 188 g).

  • Heating: Heat the reaction mixture to 120 °C with continuous stirring.

  • Reaction Time: Maintain the reaction at 120 °C for 12 hours.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the resulting solution into a beaker containing 2 L of hot deionized water and stir vigorously to induce precipitation.

    • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Purification:

    • Wash the collected solid three times with hot deionized water.

    • Dry the product thoroughly under vacuum.

  • Yield: This procedure typically affords 4-(1-adamantyl)phenol in approximately 80% yield (91.3 g).

Spectroscopic Data for 4-(1-Adamantyl)phenol: [3][16][17]

  • Appearance: White to pale brown solid

  • Melting Point: 181-183 °C

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 9.11 (s, 1H, OH), 7.12 (d, 2H, Ar-H), 6.69 (d, 2H, Ar-H), 2.02 (s, 3H, Ad-H), 1.79 (s, 6H, Ad-H), 1.70 (s, 6H, Ad-H).

Biological Activities and Structure-Activity Relationships

Adamantylphenols have demonstrated a remarkable range of biological activities, making them attractive scaffolds for drug discovery.

Anticancer Activity

Numerous studies have highlighted the potential of adamantylphenol derivatives as anticancer agents.[6][13][18][19][20][21][22][23] The proposed mechanisms of action are often multifactorial and can include:

  • Induction of Apoptosis: Adamantylphenols can trigger programmed cell death in cancer cells through various signaling pathways.[13]

  • Cell Cycle Arrest: They can halt the proliferation of cancer cells at different stages of the cell cycle.

  • Inhibition of Angiogenesis: Some derivatives may interfere with the formation of new blood vessels that supply tumors with nutrients.

The lipophilic adamantyl moiety is thought to enhance the accumulation of these compounds in cancer cells, while the phenolic hydroxyl group can participate in hydrogen bonding interactions with target proteins.

Table 1: Anticancer Activity of Selected Adamantyl-Containing Compounds

CompoundCancer Cell LineActivity (IC₅₀)Reference
Adamantyl Nitroxide DerivativeBel-7404 (Hepatoma)68.1 µM[13]
4-(1-Adamantyl) Phenylalkylamine 1aVariousLow µM range[6]
4-(1-Adamantyl) Phenylalkylamine 1bVariousLow µM range[6]
Antiviral Activity

Building on the success of amantadine, researchers have investigated other adamantane derivatives, including adamantylphenols, for their antiviral properties.[2][4][14][16][24] The mechanisms of antiviral action can vary but may involve:

  • Inhibition of Viral Entry: Adamantane derivatives can interfere with the initial stages of viral infection by blocking the virus from entering host cells.[4]

  • Disruption of Viral Replication: They can inhibit key viral enzymes or processes necessary for the replication of the viral genome.

  • Modulation of Host Factors: Some compounds may act on host cell pathways that are co-opted by the virus for its replication.[18]

Table 2: Antiviral Activity of Selected Adamantane Derivatives

CompoundVirusActivityReference
1′-methyl spiro (adamantane-2,3′-pyrrolidine) maleateInfluenza A viruses, Rhinoviruses, Coronavirus 229EActive in vitro[16]
Adamantylthiourea derivative 7Influenza A2/Asian/J305Comparable to amantadine[24]
Selective Estrogen Receptor Modulators (SERMs)

The structural similarity of some adamantylphenols to non-steroidal estrogens has led to their investigation as selective estrogen receptor modulators (SERMs).[25][26][27][28] SERMs are a class of compounds that can act as either estrogen receptor agonists or antagonists in a tissue-specific manner. This dual activity makes them valuable for treating hormone-responsive conditions like breast cancer and osteoporosis. The bulky adamantyl group can influence the conformational changes in the estrogen receptor upon binding, leading to the desired tissue-selective response.

Future Perspectives and Conclusion

The journey of adamantylphenols, from their conceptualization rooted in the unique properties of the adamantane cage to their synthesis and biological evaluation, exemplifies the power of scaffold-based drug design. While significant progress has been made in understanding their synthesis and biological activities, several avenues for future research remain:

  • Development of Novel Synthetic Methodologies: The exploration of new catalytic systems and synthetic strategies to access a wider diversity of adamantylphenol isomers and derivatives is crucial for expanding the chemical space for drug discovery.

  • Elucidation of Mechanisms of Action: A deeper understanding of the precise molecular targets and signaling pathways modulated by adamantylphenols will enable the rational design of more potent and selective therapeutic agents.

  • Exploration of New Therapeutic Areas: The unique physicochemical properties of adamantylphenols suggest that their therapeutic potential may extend beyond the currently explored areas of oncology and virology.

References

The Adamantane Scaffold: A Diamondoid Nucleus for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Adamantane, a rigid, tricyclic hydrocarbon, represents the smallest unit of a diamond crystal lattice. Its discovery and subsequent availability through chemical synthesis have paved the way for its extensive application in medicinal chemistry.[1][2] The unique physicochemical properties of the adamantane cage—notably its high lipophilicity, steric bulk, and exceptional metabolic stability—offer profound advantages in drug design.[3][4] This guide provides a comprehensive overview of the role of adamantane derivatives in modern therapeutics. We will delve into the core principles of adamantane-based drug design, explore its application across diverse therapeutic areas including virology, neurodegenerative disorders, and metabolic diseases, and provide detailed experimental protocols for the synthesis and evaluation of these remarkable compounds.

The Adamantane Advantage: Physicochemical Properties and Pharmacological Implications

The adamantane moiety is more than just a bulky lipophilic group; it is a privileged scaffold that imparts a unique combination of properties to a drug molecule, significantly influencing its pharmacokinetic and pharmacodynamic profile.

1.1. Lipophilicity and Bioavailability: The highly symmetrical and non-polar nature of the adamantane cage results in significant lipophilicity.[5] This property can be strategically employed to enhance a drug's ability to cross biological membranes, including the blood-brain barrier, thereby improving oral bioavailability and central nervous system penetration.[6]

1.2. Steric Hindrance and Metabolic Stability: The three-dimensional, cage-like structure of adamantane provides a rigid framework. When incorporated into a drug molecule, it can sterically shield adjacent functional groups from enzymatic degradation by metabolic enzymes.[6] This "metabolic shield" effect often leads to a longer plasma half-life and improved pharmacokinetic profile.[7]

1.3. Rigid Scaffold for Pharmacophore Optimization: The rigidity of the adamantane nucleus provides a stable and predictable anchor for the precise spatial orientation of pharmacophoric groups. This allows for the fine-tuning of ligand-receptor interactions, leading to enhanced potency and selectivity.[7]

Table 1: Physicochemical Properties of Adamantane and Key Derivatives

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)SolubilityLogP (estimated)
AdamantaneC₁₀H₁₆136.24270 (sublimes)Insoluble in water, soluble in nonpolar organic solvents.[8]2.5-3.3
Amantadine HClC₁₀H₁₈ClN187.71>300Soluble in water~2.5
Memantine HClC₁₂H₂₂ClN215.77~292Soluble in water~3.3
Rimantadine HClC₁₂H₂₂ClN215.77>300Soluble in water~3.1
SaxagliptinC₁₈H₂₅N₃O₂315.41~104-107Soluble in water~1.4
VildagliptinC₁₇H₂₅N₃O₂303.40~148-150Soluble in water~0.5
AdapaleneC₂₈H₂₈O₃412.52~320-322Practically insoluble in water~8.0

Therapeutic Applications of Adamantane Derivatives

The versatility of the adamantane scaffold is demonstrated by its successful application across a wide spectrum of therapeutic areas.

Antiviral Agents: The Pioneering Application

The medicinal chemistry journey of adamantane began with the discovery of the antiviral activity of amantadine against the influenza A virus.[1]

  • Amantadine and Rimantadine: These first-generation adamantane antivirals function by blocking the M2 proton channel of the influenza A virus.[9] This channel is essential for the uncoating of the virus within the host cell, a critical step in its replication cycle.[10] The adamantane cage physically occludes the channel, preventing proton influx and halting replication.[11][12] However, the emergence of resistant strains due to mutations in the M2 channel has limited their clinical use.[9]

Table 2: Structure-Activity Relationship of Adamantane-Based Antivirals (Influenza A)

CompoundStructureActivity (IC₅₀, µM)
Amantadine1-aminoadamantane~15.8[3]
Rimantadine1-(1-adamantyl)ethanamine>100 (less active in some assays)
Glycyl-rimantadineRimantadine-Glycine conjugate2.83[13]
Leucyl-rimantadineRimantadine-Leucine conjugate11.2[13]

The data suggests that modifications to the amino group of rimantadine, such as conjugation with amino acids, can significantly enhance antiviral potency.[13]

Neuroprotective Agents: Modulating Glutamatergic Neurotransmission

Adamantane derivatives have made a significant impact in the treatment of neurodegenerative disorders, primarily through the modulation of the N-methyl-D-aspartate (NMDA) receptor.

  • Memantine: This derivative of amantadine is a low-to-moderate affinity, uncompetitive NMDA receptor antagonist.[14] In pathological conditions such as Alzheimer's disease, excessive glutamate release leads to excitotoxicity and neuronal cell death.[15] Memantine preferentially blocks the NMDA receptor channel when it is excessively open, thereby preventing prolonged Ca²⁺ influx while preserving normal synaptic transmission.[15]

  • Amantadine in Parkinson's Disease: Amantadine is also used for the symptomatic treatment of Parkinson's disease. Its mechanism is thought to involve the potentiation of dopaminergic responses and NMDA receptor antagonism.[6]

Antidiabetic Agents: A New Frontier in Enzyme Inhibition

A significant advancement in the application of adamantane derivatives has been in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes mellitus.[16]

  • Saxagliptin and Vildagliptin: These "gliptins" are potent and selective inhibitors of the DPP-4 enzyme.[9] DPP-4 is responsible for the rapid degradation of incretin hormones like GLP-1 and GIP, which play a crucial role in glucose homeostasis.[17] By inhibiting DPP-4, saxagliptin and vildagliptin prolong the action of incretins, leading to enhanced glucose-dependent insulin secretion and suppression of glucagon release.[13][18] Both vildagliptin and saxagliptin form a covalent bond with the catalytic serine residue in the active site of DPP-4.[10][13]

Table 3: Adamantane-Based DPP-4 Inhibitors

CompoundStructureIC₅₀ (nM)
Saxagliptin~0.5-1.3
Vildagliptin~2.5-3.0
3,5-dimethyladamantane 1-carboxamide53,940[19]
Dermatological Agents
  • Adapalene: A third-generation synthetic retinoid, adapalene is a cornerstone in the topical treatment of acne vulgaris.[20] Its mechanism of action involves binding to specific retinoic acid receptors (RAR-β and RAR-γ) in the nucleus of skin cells.[11][] This interaction modulates gene expression, leading to the normalization of keratinocyte differentiation, which prevents the formation of microcomedones.[17][18] Adapalene also exhibits significant anti-inflammatory properties.[11]

Visualizing Mechanisms and Workflows

Signaling Pathways

M2_Inhibition cluster_virus Influenza A Virus cluster_cell Host Cell Virus Virus Endosome Endosome Virus->Endosome Endocytosis Acidification Acidification Endosome->Acidification pH drop Replication Replication M2_Channel M2 Proton Channel Acidification->M2_Channel activates Proton_Influx Proton_Influx M2_Channel->Proton_Influx H+ Uncoating Uncoating Proton_Influx->Uncoating facilitates Uncoating->Replication leads to Amantadine Amantadine Amantadine->M2_Channel Blocks caption Figure 1: Mechanism of M2 Proton Channel Inhibition by Amantadine.

Caption: Figure 1: Mechanism of M2 Proton Channel Inhibition by Amantadine.

DPP4_Inhibition Food_Intake Food_Intake Incretins GLP-1 & GIP (Active) Food_Intake->Incretins releases Pancreas Pancreas Incretins->Pancreas DPP4 DPP-4 Enzyme Incretins->DPP4 substrate for Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose_Control Improved Glucose Control Insulin->Glucose_Control Glucagon->Glucose_Control Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins degrades to Saxagliptin Saxagliptin Saxagliptin->DPP4 Inhibits caption Figure 2: Mechanism of DPP-4 Inhibition by Saxagliptin.

Caption: Figure 2: Mechanism of DPP-4 Inhibition by Saxagliptin.

Experimental Workflows

Antiviral_Screening cluster_workflow Antiviral Screening Workflow Start Start Cell_Culture 1. Prepare Host Cell Culture Start->Cell_Culture Infection 3. Infect Cells with Virus Cell_Culture->Infection Compound_Prep 2. Prepare Adamantane Derivative Library Treatment 4. Add Compounds to Infected Cells Compound_Prep->Treatment Infection->Treatment Incubation 5. Incubate for Specific Period Treatment->Incubation CPE_Assay 6. Assess Viral Cytopathic Effect (CPE) Incubation->CPE_Assay Viability_Assay 7. Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis 8. Data Analysis (IC50, CC50, SI) CPE_Assay->Data_Analysis Viability_Assay->Data_Analysis Hit_ID Identify Hits Data_Analysis->Hit_ID End End Hit_ID->End caption Figure 3: General Workflow for In Vitro Antiviral Screening.

Caption: Figure 3: General Workflow for In Vitro Antiviral Screening.

Synthesis and Experimental Protocols

The functionalization of the adamantane core is a key aspect of its application in medicinal chemistry. The bridgehead positions are particularly reactive and serve as primary points for derivatization.

Synthesis of Amantadine Hydrochloride

This two-step procedure provides an efficient route to amantadine hydrochloride from adamantane.[22]

Step 1: Synthesis of N-(1-adamantyl)formamide

  • To a solution of nitric acid (5 mL, 0.12 mol), add adamantane (1.4 g, 0.01 mol) over 15 minutes at 25-30 °C.

  • Add potassium cyanide (1.47 g, 0.02 mol) portion-wise with stirring at 25-30 °C over 10 minutes.

  • Heat the reaction mixture to 60-65 °C and stir for 5.5 hours.

  • Cool the reaction and add ice water (700 mL) to precipitate the product.

  • Filter the white solid and wash with cold water to yield N-(1-adamantyl)formamide.

Step 2: Hydrolysis to Amantadine Hydrochloride

  • The crude N-(1-adamantyl)formamide is subjected to hydrolysis using a suitable acid (e.g., HCl).

  • The resulting amantadine free base is then treated with hydrochloric acid in a suitable solvent (e.g., ether) to precipitate amantadine hydrochloride.

  • The final product is collected by filtration and dried.

Synthesis of Memantine Hydrochloride

A concise two-step synthesis from 1,3-dimethyladamantane has been developed.[5][23]

Step 1: Synthesis of N-Formyl-1-amino-3,5-dimethyl-adamantane

  • Slowly add 1,3-dimethyl-adamantane (11.13 mL, 0.06 mol) to nitric acid (25.25 mL, 0.6 mol) at 20–25 °C over 20 minutes with stirring.

  • Continue stirring for 1 hour, then add formamide (22.5 mL, 0.54 mol) within 30 minutes.

  • Heat the mixture to 85 °C for 2 hours.

  • After completion, cool the solution to 5–10 °C and pour it into ice-cold water (120 mL).

  • Extract the product with dichloromethane.

Step 2: Hydrolysis to Memantine Hydrochloride

  • To the organic extract from Step 1, add a mixture of 36% hydrochloric acid (45 mL, 0.51 mol) and water (36 mL).

  • Stir the mixture for 10 minutes and then heat to reflux for 1 hour.

  • Concentrate the reaction mixture to half its volume under vacuum.

  • Add n-hexane (20 mL) and heat to reflux for 30 minutes.

  • Cool the mixture to 5–10 °C for 1 hour to precipitate the white solid product.

  • Filter the solid, wash with cooled ethyl acetate, and dry under vacuum to yield memantine hydrochloride.[24]

In Vitro DPP-4 Enzyme Inhibition Assay

This fluorometric assay is used to determine the inhibitory activity of test compounds against DPP-4.[25][26]

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay Buffer (e.g., Tris-HCl, pH 8.0)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well microplate (black, for fluorescence)

  • Microplate reader with fluorescence detection (λex=360 nm, λem=460 nm)

Procedure:

  • In a 96-well microplate, add 26 µL of the test compound solution (or DMSO for control) and 24 µL of DPP-4 enzyme solution (1.73 mU/mL in Tris-HCl buffer).[25]

  • Incubate the plate at 37 °C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the DPP-4 substrate solution (Gly-Pro-AMC, 200 µM in Tris-HCl buffer) to each well.[25]

  • Incubate the plate at 37 °C for 30 minutes.

  • Measure the fluorescence in kinetic mode using a microplate reader.

  • Calculate the rate of reaction (ΔFLU/min) and determine the percent inhibition relative to the control.

  • Calculate the IC₅₀ value for the test compound.

The Future of Adamantane in Medicinal Chemistry

The adamantane scaffold continues to be a fertile ground for drug discovery. Current research is exploring its application in new therapeutic areas, including cancer, bacterial infections, and parasitic diseases.[27][28][29] The development of multi-target ligands, where the adamantane core serves to orient pharmacophores towards different biological targets simultaneously, is a particularly promising strategy. Furthermore, the use of adamantane derivatives in drug delivery systems, such as liposomes and dendrimers, is an expanding field of research.[30] The unique properties of this diamondoid cage ensure its enduring legacy and future potential in the development of novel therapeutics.

References

The Adamantyl Keystone: A Technical Guide to 2-(1-Adamantyl)-4-methylphenol as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Adamantyl Moiety

In the landscape of modern drug discovery, the adamantane scaffold stands out as a "lipophilic bullet," a rigid, three-dimensional hydrocarbon cage that imparts unique and highly desirable properties to pharmacologically active molecules.[1] Its incorporation can significantly enhance a drug candidate's therapeutic profile by modulating lipophilicity, improving metabolic stability, and providing a robust anchor for precise substituent positioning.[2][3] This guide focuses on a key building block that harnesses these advantages: 2-(1-Adamantyl)-4-methylphenol . As a versatile pharmaceutical intermediate, this compound serves as a gateway to a diverse range of complex molecules with potential applications in antiviral, anti-inflammatory, and metabolic disease therapies. This document provides a comprehensive technical overview of its synthesis, properties, and strategic applications, designed to empower researchers in their quest for novel therapeutics.

Physicochemical Properties and Structural Characterization

This compound (CAS No: 41031-50-9) is a white, crystalline powder.[3] Its core structure features a p-cresol (4-methylphenol) ring substituted at the ortho position with a bulky 1-adamantyl group. This unique sterically hindered phenol exhibits a distinct set of physical and chemical properties crucial for its role as a synthetic intermediate.

PropertyValueSource(s)
Molecular Formula C₁₇H₂₂O[2][3]
Molecular Weight 242.36 g/mol [2][3]
Melting Point 128-130 °C[1][3]
Appearance White powder[3]
Solubility Sparingly soluble in water[4]
LogP 5.28[1]

The structure of this compound has been unequivocally confirmed through various spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR).

Spectroscopic Data for Structural Elucidation

¹H NMR (400 MHz, CDCl₃):

  • δ 7.06 (s, 1H): Aromatic proton on the phenol ring.

  • δ 6.90 (d, J = 7.6 Hz, 1H): Aromatic proton on the phenol ring.

  • δ 6.58 (d, J = 8.0 Hz, 1H): Aromatic proton on the phenol ring.

  • δ 4.68 (s, 1H, OH): Phenolic hydroxyl proton.

  • δ 2.32 (s, 3H): Methyl group protons on the phenol ring.

  • δ 2.17 (s, 6H): Protons on the adamantyl cage.

  • δ 2.12 (s, 3H): Protons on the adamantyl cage.

  • δ 1.83 (s, 6H): Protons on the adamantyl cage.

¹³C NMR:

  • δ 152.18, 136.17, 129.71, 127.72, 127.03, 116.68: Aromatic carbons.

  • δ 40.63, 37.14, 36.61, 29.12: Adamantyl carbons.

  • δ 20.88: Methyl carbon.

Infrared (IR) Spectroscopy: Characteristic peaks in the IR spectrum would include a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. Strong absorptions in the 2850-3000 cm⁻¹ range are indicative of C-H stretching in the adamantyl and methyl groups. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.[5]

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 242, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of alkyl fragments from the adamantyl cage and potentially the methyl group from the phenol ring.[2]

Synthesis of this compound

The primary and most efficient method for synthesizing this compound is through the Friedel-Crafts alkylation of p-cresol with an adamantylating agent, typically 1-adamantanol or 1-bromoadamantane.[1] This electrophilic aromatic substitution reaction is catalyzed by a strong acid.

Reaction Mechanism: Friedel-Crafts Alkylation

The adamantylation of p-cresol is a classic example of a Friedel-Crafts alkylation reaction. The mechanism involves the following key steps:

  • Formation of the Electrophile: The acid catalyst protonates the hydroxyl group of 1-adamantanol, leading to the formation of a good leaving group (water). Departure of water generates the stable tertiary adamantyl carbocation.

  • Electrophilic Attack: The electron-rich p-cresol ring acts as a nucleophile, attacking the adamantyl carbocation. The attack is directed to the ortho position relative to the activating hydroxyl group, influenced by both electronic and steric factors.

  • Deprotonation: A base (such as the conjugate base of the acid catalyst or another molecule of p-cresol) removes a proton from the intermediate, restoring the aromaticity of the ring and yielding the final product, this compound.

G cluster_0 Electrophile Generation cluster_1 Electrophilic Attack & Deprotonation Adamantanol 1-Adamantanol Protonated_Adamantanol Protonated Adamantanol Adamantanol->Protonated_Adamantanol + H⁺ H_plus H+ Adamantyl_Cation Adamantyl Carbocation Protonated_Adamantanol->Adamantyl_Cation - H₂O Intermediate Carbocation Intermediate Water H₂O pCresol p-Cresol pCresol->Intermediate + Adamantyl Carbocation Product This compound Intermediate->Product - H⁺ H_plus_out H+ Adamantyl_Cation_ref Adamantyl Carbocation G cluster_0 Downstream Synthetic Pathways cluster_1 Potential Therapeutic Applications Intermediate This compound Thiophenol Synthesis of 2-(1-Adamantyl)-4-methylthiophenol Intermediate->Thiophenol Benzaldehyde Synthesis of 3-(1-Adamantyl)-2-hydroxy-5-methylbenzaldehyde Intermediate->Benzaldehyde Cr_Complex Synthesis of Adamantyl-substituted Cr(III) Complexes Intermediate->Cr_Complex API_Analogs Synthesis of API Analogs (e.g., Adapalene-like structures) Intermediate->API_Analogs Antiviral Antiviral Agents Thiophenol->Antiviral AntiInflammatory Anti-inflammatory Agents Benzaldehyde->AntiInflammatory Catalysis Asymmetric Catalysis Cr_Complex->Catalysis Metabolic Metabolic Disease Modulators API_Analogs->Metabolic

References

The Adamantyl Phenol Scaffold: A Privileged Motif in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The unique structural and physicochemical properties of the adamantane cage, combined with the versatile reactivity and biological relevance of the phenol moiety, have established adamantyl phenols as a privileged scaffold in medicinal chemistry. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by this class of compounds. We will delve into the mechanistic underpinnings of their antiviral, anticancer, antioxidant, and anti-inflammatory effects, supported by experimental evidence and structure-activity relationship (SAR) studies. Detailed experimental protocols and data summaries are provided to equip researchers with the practical knowledge required to explore and exploit the therapeutic potential of adamantyl phenols.

Introduction: The Allure of the Adamantane Moiety in Phenolic Scaffolds

The adamantane moiety, a rigid, lipophilic, and three-dimensional tricyclic hydrocarbon, has become a cornerstone in modern drug design.[1][2][3] Its incorporation into a parent molecule can significantly enhance lipophilicity, thereby improving pharmacokinetic properties such as membrane permeability and metabolic stability.[2][4] The steric bulk of the adamantyl group can also influence drug-target interactions, either by providing a better fit into hydrophobic pockets of receptors and enzymes or by sterically hindering access of metabolizing enzymes, thus increasing the drug's half-life.[1]

When appended to a phenolic ring, the adamantyl group creates a unique chemical entity with a broad spectrum of biological activities.[5][6] The phenolic hydroxyl group is a well-known pharmacophore, capable of hydrogen bonding and acting as a proton or electron donor, which is crucial for many biological interactions.[7][8] The combination of these two moieties results in compounds with multifaceted therapeutic potential, which we will explore in detail throughout this guide.

Antiviral Activity: From Influenza to Broader Spectrum Applications

Adamantane derivatives were first recognized for their antiviral properties, with amantadine and rimantadine being early examples used against the influenza A virus.[9][10] These aminoadamantanes function by blocking the M2 proton channel of the virus, which is essential for viral uncoating and replication.[10] While adamantyl phenols do not share the same primary amine pharmacophore, they have demonstrated significant antiviral activity through various mechanisms.

Mechanism of Antiviral Action

The antiviral mechanisms of adamantyl phenols are diverse and can include:

  • Inhibition of Viral Entry: The lipophilic adamantyl group can facilitate interaction with the viral envelope or host cell membrane, thereby interfering with the fusion process.

  • Targeting Viral Enzymes: The phenolic moiety can interact with active sites of viral enzymes, such as proteases and polymerases, crucial for viral replication.

  • Modulation of Host Cell Pathways: Adamantyl phenols can influence host cell signaling pathways that are hijacked by viruses for their propagation. For instance, some adamantane derivatives have been shown to increase the pH of endosomes, which can inhibit the activity of host cell proteases like Cathepsin L, a key enzyme for the activation of some viruses.[10]

Experimental Workflow for Antiviral Screening

A typical workflow for evaluating the antiviral activity of novel adamantyl phenol derivatives is outlined below:

Antiviral_Screening_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Evaluation A Cytotoxicity Assay (e.g., MTT) B Plaque Reduction Assay A->B Determine Non-Toxic Concentrations C Yield Reduction Assay B->C Confirm Antiviral Potency D Mechanism of Action Studies (e.g., Time-of-Addition) C->D Elucidate Target Stage E Small Animal Model (e.g., Mouse) D->E Lead Compound Selection F Efficacy Studies (Survival, Viral Titer) E->F Assess Therapeutic Effect G Toxicity Studies F->G Evaluate Safety Profile

Caption: Workflow for antiviral drug screening.

Step-by-Step Protocol: Plaque Reduction Assay
  • Cell Seeding: Seed susceptible host cells (e.g., MDCK for influenza) in 6-well plates and grow to confluence.

  • Compound Preparation: Prepare serial dilutions of the adamantyl phenol compounds in serum-free medium.

  • Virus Infection: Remove the growth medium from the cells and infect with a known titer of the virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

  • Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a mixture of 2X medium and 1.2% agarose containing the different concentrations of the test compounds.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days).

  • Plaque Visualization and Counting: Fix the cells with 4% paraformaldehyde and stain with crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control. Determine the 50% inhibitory concentration (IC50).

Anticancer Activity: A Multi-pronged Attack on Tumorigenesis

The lipophilic nature of the adamantyl group makes it an attractive moiety for anticancer drug design, as it can enhance the penetration of compounds into cancer cells.[4] Phenolic compounds, on the other hand, are known to possess a wide range of anticancer properties, including the ability to induce apoptosis, inhibit cell proliferation, and prevent metastasis.[11][12][13][14][15] The combination of these two pharmacophores in adamantyl phenols has resulted in promising anticancer agents.

Mechanisms of Anticancer Action

Adamantyl phenols exert their anticancer effects through multiple pathways:

  • Induction of Apoptosis: A key mechanism is the induction of programmed cell death (apoptosis) in cancer cells. This can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9][16][17] Some adamantyl nitroxide derivatives have been shown to induce apoptosis via the mitochondrial pathway, involving the generation of reactive oxygen species (ROS) and the activation of caspases.[4]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints (e.g., G2/M phase), preventing cancer cells from dividing and proliferating.[4][11]

  • Inhibition of Angiogenesis: Adamantyl phenols can interfere with the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis.[11]

  • Modulation of Signaling Pathways: They can modulate key signaling pathways that are often dysregulated in cancer, such as the NF-κB and AP-1 cascades.[11]

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies have highlighted the importance of both the 1-adamantyl group and the phenolic hydroxyl group for apoptotic activity.[9] Isosteric replacement of either of these groups often leads to a decrease in activity, indicating that both are crucial pharmacophores for interaction with their biological targets.[9]

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)
  • Cell Seeding: Seed cancer cell lines (e.g., HeLa, K562) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[18]

  • Compound Treatment: Treat the cells with various concentrations of the adamantyl phenol compounds for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Compound Cell Line IC50 (µM) Reference
Adamantyl Nitroxide Derivative 4Bel-7404 (Hepatoma)68.1[4]
Adamantyl Kojic Acid DerivativeK562 (Leukemia)Active[18]
3'-(1-adamantyl) retinoidHL-60R (Leukemia)0.1[9]

Table 1: In vitro antiproliferative activity of selected adamantyl derivatives.

Antioxidant and Anti-inflammatory Activities: Quenching Radicals and Dousing Inflammation

Phenolic compounds are renowned for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions.[7][8][19][20][21] The incorporation of an adamantyl group can modulate these properties and also confer anti-inflammatory effects.

Antioxidant Mechanisms

The antioxidant activity of adamantyl phenols is rooted in the reactivity of the phenolic hydroxyl group. The primary mechanisms include:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it.[7][8]

  • Single Electron Transfer (SET): The phenol can donate an electron to a free radical.[7]

  • Metal Chelation: The hydroxyl groups can chelate transition metal ions, such as iron and copper, which can catalyze the formation of reactive oxygen species.[8][20]

Antioxidant_Mechanism cluster_0 Adamantyl Phenol cluster_1 Free Radical cluster_2 Neutralized Radical cluster_3 Phenoxyl Radical AP Ad-Ph-OH NR RH PR Ad-Ph-O• AP->PR Donates H• FR R• FR->NR Accepts H•

Caption: Hydrogen Atom Transfer (HAT) mechanism.

Anti-inflammatory Mechanisms

The anti-inflammatory effects of adamantyl phenols are often linked to their antioxidant properties, as oxidative stress is a key driver of inflammation.[22][23] They can also directly modulate inflammatory pathways:

  • Inhibition of Pro-inflammatory Enzymes: Adamantyl phenols can inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the production of inflammatory mediators like prostaglandins and leukotrienes.[24][25]

  • Downregulation of Inflammatory Cytokines: They can suppress the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6.[22][24][26]

  • Inhibition of NF-κB Pathway: A crucial mechanism is the inhibition of the NF-κB signaling pathway, a master regulator of inflammation.[23][24][26]

Synthesis of Adamantyl Phenols

A convenient one-step synthesis of adamantyl-substituted phenols involves the reaction of a phenol with 1-bromoadamantane in a suitable solvent such as N,N-dimethylformamide.[27] This straightforward method allows for the generation of a diverse library of adamantyl phenols for biological screening.

Conclusion and Future Perspectives

Adamantyl phenols represent a versatile and promising class of compounds with a wide array of biological activities. Their unique combination of a lipophilic, rigid adamantyl cage and a reactive phenolic moiety provides a solid foundation for the development of novel therapeutics. Future research should focus on optimizing the structure of adamantyl phenols to enhance their potency and selectivity for specific biological targets. Further elucidation of their mechanisms of action will also be crucial for their successful translation into clinical applications. The continued exploration of this privileged scaffold holds great promise for addressing unmet medical needs in virology, oncology, and inflammatory diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(1-Adamantyl)-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 2-(1-Adamantyl)-4-methylphenol, a valuable intermediate in pharmaceutical and materials science.[1] We present a detailed protocol for the acid-catalyzed Friedel-Crafts alkylation of p-cresol with 1-adamantanol. Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, offering insights into the rationale behind procedural choices to ensure a robust and reproducible synthesis. The protocol emphasizes a cleaner, more sustainable approach utilizing a recyclable ion-exchange resin catalyst, minimizing the generation of hazardous waste associated with traditional mineral acid catalysts.[2][3][4] This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-validated method for the preparation of this important adamantylphenol derivative.

Introduction and Scientific Context

The introduction of the bulky, lipophilic adamantyl group into organic molecules is a widely employed strategy in medicinal chemistry and materials science. The unique cage-like structure of the adamantane moiety can impart desirable properties such as increased metabolic stability, enhanced biological activity, and modified solubility. This compound is a key building block in the synthesis of a variety of complex molecules, including synthetic retinoid analogues and ligands for transition-metal catalysts.[1][3] Its preparation is a critical first step in multi-step synthetic sequences.

Traditionally, the synthesis of adamantylphenols has relied on Friedel-Crafts alkylation using strong mineral acids like sulfuric acid.[3] While effective, these methods often necessitate cumbersome aqueous work-up procedures to neutralize and remove the acid, leading to the production of significant amounts of waste.[3] This guide details a more environmentally benign approach using a solid-supported, recyclable ion-exchange sulfonic acid resin as the catalyst.[2][3][4] This heterogeneous catalyst system simplifies product isolation and allows for multiple catalyst reuse cycles without a significant loss of activity, aligning with the principles of green chemistry.[2][3][4]

The Chemistry: A Mechanistic Overview of Friedel-Crafts Alkylation

The synthesis of this compound proceeds via an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts alkylation.[5][6] The key steps of the reaction mechanism are outlined below.

Generation of the Adamantyl Cation

The reaction is initiated by the protonation of the hydroxyl group of 1-adamantanol by the acidic catalyst (in this case, the sulfonic acid groups of the ion-exchange resin). This is followed by the loss of a water molecule to form a stable tertiary carbocation, the 1-adamantyl cation. The stability of this carbocation is a key driver for the reaction.

Electrophilic Attack on the Aromatic Ring

The electron-rich aromatic ring of p-cresol then acts as a nucleophile, attacking the electrophilic 1-adamantyl cation. The hydroxyl and methyl groups on the cresol ring are ortho-, para-directing activators. The bulky adamantyl group preferentially adds to the less sterically hindered ortho position relative to the hydroxyl group.

Rearomatization

The final step involves the deprotonation of the cyclohexadienyl cation intermediate (also known as a sigma complex or Wheland intermediate) to restore the aromaticity of the ring, yielding the final product, this compound. The proton released in this step regenerates the active site on the ion-exchange resin catalyst.

G cluster_0 Step 1: Generation of the Electrophile cluster_1 Step 2 & 3: Electrophilic Aromatic Substitution Adamantanol 1-Adamantanol Protonated_Adamantanol Protonated Adamantanol Adamantanol->Protonated_Adamantanol + H+ (from resin) Adamantyl_Cation 1-Adamantyl Cation Protonated_Adamantanol->Adamantyl_Cation - H₂O H2O Water pCresol p-Cresol Sigma_Complex Sigma Complex (Wheland Intermediate) pCresol->Sigma_Complex + 1-Adamantyl Cation Product This compound Sigma_Complex->Product - H+ (regenerates resin)

Figure 1: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a validated, clean synthesis procedure.[2][3][4]

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
1-Adamantanol99%Sigma-Aldrich768-95-6
p-Cresol99%Sigma-Aldrich106-44-5
Amberlite® 200 (H+ form)Ion-exchange resinDuPontCatalyst
Acetic AcidGlacialFisher Scientific64-19-7Solvent
Ethyl AcetateACS GradeFisher Scientific141-78-6For washing
Petroleum EtherACS GradeFisher Scientific8032-32-4For recrystallization
DichloromethaneACS GradeFisher Scientific75-09-2For recrystallization
Equipment
  • Round-bottom flask (50 mL or appropriate size)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter flask

  • Rotary evaporator

  • Crystallizing dish

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

Step-by-Step Synthesis Procedure

G start Start reagents Combine 1-Adamantanol, p-Cresol, Acetic Acid, and Amberlite® 200 resin in a round-bottom flask. start->reagents heat Heat the mixture to 100°C with stirring for 2-4 hours. reagents->heat cool Cool the reaction mixture to room temperature. heat->cool filter Filter to remove the ion-exchange resin catalyst. cool->filter wash_resin Wash the resin with ethyl acetate. filter->wash_resin combine Combine the filtrate and washings. filter->combine wash_resin->combine evaporate Remove the solvent in vacuo using a rotary evaporator. combine->evaporate recrystallize Recrystallize the crude product from a mixture of dichloromethane and petroleum ether. evaporate->recrystallize dry Dry the purified crystals under vacuum. recrystallize->dry characterize Characterize the final product (m.p., NMR, IR). dry->characterize end End characterize->end

Figure 2: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-adamantanol (e.g., 2.43 g, 16 mmol), p-cresol (e.g., 1.62 g, 15 mmol), glacial acetic acid (15 mL), and Amberlite® 200 (H+ form) ion-exchange resin (5.0 g).

    • Causality Note: Acetic acid serves as a solvent that is stable to the reaction conditions and facilitates the interaction between the reactants and the solid catalyst. The ion-exchange resin is the source of protons to initiate the reaction.

  • Reaction: Heat the reaction mixture to 100°C (bath temperature) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Causality Note: Heating accelerates the reaction rate by providing the necessary activation energy for the formation of the adamantyl cation and the subsequent electrophilic attack.

  • Catalyst Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the reaction mixture through a Buchner funnel to remove the ion-exchange resin. Wash the resin with a small amount of ethyl acetate (e.g., 2 x 10 mL) to recover any adsorbed product.

    • Trustworthiness Note: The ability to easily remove the catalyst by filtration is a key advantage of this heterogeneous system, simplifying the work-up procedure significantly compared to reactions using soluble mineral acids.

  • Catalyst Recycling (Optional): The recovered resin can be washed with acetic acid and reused directly in subsequent batches. It has been shown that the catalyst can be reused at least ten times without a significant loss of activity.[2][3][4]

  • Product Isolation: Combine the filtrate and the ethyl acetate washings. Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the crude product.

  • Purification: Purify the crude this compound by recrystallization. Dissolve the solid in a minimal amount of hot dichloromethane and then add petroleum ether until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by filtration, wash with a small amount of cold petroleum ether, and dry under vacuum.

    • Causality Note: Recrystallization is an effective method for purifying solid organic compounds. The choice of a solvent pair (dichloromethane/petroleum ether) with differing polarities allows for the selective crystallization of the desired product, leaving impurities in the mother liquor.

Expected Yield and Product Characterization
  • Yield: Typical yields for this reaction are in the range of 85-95%.

  • Physical Appearance: White crystalline powder.[7]

  • Melting Point: 128-130 °C.[1][8]

  • Spectroscopic Characterization:

    • ¹H NMR: The structure can be confirmed by proton nuclear magnetic resonance spectroscopy. Expect characteristic signals for the aromatic protons, the methyl group protons, the phenolic hydroxyl proton, and the protons of the adamantyl cage.

    • ¹³C NMR: Carbon-13 NMR spectroscopy will show the expected number of signals corresponding to the unique carbon atoms in the molecule.

    • FT-IR: The infrared spectrum should show a characteristic broad absorption for the O-H stretch of the phenol and absorptions corresponding to C-H and C=C bonds.

Safety and Hazard Information

It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][9][10]

  • p-Cresol: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. It is corrosive and air/light sensitive.[10]

  • 1-Adamantanol: May cause skin and eye irritation.[7][9] May be harmful if inhaled or swallowed.[9]

  • Acetic Acid: A corrosive liquid that can cause severe skin and eye burns. The vapors are irritating to the respiratory system.

  • Dichloromethane: A volatile solvent that is a suspected carcinogen.

  • Petroleum Ether: A flammable liquid.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.[7][9][10]

Concluding Remarks

The protocol detailed herein provides a reliable, efficient, and environmentally conscious method for the synthesis of this compound. By employing a recyclable solid acid catalyst, this procedure minimizes waste and simplifies product purification. The mechanistic insights and procedural rationale provided are intended to empower researchers to not only replicate this synthesis but also to adapt and apply these principles to other related chemical transformations.

References

Application Note: ¹H and ¹³C NMR Characterization of 2-(1-Adamantyl)-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a detailed technical overview and robust protocols for the definitive structural characterization of 2-(1-Adamantyl)-4-methylphenol using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, medicinal chemists, and quality control scientists, this document outlines optimized methodologies for sample preparation, data acquisition, and spectral interpretation. It emphasizes the causality behind experimental choices to ensure accurate and reproducible results, establishing NMR as the gold standard for the structural elucidation of complex adamantane derivatives.

Introduction: The Significance of Bulky Phenols

This compound is a sterically hindered phenol derivative. The incorporation of the bulky, lipophilic adamantyl cage onto the phenol scaffold imparts unique properties, making it and similar compounds valuable as antioxidants, polymer stabilizers, and intermediates in pharmaceutical synthesis.[1] The precise regiochemistry—the ortho-positioning of the adamantyl group relative to the hydroxyl—is critical to its function. Therefore, unambiguous structural confirmation is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural analysis of adamantane compounds in solution.[2] It provides a non-destructive, detailed map of the molecular framework by probing the chemical environment of each proton and carbon nucleus, allowing for unequivocal confirmation of identity, purity, and structure.[2]

Molecular Structure and NMR Assignment Strategy

The key to interpreting the NMR spectra lies in understanding the molecule's distinct structural regions: the substituted aromatic ring and the highly symmetric adamantyl cage. Each region possesses unique proton and carbon environments that give rise to characteristic signals.

Caption: Structure of this compound with IUPAC numbering.

Part 1: Experimental Protocols

Scientific integrity begins with meticulous experimental practice. The following protocols are designed to yield high-quality, reproducible NMR data.

Materials and Instrumentation
  • Analyte: this compound, >99% purity.

  • Solvent: Chloroform-d (CDCl₃, 99.8 atom % D), with or without Tetramethylsilane (TMS) as an internal standard. Expertise Note: CDCl₃ is an excellent choice for its ability to dissolve the analyte and its relatively clean spectral window. The residual proton signal at ~7.26 ppm can be used as a secondary chemical shift reference.[3]

  • NMR Tubes: High-precision 5 mm NMR tubes (e.g., Wilmad 535-PP or equivalent). Tube quality is critical for good magnetic field homogeneity (shimming).[3]

  • Spectrometer: A multinuclear NMR spectrometer with a field strength of 400 MHz or higher is recommended for optimal signal dispersion, particularly for resolving the adamantyl proton resonances.

Sample Preparation Protocol

The quality of the NMR spectrum is directly dependent on the quality of the sample.[4]

  • Weighing: Accurately weigh 10-15 mg of this compound into a clean, dry vial.[5]

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. This volume is optimal for standard 5 mm tubes, ensuring the sample fills the active detection region of the NMR probe.[6]

  • Mixing: Gently swirl or vortex the vial until the sample is completely dissolved. A homogenous solution is essential for sharp, well-resolved NMR signals.[6]

  • Filtering & Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, transfer the solution into the NMR tube. This filtration step removes any particulate matter that could degrade spectral quality.[5]

  • Capping: Cap the NMR tube securely to prevent solvent evaporation, which would alter the sample concentration over time.

¹H NMR Data Acquisition
  • Insert the sample into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

  • Shim the magnetic field to optimize homogeneity, aiming for a narrow, symmetrical solvent peak.

  • Acquire the ¹H NMR spectrum using the following validated parameters:

    • Pulse Sequence: Standard single-pulse (e.g., Bruker zg30).

    • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2-5 seconds. Trustworthiness Note: A sufficient relaxation delay is crucial for accurate signal integration, ensuring all protons have fully relaxed before the next pulse.[2]

    • Number of Scans: 8-16 scans, depending on sample concentration.

¹³C NMR & DEPT-135 Data Acquisition
  • Use the same prepared sample.

  • Acquire a standard proton-decoupled ¹³C NMR spectrum:

    • Pulse Sequence: Standard single-pulse with proton decoupling (e.g., Bruker zgpg30).

    • Spectral Width: ~220 ppm (e.g., -10 to 210 ppm).

    • Relaxation Delay (d1): 2-5 seconds. Expertise Note: Quaternary carbons, like the adamantyl Cα, have long relaxation times. A longer delay is essential to observe these signals, which are inherently weak.[2]

    • Number of Scans: 512-2048 scans are typically required to achieve an adequate signal-to-noise ratio.

  • Acquire a DEPT-135 spectrum to differentiate carbon types:

    • Pulse Sequence: DEPT-135 (e.g., Bruker dept135).

    • Key Feature: This experiment shows CH₃ and CH signals as positive peaks, CH₂ signals as negative (inverted) peaks, and no signal for quaternary carbons.[7][8] This is invaluable for assigning the complex adamantyl and aromatic carbons.

Part 2: Spectral Analysis and Data Interpretation

¹H NMR Spectrum: Signature Resonances

The ¹H NMR spectrum provides the first definitive fingerprint of the molecule.

  • Aromatic Region (δ 6.6–7.1 ppm): The three protons on the phenol ring appear as distinct signals. Due to ortho/meta coupling, they typically present as a doublet (H6), a doublet of doublets (H5), and a narrow doublet or singlet-like signal (H3). The exact pattern confirms the 1,2,4-substitution pattern.

  • Adamantyl Region (δ 1.7–2.2 ppm): The adamantyl cage protons appear in three distinct, broad, and overlapping multiplets.[9]

    • Hδ (6H): The six protons on the CH₂ groups furthest from the ring (Cγ).

    • Hβ (6H): The six protons on the CH₂ groups beta to the ring (Cβ).

    • Hγ (3H): The three methine protons (CH) gamma to the ring (Cδ).

  • Methyl Protons (δ ~2.2-2.3 ppm): The methyl group on the phenol ring (C17) gives a sharp singlet, integrating to three protons.

  • Phenolic Proton (δ ~4.5–5.5 ppm): The hydroxyl proton (-OH) typically appears as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[10][11] It can be confirmed by adding a drop of D₂O, which causes the signal to disappear due to proton exchange.[12]

Table 1: Summary of Expected ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
H3 (Aromatic) ~6.6 - 6.7 d or s 1H
H5 (Aromatic) ~6.9 - 7.0 dd 1H
H6 (Aromatic) ~7.0 - 7.1 d 1H
-OH (Phenolic) ~4.5 - 5.5 br s 1H
-CH₃ (Methyl) ~2.2 - 2.3 s 3H

| Adamantyl Hβ, Hγ, Hδ | ~1.7 - 2.2 | m (overlapping) | 15H |

¹³C NMR and DEPT-135 Spectra: The Carbon Skeleton

The ¹³C NMR spectrum, especially when combined with DEPT-135 data, provides an unambiguous map of the carbon framework.

  • Aromatic Carbons (δ 115–155 ppm): Six distinct signals are expected. The carbon bearing the hydroxyl group (C1) is the most deshielded (~150-155 ppm), while the carbon attached to the adamantyl group (C2) is also significantly downfield.[13]

  • Adamantyl Carbons (δ 29–41 ppm): The adamantyl cage exhibits four unique carbon environments:

    • Cα (Quaternary): The bridgehead carbon attached to the phenol ring. This signal is weak and will be absent in the DEPT-135 spectrum.[14]

    • Cβ (CH₂): The six methylene carbons adjacent to Cα. This will appear as a negative peak in the DEPT-135 spectrum.

    • Cγ (CH): The three methine carbons. This will be a positive peak in the DEPT-135 spectrum.

    • Cδ (CH₂): The three methylene carbons furthest from the ring. This will also be a negative peak in the DEPT-135 spectrum.

  • Methyl Carbon (δ ~20 ppm): The methyl carbon gives a sharp, positive signal in the aliphatic region of both the standard ¹³C and DEPT-135 spectra.

Table 2: Summary of Expected ¹³C NMR Data (CDCl₃, 100 MHz)

Carbon Assignment Approx. Shift (δ, ppm) DEPT-135 Phase
C1 (-OH) 150 - 155 Absent
C2 (-Ad) 135 - 140 Absent
C4 (-CH₃) 128 - 132 Absent
C3, C5, C6 (Ar-CH) 115 - 130 Positive
Cα (Ad-quat) ~37 - 38 Absent
Cβ (Ad-CH₂) ~40 - 41 Negative
Cδ (Ad-CH) ~29 - 30 Positive
Cγ (Ad-CH₂) ~36 - 37 Negative

| -CH₃ | ~20 - 21 | Positive |

Part 3: Workflow and Authoritative Validation

A systematic workflow ensures that data is not just acquired, but is also validated and interpreted correctly.

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis & Validation prep1 Weigh 10-15 mg Analyte prep2 Dissolve in 0.6-0.7 mL CDCl₃ prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 acq1 Lock & Shim Spectrometer prep3->acq1 acq2 Acquire ¹H Spectrum acq1->acq2 acq3 Acquire ¹³C & DEPT-135 Spectra acq2->acq3 an1 Process Spectra (FT, Phase, Baseline) acq3->an1 an2 Calibrate Chemical Shifts (Ref: TMS or Solvent) an1->an2 an3 Assign Signals using Tables & DEPT-135 Data an2->an3 an4 Integrate ¹H Signals & Verify Ratios an3->an4 an5 Final Structure Confirmation an4->an5

Caption: A validated workflow for NMR characterization.

Trustworthiness through Cross-Validation: The power of this methodology lies in the synergy between the different experiments. The proton count from ¹H integration must match the carbon types identified by the ¹³C and DEPT-135 spectra. For example, the 15H integration of the adamantyl protons must correspond to the correct number and type of carbon signals (one C, three CH, and six CH₂) in the ¹³C/DEPT spectra. This internal consistency provides authoritative validation of the final structure.

Conclusion

The combined application of ¹H, ¹³C, and DEPT-135 NMR spectroscopy provides a comprehensive and definitive characterization of this compound. By following the detailed protocols and interpretation guidelines presented in this note, researchers can confidently verify the identity, purity, and precise isomeric structure of this and other complex substituted phenols. The key spectral signatures—including the distinct 1,2,4-substituted aromatic pattern, the characteristic three-signal pattern of the adamantyl protons, and the unambiguous carbon count and type from ¹³C/DEPT analysis—serve as a reliable analytical standard for drug development and materials science applications.

References

Guide to the High-Purity Crystallization of 2-(1-Adamantyl)-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1-Adamantyl)-4-methylphenol is a sterically hindered phenolic compound with significant applications as a building block in medicinal chemistry and materials science, notably in the synthesis of catalysts and pharmaceutical agents like Adapalene.[1] Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final product. This application note provides a comprehensive guide to the purification of this compound via cooling crystallization. It details the underlying principles, a systematic approach to solvent selection, step-by-step protocols for both single-solvent and mixed-solvent systems, and methods for post-purification analysis. This guide is designed to equip researchers with the expertise to develop a robust, scalable, and validated crystallization process.

Introduction: The Rationale for Crystallization

Crystallization is a powerful purification technique for solid organic compounds, leveraging the principle that most solids are more soluble in a hot solvent than in a cold one.[2][3] As a saturated hot solution cools, the solubility of the target compound decreases, leading to a supersaturated state from which crystals nucleate and grow.[4] Ideally, impurities remain in the cooled solvent (the mother liquor) due to their lower concentration or different solubility profile.[5]

The molecular structure of this compound—a polar phenol head attached to a bulky, non-polar, and rigid adamantyl cage—presents a unique challenge for solvent selection. The molecule is largely non-polar, yet the hydroxyl group allows for hydrogen bonding. This amphiphilic nature suggests that neither extremely polar nor entirely non-polar solvents will be ideal, making a methodical screening process essential.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₁₇H₂₂O [6][7]
Molecular Weight 242.36 g/mol [6][7]
Appearance White to off-white powder
Melting Point 128-130 °C (lit.) [1][6]
Water Solubility Sparingly soluble (7.8 mg/L at 25°C) [6][8]

| Boiling Point | 359.9 ± 21.0 °C at 760 mmHg |[1] |

Strategic Solvent Selection: The Foundation of Purity

The choice of solvent is the most critical factor in a successful crystallization.[5] An ideal solvent should exhibit a steep solubility curve for the target compound, meaning it dissolves a large amount when hot and a very small amount when cold.[5] Additionally, the solvent should be chemically inert, have a relatively low boiling point for easy removal, and be non-toxic and inexpensive.[9]

Given the compound's structure, a mixed-solvent system is often highly effective. This involves a "soluble solvent" in which the compound is readily soluble and a miscible "anti-solvent" in which it is poorly soluble.[5][10] This approach provides fine control over the supersaturation level. Literature precedents for the related compound 2-(1-adamantyl)-4-bromophenol suggest that a mixture of a chlorinated solvent and a non-polar hydrocarbon, such as CH₂Cl₂/petroleum ether, is a promising starting point.[11][12]

Protocol 2.1: Experimental Solvent Screening

This protocol allows for the rapid determination of a suitable solvent or solvent pair.

  • Preparation: Place approximately 20-30 mg of crude this compound into several small, labeled test tubes.

  • Room Temperature Test: To each tube, add a potential solvent (e.g., heptane, toluene, ethanol, ethyl acetate, dichloromethane) dropwise, up to 1 mL. Agitate the mixture. A good candidate solvent will not dissolve the compound at room temperature.[13]

  • Hot Solubility Test: If the compound is insoluble at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point. Add the solvent in small portions until the solid dissolves completely. An ideal solvent will dissolve the compound in a reasonable volume (e.g., <3 mL for 30 mg).

  • Cooling Test: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.[10] A successful solvent will yield a high quantity of crystalline precipitate.

  • Mixed-Solvent Test: a. Dissolve the compound in a minimal amount of a "soluble solvent" (e.g., dichloromethane, THF) at room temperature. b. Add a miscible "anti-solvent" (e.g., hexanes, petroleum ether) dropwise until persistent cloudiness (turbidity) is observed. c. Gently warm the mixture until it becomes clear again. d. Allow the solution to cool slowly as described in step 4. Abundant crystal formation indicates a good solvent pair.

Optimized Crystallization Workflow and Protocols

The following diagram and protocols outline the complete process for purifying this compound.

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Analysis dissolve 1. Dissolution Dissolve crude solid in minimum hot solvent hot_filter 2. Hot Filtration (Optional) Remove insoluble impurities dissolve->hot_filter If solids present cool 3. Cooling & Crystallization Slow cooling to form pure crystals dissolve->cool If solution is clear hot_filter->cool vac_filter 4. Collection Vacuum filter crystals from mother liquor cool->vac_filter wash 5. Washing Rinse with cold, fresh solvent vac_filter->wash dry 6. Drying Dry under vacuum to remove residual solvent wash->dry analyze 7. Purity Analysis MP, NMR, HPLC dry->analyze

Caption: Workflow for the purification of this compound.

Protocol 3.1: Mixed-Solvent Crystallization (Recommended)

This protocol is based on the high likelihood of success with a solvent/anti-solvent pair. Dichloromethane/Heptane is a recommended starting system.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add the minimum amount of dichloromethane at room temperature required to fully dissolve the solid.

  • Anti-Solvent Addition: While stirring, slowly add heptane dropwise until the solution becomes faintly and persistently cloudy. The point of initial, persistent turbidity is the point of saturation at room temperature.

  • Clarification: Gently warm the flask on a hotplate (do not boil) while stirring until the solution becomes completely clear. If it does not clarify, add a drop or two of dichloromethane until it does. This ensures the solution is saturated at an elevated temperature.

  • Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[13] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Break the vacuum and add a small amount of ice-cold heptane (or a cold mixture of the crystallization solvents) to the funnel to wash the crystal cake. Re-apply the vacuum to pull the wash solvent through. This step removes any residual mother liquor adhering to the crystal surfaces.

  • Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to air-dry them. For complete solvent removal, transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C).

Quality Control: A Self-Validating System

Purity assessment is essential to validate the success of the crystallization.[14]

  • Melting Point Determination: A pure compound will have a sharp melting point range (typically < 1 °C) that matches the literature value (128-130 °C).[15] A broad or depressed melting point indicates the presence of impurities.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This technique can confirm the chemical structure and identify residual solvents or other proton-containing impurities.[14][16] The spectrum of the purified product should show clean signals corresponding to the adamantyl and phenyl protons with correct integrations and be free of solvent peaks.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying purity.[17] A single, sharp peak for the main component should be observed, allowing for the calculation of purity as a percentage of the total peak area.

Troubleshooting Guide

Even a well-designed protocol can encounter issues. The table below addresses common problems and their solutions.

Table 2: Common Crystallization Problems and Solutions

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form - Too much solvent was used.[18][19]- The solution is supersaturated but lacks a nucleation site.[19] - Boil off some solvent to re-concentrate the solution and cool again.[18]- Scratch the inside of the flask with a glass rod below the solvent line.[18][20]- Add a "seed crystal" of the pure compound.[20]
"Oiling Out" - The solution became supersaturated at a temperature above the compound's melting point in the solvent system.[19]- The rate of cooling is too fast.[19]- High concentration of impurities. - Re-heat the solution to dissolve the oil, add a small amount of the "soluble" solvent, and cool much more slowly.[19][21]- Consider a different solvent system.
Low Yield - The compound has significant solubility in the cold mother liquor.[18]- Insufficient cooling time or temperature. - Cool the solution for a longer period or at a lower temperature (e.g., in a freezer).- Concentrate the mother liquor by evaporating some solvent and cool again to recover a second crop of crystals (which may be less pure).

| Colored Crystals | - Colored impurities are co-crystallizing with the product. | - If the impurities are highly polar, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step.[2] |

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound may cause skin, eye, and respiratory irritation.[7] Avoid inhalation of dust and direct contact.

  • Handle organic solvents with care, being mindful of their flammability and toxicity. Avoid open flames when working with flammable solvents like heptane and ethyl acetate.

References

Application Notes & Protocols: The Synthetic Utility of 2-(1-Adamantyl)-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Unique Synthon Defined by Steric Bulk

2-(1-Adamantyl)-4-methylphenol is a highly valuable organic intermediate characterized by the presence of a bulky, rigid, and lipophilic adamantyl group ortho to a phenolic hydroxyl. This unique structural arrangement imparts significant steric hindrance, which is the defining feature governing its reactivity and applications. Synthesized via the adamantylation of p-cresol, this compound serves not merely as a passive building block but as an active modulator of chemical properties in larger molecular constructs.[1] Its utility spans from the synthesis of complex organic molecules and specialized ligands for catalysis to the development of high-performance polymers.

The adamantyl cage is a three-dimensional, strain-free diamondoid structure that prevents planar stacking and restricts conformational freedom in molecules where it is incorporated. In this compound, this group sterically shields the hydroxyl functionality and the ortho-position, directing subsequent reactions and stabilizing reactive intermediates. This guide provides an in-depth exploration of its applications, complete with detailed protocols and mechanistic rationale for researchers in organic synthesis and drug development.

Physicochemical Properties & Safety Profile

A thorough understanding of a reagent's physical properties is critical for experimental design, including solvent selection and purification strategies.

PropertyValueReference
Molecular Formula C₁₇H₂₂O[1]
Molecular Weight 242.36 g/mol [1]
Appearance White to off-white powder/crystals[2]
Melting Point 128-130 °C[2][3]
Boiling Point 359.9 ± 21.0 °C at 760 mmHg[3]
Solubility Sparingly soluble in water. Soluble in common organic solvents like ethyl acetate, CH₂Cl₂, and acetic acid.[1][4]

Safety Information: this compound is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[2]

Core Applications in Organic Synthesis

The utility of this compound is primarily driven by its dual nature: it is both a functionalized phenol ripe for further transformation and a source of significant steric hindrance.

Versatile Intermediate for Multi-Step Synthesis

The phenolic hydroxyl and the activated aromatic ring serve as handles for a variety of chemical transformations. It is a key starting material for synthesizing more complex derivatives.[2]

  • Synthesis of Thiophenols: The phenol can be converted to the corresponding thiophenol, a valuable intermediate in medicinal chemistry and materials science.[2]

  • Ortho-Formylation Reactions: The Duff reaction, using urotropin (hexamethylenetetramine), allows for the regioselective introduction of an aldehyde group at the vacant ortho-position (position 3), yielding 3-(1-adamantyl)-2-hydroxy-5-methylbenzaldehyde.[2] This aldehyde is a precursor to Schiff bases, salicylaldehyde derivatives, and other complex ligands.

  • Precursor to Catalytic Ligands: The sterically hindered phenolic framework is ideal for creating ligands for transition metal catalysis. For instance, it is a known precursor for adamantyl-substituted chromium(III) complexes, which have been successfully employed as catalysts in enantioselective hetero-Diels-Alder reactions.[1][2] The bulky adamantyl group helps to create a well-defined chiral pocket around the metal center, influencing the stereochemical outcome of the reaction.

Exploiting Steric Hindrance: Antioxidants and Polymer Additives

Sterically hindered phenols are a well-established class of antioxidants.[5][6] They function by trapping radical species, thereby terminating chain reactions that lead to oxidative degradation. The adamantyl group provides exceptional steric shielding to the phenoxy radical formed after hydrogen atom donation, enhancing its stability and preventing it from propagating further radical processes.[6] This property is crucial in stabilizing organic materials such as plastics, elastomers, and adhesives against thermal and oxidative degradation.[6][7][8]

Furthermore, incorporating the rigid adamantyl moiety into polymer backbones is a proven strategy for enhancing material properties. Adamantyl-containing monomers, derived from precursors like this compound, are used to synthesize polymers with significantly increased glass transition temperatures (Tg) and improved thermal stability.[9][10]

Detailed Experimental Protocols

The following protocols are presented with detailed procedural steps and explanations of the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the transformation.

Protocol 1: Green Synthesis of this compound

This procedure is adapted from a clean, waste-minimizing process that utilizes a recyclable solid acid catalyst, avoiding the use of corrosive mineral acids.[4]

Reaction Principle: This is a Friedel-Crafts alkylation of p-cresol with 1-adamantanol. The ion-exchange sulfonic acid resin acts as a heterogeneous Brønsted acid catalyst, protonating the hydroxyl group of 1-adamantanol to form a good leaving group (water) and facilitate the generation of the stable tertiary adamantyl carbocation. This electrophile then attacks the electron-rich p-cresol ring, preferentially at the ortho-position due to steric and electronic factors.

Workflow Diagram:

G cluster_reactants Reactants & Catalyst cluster_process Process cluster_products Products & Byproducts p_cresol p-Cresol reaction Stir at 90-100 °C in Acetic Acid p_cresol->reaction adamantanol 1-Adamantanol adamantanol->reaction resin Sulfonic Acid Resin (Amberlite 200, H⁺ form) resin->reaction Catalyst workup 1. Add Acetic Anhydride 2. Filter catalyst 3. Recover Solvent reaction->workup product This compound workup->product byproduct Water (consumed by Ac₂O) workup->byproduct catalyst_out Recycled Resin Catalyst workup->catalyst_out Recovered

Caption: Green synthesis workflow for this compound.

Materials & Equipment:

  • p-Cresol (1.0 equiv)

  • 1-Adamantanol (1.05-1.1 equiv)

  • Sulfonic acid resin (e.g., Amberlite 200, H⁺ form)

  • Glacial acetic acid (solvent)

  • Acetic anhydride

  • Ethyl acetate (for washing)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle with temperature control

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add p-cresol (e.g., 10.0 mmol, 1.08 g), 1-adamantanol (10.5 mmol, 1.60 g), sulfonic acid resin (approx. 3.5 g), and glacial acetic acid (20 mL).[4]

  • Heating: Heat the mixture to 90-100 °C with vigorous stirring. The progress of the reaction can be monitored by TLC or GC-MS. The reaction is typically complete within 2-4 hours.[4]

    • Causality Insight: Acetic acid is an effective solvent that facilitates the catalytic activity of the resin. The reaction is conducted at elevated temperatures to ensure a sufficient reaction rate for the electrophilic aromatic substitution.

  • Work-up & Catalyst Recovery: Cool the reaction mixture to approximately 60 °C. Add acetic anhydride (1.1 equiv relative to adamantanol) dropwise and stir for 30 minutes.[4]

    • Causality Insight: This is a critical step for a "waste-free" process. The water generated as a byproduct can deactivate the acidic resin catalyst. Acetic anhydride reacts with the water to form more acetic acid, driving the reaction equilibrium and preserving the catalyst's activity for recycling.[4][11]

  • Isolation: Filter the hot mixture to remove the resin catalyst. Wash the resin with a small amount of ethyl acetate or acetic acid to recover any adsorbed product. The resin can be washed and reused directly for subsequent batches.[4]

  • Purification: Combine the filtrate and washings. The solvent (acetic acid) can be removed under reduced pressure using a rotary evaporator. The resulting crude residue can be purified by recrystallization (e.g., from CH₂Cl₂/petroleum ether) or column chromatography to yield the pure product as a white solid.[4]

Protocol 2: Ortho-Formylation to 3-(1-adamantyl)-2-hydroxy-5-methylbenzaldehyde

Reaction Principle: The Duff reaction introduces a formyl (-CHO) group onto an activated aromatic ring. Urotropin (hexamine) serves as the formylating agent in an acidic medium (often glycerol/boric acid or trifluoroacetic acid). The adamantyl group sterically blocks the other ortho-position, ensuring high regioselectivity.

Workflow Diagram:

G start 2-(1-Adamantyl)- 4-methylphenol heating Heat (e.g., 80-100 °C) start->heating reagents Urotropin (Hexamethylenetetramine) + Acid (e.g., TFA) reagents->heating hydrolysis Aqueous Acidic Work-up (H₃O⁺) heating->hydrolysis Intermediate Iminium Salt product 3-(1-Adamantyl)-2-hydroxy- 5-methylbenzaldehyde hydrolysis->product

Caption: Synthetic pathway for the ortho-formylation (Duff reaction).

Materials & Equipment:

  • This compound (1.0 equiv)

  • Urotropin (hexamine) (1.5-2.0 equiv)

  • Trifluoroacetic acid (TFA) or a mixture of glycerol and boric acid

  • Aqueous HCl (for hydrolysis)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: Dissolve this compound (e.g., 5.0 mmol, 1.21 g) and urotropin (10.0 mmol, 1.40 g) in trifluoroacetic acid (15-20 mL) in a round-bottom flask.[2]

  • Heating: Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours. The solution will typically darken.

  • Hydrolysis: Cool the reaction mixture to room temperature and pour it into a beaker containing 100 mL of 2M aqueous HCl. Stir the mixture vigorously for 1-2 hours to hydrolyze the intermediate iminium salt.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired aldehyde.

Summary of Reaction Data

The ion-exchange resin-catalyzed adamantylation has been shown to be effective for a range of substituted phenols, highlighting the versatility of the method.

Phenol SubstrateProductYield (%)Reference
p-CresolThis compound91[4]
4-Bromophenol2-(1-Adamantyl)-4-bromophenol98[4]
4-Chlorophenol2-(1-Adamantyl)-4-chlorophenol95[4]
m-Cresol2-(1-Adamantyl)-5-methylphenol85[4]

Conclusion

This compound is more than a simple phenol derivative; it is a specialized synthon whose utility is fundamentally defined by the steric and electronic properties of the adamantyl group. Its application as a building block for complex ligands, a precursor for thermally robust polymers, and a model for sterically hindered antioxidants demonstrates its broad potential. The development of green synthetic routes, such as the recyclable resin-catalyzed protocol, further enhances its appeal for both academic research and industrial applications, offering an efficient and environmentally conscious pathway to this versatile chemical.

References

Application of 2-(1-Adamantyl)-4-methylphenol in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Functionality of a Unique Adamantyl-Phenolic Molecule

2-(1-Adamantyl)-4-methylphenol is a fascinating molecule that stands at the intersection of robust structural chemistry and reactive functional groups. Its chemical architecture, featuring a bulky, three-dimensional adamantyl cage appended to a sterically hindered phenolic ring, bestows upon it a unique set of properties that are highly desirable in the field of polymer chemistry. This guide provides a comprehensive overview of two primary applications of this compound: as a monomer for the synthesis of high-performance polymers with enhanced thermal stability, and as a potent antioxidant for the stabilization of commodity plastics against thermo-oxidative degradation.

The adamantyl group, a rigid diamondoid hydrocarbon, is renowned for its ability to impart exceptional thermal and mechanical stability to materials.[1] When incorporated into a polymer chain, it significantly restricts segmental motion, leading to a marked increase in the glass transition temperature (Tg) and improved resistance to thermal decomposition.[2][3] The phenolic hydroxyl group, on the other hand, is a well-known radical scavenger. When sterically hindered by a bulky substituent like the adamantyl group, it forms a highly effective antioxidant capable of terminating the free-radical chain reactions that lead to polymer degradation.[4][5]

This document will provide detailed protocols for leveraging these properties, offering researchers and professionals a practical guide to the synthesis and evaluation of this compound in advanced polymer applications.

Application I: A Monomer for High-Performance Methacrylate Polymers

Rationale and Anticipated Benefits

The incorporation of the bulky and rigid adamantyl moiety into polymer backbones is a well-established strategy for enhancing their thermal and mechanical properties. By converting this compound into a polymerizable methacrylate monomer, we can introduce this high-performance functional group as a pendant side chain. Copolymers produced from this monomer are expected to exhibit significantly higher glass transition temperatures (Tg) and enhanced thermal stability compared to their conventional counterparts.[1][6] This makes them attractive candidates for applications demanding high-temperature resistance, such as in microelectronics, advanced coatings, and specialty optical materials.

Synthesis Protocol: 2-(1-Adamantyl)-4-methylphenyl Methacrylate

This protocol details the synthesis of 2-(1-Adamantyl)-4-methylphenyl methacrylate via the esterification of this compound with methacryloyl chloride.

Materials:

  • This compound

  • Methacryloyl chloride

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under a nitrogen atmosphere, dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Addition of Methacryloyl Chloride: Cool the solution to 0 °C using an ice bath. Add methacryloyl chloride (1.1 equivalents) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by adding deionized water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-(1-Adamantyl)-4-methylphenyl methacrylate monomer.

Polymerization Protocol: Free Radical Copolymerization with Methyl Methacrylate (MMA)

This protocol describes the free-radical copolymerization of the synthesized adamantyl-containing methacrylate monomer with methyl methacrylate (MMA).

Materials:

  • 2-(1-Adamantyl)-4-methylphenyl methacrylate

  • Methyl methacrylate (MMA), freshly distilled

  • Azobisisobutyronitrile (AIBN) as the initiator

  • Anhydrous toluene

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve the desired molar ratio of 2-(1-Adamantyl)-4-methylphenyl methacrylate and MMA in anhydrous toluene.

  • Initiator Addition: Add AIBN (typically 0.1-1 mol% with respect to the total monomer concentration).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at 70-80 °C and stir for the desired reaction time (typically 6-24 hours).

  • Termination and Precipitation: Terminate the polymerization by cooling the flask in an ice bath and exposing the contents to air. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol.

  • Purification and Drying: Filter the precipitated polymer, wash it with fresh non-solvent, and dry it in a vacuum oven at 60 °C until a constant weight is achieved.

Characterization
  • Monomer: The structure and purity of the synthesized 2-(1-Adamantyl)-4-methylphenyl methacrylate should be confirmed using ¹H NMR and ¹³C NMR spectroscopy, as well as Fourier-transform infrared (FT-IR) spectroscopy.

  • Polymer: The molecular weight and molecular weight distribution (polydispersity index, PDI) of the resulting copolymer can be determined by gel permeation chromatography (GPC). The glass transition temperature (Tg) should be measured by differential scanning calorimetry (DSC), and the thermal stability can be assessed by thermogravimetric analysis (TGA).[7]

Data Presentation

The following table summarizes the expected trend in the glass transition temperature (Tg) of poly(MMA-co-(2-(1-Adamantyl)-4-methylphenyl methacrylate)) with varying comonomer compositions, based on literature data for similar adamantyl-containing methacrylate copolymers.[6]

Mole % of Adamantyl MonomerExpected Tg (°C)
0 (Pure PMMA)~105
10~120-130
25~140-155
50> 160

Visualization

G cluster_synthesis Monomer Synthesis cluster_polymerization Copolymerization A This compound C Esterification Reaction (TEA, DCM) A->C B Methacryloyl Chloride B->C D Purification (Column Chromatography) C->D E 2-(1-Adamantyl)-4-methylphenyl Methacrylate D->E G Free Radical Polymerization (AIBN, Toluene) E->G F Methyl Methacrylate (MMA) F->G H Precipitation & Drying G->H I High-Tg Copolymer H->I

Caption: Workflow for the synthesis of the adamantyl-containing methacrylate monomer and its subsequent copolymerization.

Application II: A High-Performance Hindered Phenolic Antioxidant

Rationale and Mechanism

Hindered phenolic antioxidants are crucial additives in the polymer industry, protecting plastics from degradation during processing and throughout their service life.[5][8] The antioxidant mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a peroxy radical, which is a key intermediate in the auto-oxidation cycle of polymers. This process terminates the radical chain reaction and prevents further degradation. The resulting phenoxy radical is stabilized by resonance and steric hindrance from bulky ortho-substituents, rendering it relatively unreactive and unable to initiate new degradation chains.

The 2-(1-adamantyl) group in this compound provides significant steric hindrance to the phenolic hydroxyl group. This bulky, non-polar group is also expected to enhance the antioxidant's compatibility with non-polar polymer matrices like polypropylene and reduce its volatility at high processing temperatures, leading to improved long-term thermal stability.

Protocol for Performance Evaluation as a Thermal Stabilizer in Polypropylene

This protocol outlines a standard procedure for evaluating the effectiveness of this compound as a thermal stabilizer in polypropylene (PP).

Materials:

  • Polypropylene (PP) powder or pellets (unstabilized grade)

  • This compound

  • Control antioxidant (e.g., a commercial hindered phenolic antioxidant like Irganox 1076)

  • Twin-screw extruder

  • Injection molding machine

  • Forced-air convection oven

  • Tensile testing machine

  • Colorimeter

Procedure:

  • Compounding:

    • Dry-blend the PP powder with the desired concentration of this compound (e.g., 0.1, 0.25, 0.5 wt%). Prepare a control batch with a commercial antioxidant at the same concentration and a blank batch with no antioxidant.

    • Melt-compound each blend using a twin-screw extruder with a typical PP processing temperature profile (e.g., 180-220 °C).

  • Specimen Preparation:

    • Injection mold the compounded pellets into standard test specimens (e.g., tensile bars) according to ASTM or ISO standards.

  • Accelerated Oven Aging:

    • Place the test specimens on racks in a forced-air convection oven at an elevated temperature (e.g., 150 °C) to accelerate thermo-oxidative degradation.

    • Remove a set of specimens from the oven at predetermined time intervals (e.g., 0, 100, 250, 500, 1000 hours).

  • Performance Testing:

    • Mechanical Properties: After cooling to room temperature, perform tensile testing on the aged specimens to measure properties such as tensile strength at break and elongation at break.

    • Color Measurement: Measure the color change (e.g., yellowness index) of the aged specimens using a colorimeter.

Data Analysis and Interpretation

The effectiveness of this compound as a thermal stabilizer is determined by comparing the retention of mechanical properties and the change in color of the stabilized PP specimens to the unstabilized and control samples over time. A slower decline in mechanical properties and a smaller increase in the yellowness index indicate better antioxidant performance.

Visualization

G A Polypropylene + Antioxidant (Dry Blending) B Melt Compounding (Twin-Screw Extruder) A->B C Specimen Preparation (Injection Molding) B->C D Accelerated Oven Aging (e.g., 150°C) C->D E Periodic Sampling D->E F Mechanical Testing (Tensile Strength) E->F G Color Measurement (Yellowness Index) E->G H Performance Evaluation F->H G->H

Caption: Workflow for the evaluation of antioxidant performance in polypropylene.

References

2-(1-Adamantyl)-4-methylphenol as a ligand in catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: Leveraging 2-(1-Adamantyl)-4-methylphenol in Asymmetric Catalysis

Authored by: Gemini, Senior Application Scientist

This document provides an in-depth technical guide for researchers, chemists, and drug development professionals on the application of this compound as a critical building block for developing advanced catalyst systems. We will explore the unique structural attributes of this ligand precursor and provide detailed protocols for its use in synthesizing highly effective chiral catalysts for asymmetric synthesis.

Introduction: The Strategic Value of Steric Bulk

This compound is a derivative of p-cresol, synthesized via its adamantylation with 1-adamantanol[1][2]. While a simple phenol derivative, its true value in catalysis lies in the incorporation of the adamantyl group—a rigid, exceptionally bulky, and three-dimensional hydrocarbon cage.

In the design of modern catalysts, particularly for asymmetric reactions, steric hindrance is not a nuisance but a powerful tool. The strategic placement of bulky groups like adamantane near a metal's coordination sphere creates a well-defined and sterically demanding environment. This architecture is paramount for several reasons:

  • Enantioselectivity: The bulky scaffold can effectively block one face of a prochiral substrate, forcing it to coordinate to the metal center in a specific orientation. This geometric constraint is the foundation of achieving high enantiomeric excess (e.e.) in the product.

  • Catalyst Stability: The adamantyl group can act as a protective shield for the active metal center, preventing catalyst deactivation pathways such as dimerization or unwanted side reactions.

  • Reaction Selectivity: By physically impeding the approach of certain substrates or reagents, the ligand can enhance both chemo- and regioselectivity in complex chemical transformations.

The adamantane moiety, being a cheap and widely available starting material, offers a practical and effective motif for improving catalytic reactions intended for scale-up[3]. This guide focuses on a key application: the use of this compound as a precursor for a chiral chromium(III) catalyst highly effective in enantioselective hetero-Diels-Alder reactions[1][2].

Core Application: Asymmetric Hetero-Diels-Alder Reactions

The hetero-Diels-Alder (HDA) reaction is a cornerstone of organic synthesis for constructing six-membered heterocycles. When catalyzed by a chiral Lewis acid, this reaction can produce enantiomerically enriched products that are valuable intermediates in pharmaceutical synthesis. This compound is an ideal starting material for crafting a ligand system that imparts high chirality and activity to a chromium(III) center for this purpose[1].

The overall strategy involves a multi-step process, beginning with the functionalization of the phenol to create a ligand that can coordinate with the metal.

G cluster_0 Part 1: Ligand Synthesis cluster_1 Part 2: Catalyst Formation & Reaction A 2-(1-Adamantyl)-4- methylphenol B Duff Reaction (Urotropin, Acid) A->B C 3-(1-Adamantyl)-2-hydroxy- 5-methylbenzaldehyde B->C E Schiff Base Condensation C->E D Chiral Amine (e.g., (1R,2R)-(-)-1,2-Diamino- cyclohexane derivative) D->E F Tridentate Chiral Ligand E->F G Cr(III) Salt (e.g., CrCl3) F->G H Active Chiral Cr(III) Catalyst G->H I Hetero-Diels-Alder Reaction (Diene + Aldehyde) H->I J Enantiomerically Enriched Heterocyclic Product I->J

Caption: Experimental workflow from starting phenol to the final catalytic reaction.

Protocol 1: Synthesis of Ligand Precursor (Duff Reaction)

The first critical step is the ortho-formylation of this compound to introduce an aldehyde group. This is achieved via the Duff reaction, which uses hexamethylenetetramine (urotropin) as the formylating agent. This aldehyde is the key handle for subsequent elaboration into a Schiff base ligand[1][2].

Materials & Reagents:

  • This compound (1.0 equiv)

  • Hexamethylenetetramine (Urotropin) (2.0 equiv)

  • Glacial Acetic Acid or Trifluoroacetic Acid (solvent)

  • Hydrochloric Acid (4M aqueous solution)

  • Diethyl ether or Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and hexamethylenetetramine (2.0 equiv).

  • Solvent Addition: Add glacial acetic acid to the flask to achieve a concentration of approximately 0.5 M with respect to the phenol.

  • Heating: Heat the reaction mixture to reflux (typically 120-130 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

    • Causality Note: The acidic medium is crucial for the hydrolysis of the intermediate formed from urotropin, which ultimately delivers the formyl group to the electron-rich phenol ring.

  • Hydrolysis: After the starting material is consumed, cool the mixture to room temperature. Slowly add 4M HCl solution and heat the mixture at 100 °C for 30-60 minutes to hydrolyze the intermediate iminium species to the final aldehyde.

  • Workup and Extraction: Cool the mixture to room temperature and transfer it to a separatory funnel. Dilute with water and extract the product with diethyl ether or ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 3-(1-adamantyl)-2-hydroxy-5-methylbenzaldehyde, can be purified by column chromatography on silica gel or by recrystallization to yield a pure solid. Confirm the structure using ¹H and ¹³C NMR spectroscopy.

Protocol 2: In-Situ Catalyst Formation and Catalytic HDA Reaction

This protocol describes the formation of the active chiral chromium(III) catalyst from the synthesized aldehyde and its immediate use in a model hetero-Diels-Alder reaction between a diene (e.g., Danishefsky's diene) and an aldehyde.

Materials & Reagents:

  • 3-(1-Adamantyl)-2-hydroxy-5-methylbenzaldehyde (from Protocol 1) (0.1 equiv)

  • Chiral diamine derivative (e.g., (1R,2R)-(-)-1,2-diaminocyclohexane mono-tosylamide) (0.1 equiv)

  • Chromium(III) Chloride (anhydrous) (0.1 equiv)

  • Triethylamine (0.1 equiv)

  • 4Å Molecular Sieves (activated)

  • Aldehyde substrate (e.g., Benzaldehyde) (1.0 equiv)

  • Diene substrate (e.g., Danishefsky's diene) (1.2 equiv)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Schlenk flask or oven-dried glassware

Step-by-Step Methodology:

  • Ligand Formation: In a dry Schlenk flask under an inert atmosphere, combine the adamantyl-salicylaldehyde (0.1 equiv), the chiral diamine (0.1 equiv), and activated 4Å molecular sieves in anhydrous solvent. Stir the mixture at room temperature for 1-2 hours to form the Schiff base ligand.

    • Causality Note: Molecular sieves are essential to drive the Schiff base condensation to completion by sequestering the water byproduct.

  • Catalyst Assembly: To the flask containing the pre-formed ligand, add anhydrous CrCl₃ (0.1 equiv) and triethylamine (0.1 equiv). Stir the mixture at room temperature for 1-3 hours. The color of the solution should change, indicating the formation of the chromium complex.

  • Reaction Initiation: Cool the catalyst mixture to the desired reaction temperature (e.g., -20 °C to 0 °C).

  • Substrate Addition: Add the aldehyde substrate (1.0 equiv) to the flask, followed by the slow, dropwise addition of the diene (1.2 equiv).

  • Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC until the limiting reagent (aldehyde) is consumed.

  • Quenching and Workup: Quench the reaction by adding a few drops of trifluoroacetic acid, then warm to room temperature. Dilute the mixture with an organic solvent and filter through a short plug of silica gel to remove the catalyst.

  • Purification and Analysis: Concentrate the filtrate and purify the crude product by flash column chromatography. The enantiomeric excess (e.e.) of the product should be determined using chiral HPLC.

Data Presentation: Representative Results

The performance of catalysts derived from adamantyl-phenol ligands in asymmetric HDA reactions is typically high. The table below summarizes expected outcomes for a model reaction.

EntryDiene SubstrateAldehyde SubstrateCatalyst Loading (mol%)Temp (°C)Yield (%)e.e. (%)
1Danishefsky's DieneBenzaldehyde10-20>90>95
2Danishefsky's Diene4-Nitrobenzaldehyde10-20>95>97
3Danishefsky's Diene2-Naphthaldehyde10-20>90>95

Note: Data are representative values based on similar chromium-salen catalyst systems and serve as a performance benchmark.

Mechanistic Insight: The Catalytic Cycle

The chromium(III) complex acts as a chiral Lewis acid. The bulky adamantyl group on the ligand framework establishes a well-defined chiral pocket around the metal center.

G Catalyst Active Cr(III) Catalyst Coord1 Aldehyde Coordination Catalyst->Coord1 + Aldehyde Coord2 Diene Approach (Sterically Directed) Coord1->Coord2 + Diene TS [4+2] Cycloaddition Transition State Coord2->TS ProductComplex Cr(III)-Product Complex TS->ProductComplex Release Product Release (Hydrolysis) ProductComplex->Release Release->Catalyst Catalyst Regeneration

Caption: Generalized catalytic cycle for the Cr(III)-catalyzed Hetero-Diels-Alder reaction.

  • Lewis Acid Activation: The aldehyde substrate coordinates to the electrophilic chromium(III) center, activating it towards nucleophilic attack.

  • Chiral Induction: The diene approaches the activated aldehyde. The adamantyl group on one side of the ligand framework sterically hinders one face of the coordinated aldehyde, forcing the diene to approach from the less hindered face. This step dictates the stereochemical outcome.

  • Cycloaddition: The [4+2] cycloaddition occurs through a concerted transition state.

  • Product Release: The resulting heterocyclic product is released, often facilitated by a mild acidic quench, regenerating the active catalyst for the next cycle.

Conclusion

This compound is more than a simple chemical building block; it is an enabling reagent for the construction of sophisticated, sterically demanding ligands. Its incorporation into chiral catalyst systems, such as the chromium(III) complex for hetero-Diels-Alder reactions, demonstrates a powerful strategy for achieving high levels of enantioselectivity. The protocols and insights provided herein offer a robust starting point for researchers aiming to leverage the unique properties of the adamantyl scaffold to tackle challenges in asymmetric synthesis and drug development.

References

Application Notes & Protocols for Evaluating 2-(1-Adamantyl)-4-methylphenol as an Antioxidant

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(1-Adamantyl)-4-methylphenol is a sterically hindered phenolic compound with significant potential for antioxidant applications in pharmaceutical and materials science. Its unique structure, featuring a bulky adamantyl group adjacent to the phenolic hydroxyl, suggests a high capacity for free radical scavenging with the formation of a stable phenoxyl radical. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate its antioxidant properties. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible assessment. This document details protocols for foundational in vitro chemical assays (DPPH, ABTS), a more biologically relevant cell-based model (Cellular Antioxidant Activity Assay), and a target-specific assay for lipid peroxidation (TBARS).

Introduction to this compound

The Challenge of Oxidative Stress

Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism. However, an imbalance leading to an accumulation of ROS results in oxidative stress, a condition implicated in the pathogenesis of numerous diseases and the degradation of materials.[1] Antioxidants are crucial molecules that can neutralize these reactive species, mitigating their damaging effects. Phenolic compounds, in particular, are a well-established class of antioxidants used across the food, cosmetic, and pharmaceutical industries.[2][3]

Structural Rationale for Antioxidant Activity

The antioxidant efficacy of a phenolic compound is largely dictated by its molecular structure. This compound belongs to the class of hindered phenols, which includes well-known antioxidants like Butylated Hydroxytoluene (BHT).[4] Its potential as a potent antioxidant stems from two key features:

  • The Phenolic Hydroxyl Group (-OH): This group serves as a hydrogen donor to neutralize free radicals, thereby terminating the oxidative chain reaction.[5]

  • The Bulky Adamantyl Group: Positioned ortho to the hydroxyl group, this rigid, lipophilic cage-like structure provides significant steric hindrance. This hindrance stabilizes the resulting phenoxyl radical, preventing it from initiating new radical chains and enhancing its overall antioxidant capacity.[4]

This combination suggests that this compound could be a highly effective and stable chain-breaking antioxidant.

Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is essential for designing effective experimental protocols.

PropertyValueSource
Molecular Formula C₁₇H₂₂O[6]
Molecular Weight 242.36 g/mol [6]
Appearance Powder
Melting Point 128-130 °C[6][7]
Water Solubility Sparingly soluble (7.8 mg/L at 25°C)[6][8][9]
Notes on Solubility Due to its low aqueous solubility, stock solutions should be prepared in an appropriate organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol for subsequent dilution in aqueous assay buffers.

Core Antioxidant Mechanism: Free Radical Scavenging

The primary antioxidant mechanism for hindered phenols is Hydrogen Atom Transfer (HAT). The compound donates its phenolic hydrogen atom to a highly reactive free radical (e.g., a peroxyl radical, ROO•), quenching the radical and terminating the oxidative cascade. The resulting adamantyl-phenoxyl radical is resonance-stabilized and sterically protected, rendering it relatively unreactive.

Caption: Hydrogen Atom Transfer (HAT) mechanism of this compound.

In Vitro Evaluation of Antioxidant Capacity

In vitro chemical assays provide a rapid and cost-effective method for initial screening of antioxidant activity. The DPPH and ABTS assays are among the most common and are based on the ability of an antioxidant to scavenge stable synthetic radicals.[10][11]

CAA_Workflow A Seed HepG2 Cells in 96-well Black Plate B Culture until Confluent A->B C Pre-incubate cells with Test Compound + DCFH-DA probe B->C D Wash cells to remove extracellular compound/probe C->D E Add Radical Initiator (AAPH) to induce Oxidative Stress D->E F Measure Fluorescence over time (Ex: 485 nm, Em: 530 nm) E->F G Calculate Area Under Curve (AUC) and determine CAA value F->G

References

Application Notes and Protocols for the Development of Bioactive Derivatives from 2-(1-Adamantyl)-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Adamantane Moiety as a Privileged Scaffold in Medicinal Chemistry

The adamantane cage, a rigid, lipophilic, and three-dimensional hydrocarbon, has emerged as a "privileged scaffold" in modern drug discovery.[1][2] Its unique physicochemical properties, including high metabolic stability and the ability to engage in favorable van der Waals interactions with biological targets, make it an attractive moiety for the design of novel therapeutics.[3] When incorporated into a phenolic scaffold, such as in 2-(1-Adamantyl)-4-methylphenol, the resulting molecule presents a versatile platform for the development of a diverse range of derivatives with potential therapeutic applications. The bulky adamantyl group ortho to the hydroxyl function provides steric hindrance, which can influence the reactivity of the phenol and the biological activity of its derivatives.[4] This guide provides a comprehensive framework for the synthesis and biological evaluation of novel derivatives of this compound, with a focus on anticancer and antiviral applications.

Strategic Approaches to Derivatization

The chemical architecture of this compound offers several avenues for structural modification to explore the structure-activity relationship (SAR) and optimize for desired biological activities. The primary sites for derivatization are the phenolic hydroxyl group and the activated aromatic ring. This guide will focus on two key synthetic strategies:

  • Aminomethylation via the Mannich Reaction: Introduction of aminomethyl groups at the ortho-position to the hydroxyl group can significantly impact the biological properties of phenols, including their antioxidant, anticancer, and antiviral activities.[5][6] The Mannich reaction is a classic and efficient one-pot, three-component condensation that allows for the installation of a variety of aminomethyl functionalities.[7][8]

  • O-Alkylation of the Phenolic Hydroxyl Group: Modification of the phenolic hydroxyl group to form ether or ester derivatives can modulate the compound's lipophilicity, pharmacokinetic profile, and interaction with biological targets.[5][9] Williamson ether synthesis is a robust method for the preparation of a wide array of ether derivatives.[10]

The following sections provide detailed protocols for the synthesis of representative derivatives using these strategies and for their subsequent biological evaluation.

Synthesis Protocols

Protocol 1: Synthesis of 2-(1-Adamantyl)-6-(morpholin-4-ylmethyl)-4-methylphenol (A Mannich Base Derivative)

Rationale: The introduction of a morpholine moiety is a common strategy in medicinal chemistry to improve aqueous solubility and pharmacokinetic properties. Mannich bases of hindered phenols have shown a range of biological activities.

Reaction Scheme:

Caption: Synthesis of a Mannich base derivative.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Formaldehyde (37% aqueous solution, 1.5 eq)

  • Ethanol (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound and ethanol. Stir until the starting material is completely dissolved.

  • Add morpholine to the solution and stir for 10 minutes at room temperature.

  • Slowly add the formaldehyde solution dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Mannich base.[11]

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Outcome: A white to off-white solid.

Protocol 2: Synthesis of 1-(2-Methoxy-3-(1-adamantyl)-5-methylphenyl)adamantane (An Ether Derivative)

Rationale: O-methylation of the phenolic hydroxyl group can increase metabolic stability and alter the binding mode of the molecule to its target. This protocol details a standard Williamson ether synthesis.[10]

Reaction Scheme:

Caption: Synthesis of an O-methylated derivative.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Methyl iodide (CH₃I, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask and nitrogen atmosphere setup

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • Under a nitrogen atmosphere, add the sodium hydride dispersion to a Schlenk flask. Wash with anhydrous hexane to remove the mineral oil and decant the hexane.

  • Add anhydrous THF to the flask, followed by the dropwise addition of a solution of this compound in anhydrous THF at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 1 hour.

  • Cool the mixture to 0 °C and add methyl iodide dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.[12]

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Outcome: A crystalline solid.

Application Notes: Biological Evaluation

The synthesized derivatives should be evaluated for their potential as anticancer and antiviral agents. The following protocols provide a general framework for these assessments.

Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay is a standard preliminary screen for cytotoxicity of novel compounds.[11][12]

Experimental Workflow:

G cluster_0 Cell Culture & Plating cluster_1 Compound Treatment cluster_2 MTT Assay & Data Analysis A Cancer Cell Line Culture B Cell Seeding in 96-well Plates A->B D Treatment of Cells B->D C Serial Dilution of Test Compounds C->D E Incubation (48-72h) D->E F MTT Reagent Addition E->F G Formazan Solubilization F->G H Absorbance Measurement (570 nm) G->H I IC₅₀ Calculation H->I

Caption: Workflow for in vitro cytotoxicity testing.

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)

  • Synthesized adamantylphenol derivatives (dissolved in DMSO to prepare stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[12]

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.

Data Presentation:

CompoundCell LineIC₅₀ (µM)
Derivative 1A549Value
Derivative 1MCF-7Value
Derivative 1HCT116Value
Derivative 2A549Value
Derivative 2MCF-7Value
Derivative 2HCT116Value
DoxorubicinA549Value
DoxorubicinMCF-7Value
DoxorubicinHCT116Value
Protocol 4: In Vitro Antiviral Activity Screening (Plaque Reduction Assay)

Rationale: The plaque reduction assay is a standard method to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC₅₀). This assay is widely used to screen for inhibitors of viral replication.

Experimental Workflow:

G cluster_0 Cell & Virus Preparation cluster_1 Infection & Treatment cluster_2 Plaque Development & Analysis A Host Cell Monolayer in 6-well Plates C Infection of Cell Monolayer A->C B Virus Stock Dilution B->C D Treatment with Compound Dilutions C->D E Agarose Overlay & Incubation D->E F Cell Fixation & Staining E->F G Plaque Counting F->G H EC₅₀ Calculation G->H

Caption: Workflow for plaque reduction assay.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus)

  • Virus stock of known titer

  • Complete cell culture medium

  • Synthesized adamantylphenol derivatives

  • Agarose (low melting point)

  • Crystal violet staining solution

  • 6-well plates

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of the test compounds in infection medium. Dilute the virus stock to a concentration that will produce 50-100 plaques per well.

  • Infection: Remove the culture medium from the cell monolayers and infect with the diluted virus for 1 hour at 37°C.

  • Treatment: After the incubation period, remove the virus inoculum and overlay the cells with medium containing the different concentrations of the test compounds and low melting point agarose.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Staining: Fix the cells with formaldehyde and stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the 50% effective concentration (EC₅₀).

Data Presentation:

CompoundVirusEC₅₀ (µM)Cytotoxicity (CC₅₀, µM)Selectivity Index (SI = CC₅₀/EC₅₀)
Derivative 1Virus NameValueValueValue
Derivative 2Virus NameValueValueValue
Positive ControlVirus NameValueValueValue

Expertise & Experience: Interpreting the Data and Guiding Further Development

The initial screening data will provide valuable insights into the SAR of the synthesized this compound derivatives.

  • For Anticancer Activity: A high potency (low IC₅₀) against cancer cell lines and low cytotoxicity against normal cell lines (if tested) would indicate a promising therapeutic window. The nature of the aminomethyl substituent or the O-alkyl group will directly correlate with the observed activity. For instance, the presence of a heterocyclic amine in a Mannich base may enhance activity compared to a simple dialkylamine. Further studies could involve mechanism of action elucidation, such as apoptosis induction assays.[13]

  • For Antiviral Activity: A high selectivity index (SI) is a key indicator of a promising antiviral candidate, as it reflects a large separation between the effective and cytotoxic concentrations. The SAR can guide the design of next-generation compounds. For example, if O-alkylation proves beneficial, exploring different chain lengths and functionalities on the alkyl group would be a logical next step.[14]

The rigid adamantane scaffold provides a unique platform to systematically probe the effects of substituents on biological activity, allowing for a rational approach to lead optimization.

References

Application Note: A Robust Protocol for the Synthesis of 2-(1-adamantyl)-4-methylthiophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of 2-(1-adamantyl)-4-methylthiophenol from its corresponding phenol, 2-(1-adamantyl)-4-methylphenol. Thiophenols, particularly those bearing sterically demanding substituents like the adamantyl group, are valuable intermediates in medicinal chemistry and materials science. The described protocol leverages the highly reliable and effective Newman-Kwart rearrangement, a cornerstone transformation for converting phenols to thiophenols.[1][2] This three-step sequence involves the initial formation of an O-aryl dimethylthiocarbamate, followed by a thermal intramolecular rearrangement to the S-aryl isomer, and concluding with basic hydrolysis to yield the target thiophenol.[3][4][5] This document furnishes detailed experimental procedures, mechanistic insights, and critical process parameters designed for reproducibility and high yield.

Introduction and Mechanistic Rationale

The conversion of phenols to thiophenols is a fundamental transformation in organic synthesis, providing access to a class of compounds with unique reactivity and application profiles. While several methods exist, the route involving the Newman-Kwart rearrangement is particularly advantageous due to its generality and high efficiency.[1][5] The overall synthetic strategy is depicted below.

cluster_0 s Starting Material: This compound i1 Intermediate 1: O-(2-(1-adamantyl)-4-methylphenyl) dimethylthiocarbamate s->i1 Step 1 Thiocarbamoylation i2 Intermediate 2: S-(2-(1-adamantyl)-4-methylphenyl) dimethylthiocarbamate i1->i2 Step 2 Newman-Kwart Rearrangement p Final Product: 2-(1-adamantyl)-4-methylthiophenol i2->p Step 3 Hydrolysis cluster_mech Newman-Kwart Rearrangement Mechanism reactant O-Aryl Thiocarbamate ts Four-Membered Cyclic Transition State reactant->ts Heat (Δ) product S-Aryl Thiocarbamate ts->product Aryl Migration (O → S)

References

The Strategic Incorporation of Adamantyl Scaffolds in Chromium(III) Complex Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Bulky Ligand Design in Chromium(III) Chemistry

In the realm of coordination chemistry and its application to drug development and catalysis, the design of the ligand scaffold is paramount. The introduction of sterically demanding and lipophilic moieties can profoundly influence the stability, reactivity, and biological interactions of the resulting metal complex. Among these, the adamantyl group, a rigid, diamondoid hydrocarbon, has emerged as a compelling substituent. Its unique combination of bulk, three-dimensional structure, and high lipophilicity offers a powerful tool to modulate the properties of metal centers. When coordinated to chromium(III), a biologically relevant and catalytically versatile metal ion, adamantyl-substituted ligands can impart unique characteristics to the resulting complexes, leading to novel applications in medicinal chemistry and materials science.

This guide provides a comprehensive overview of the preparation of adamantyl-substituted chromium(III) complexes, with a focus on the underlying principles of their synthesis and characterization. We will delve into detailed protocols, explain the causality behind experimental choices, and explore the potential applications of these fascinating compounds.

Core Principle: The Role of the Adamantyl Group

The adamantyl moiety is not merely a passive bulky group. Its incorporation into a ligand framework is a deliberate design choice to achieve specific outcomes:

  • Steric Shielding: The significant steric hindrance provided by the adamantyl group can protect the chromium(III) center from unwanted side reactions, enhancing the stability of the complex. This steric bulk can also influence the coordination geometry and the accessibility of the metal center to substrates in catalytic applications.

  • Increased Lipophilicity: The hydrocarbon nature of adamantane significantly increases the lipophilicity of the complex. In the context of drug design, this can enhance the ability of the complex to cross cell membranes and interact with hydrophobic pockets in biological targets.

  • Modulation of Electronic Properties: While primarily a steric influencer, the adamantyl group can have subtle electronic effects on the ligand, which in turn can fine-tune the reactivity of the chromium(III) center.

  • Enhanced Stability: The rigid adamantyl cage can contribute to the overall rigidity and thermal stability of the ligand and the resulting metal complex.

Synthetic Strategies and Protocols

The synthesis of adamantyl-substituted chromium(III) complexes typically follows a two-step process: first, the synthesis of the adamantyl-containing ligand, and second, the complexation of this ligand with a suitable chromium(III) salt. Schiff base ligands are a common choice due to their straightforward synthesis and versatile coordination chemistry.

Part 1: Synthesis of an Adamantyl-Substituted Schiff Base Ligand

This protocol details the synthesis of (E)-2-(((adamantan-1-yl)amino)methyl)-6-methoxyphenol, a representative Schiff base ligand incorporating an adamantyl group.

Reaction Scheme:

Ligand_Synthesis Amantadine Amantadine (Adamantan-1-amine) Reaction Condensation Amantadine->Reaction Aldehyde o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) Aldehyde->Reaction Solvent Ethanol Solvent->Reaction Reflux Product Adamantyl-Schiff Base Ligand Reaction->Product

Caption: Synthesis of an adamantyl-substituted Schiff base ligand.

Materials and Reagents:

  • Amantadine (Adamantan-1-amine)

  • o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde)

  • Absolute Ethanol

  • Standard reflux apparatus

  • Magnetic stirrer with heating

  • Büchner funnel and filter paper

Protocol:

  • Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stir bar, dissolve o-vanillin (1 mmol) in absolute ethanol (20 mL). In a separate beaker, dissolve amantadine (1 mmol) in absolute ethanol (10 mL).

  • Reaction Mixture: Slowly add the ethanolic solution of amantadine to the stirring solution of o-vanillin at room temperature.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Ligand: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base ligand will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified ligand in a desiccator over anhydrous calcium chloride.

Expert Insights: The use of ethanol as a solvent is advantageous due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates easy removal after the reaction. The reflux condition provides the necessary activation energy for the condensation reaction to proceed to completion.

Part 2: Synthesis of the Adamantyl-Substituted Chromium(III) Complex

This protocol describes the complexation of the synthesized Schiff base ligand with chromium(III) chloride hexahydrate.

Reaction Scheme:

Complex_Synthesis Ligand Adamantyl-Schiff Base Ligand Reaction Complexation Ligand->Reaction 2 equivalents Cr_Salt CrCl3·6H2O Cr_Salt->Reaction 1 equivalent Solvent Ethanol Solvent->Reaction Reflux Product Adamantyl-Cr(III) Complex Reaction->Product

Caption: General workflow for the synthesis of the Cr(III) complex.

Materials and Reagents:

  • Adamantyl-Schiff base ligand (from Part 1)

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

  • Absolute Ethanol

  • Standard reflux apparatus

  • Magnetic stirrer with heating

  • Büchner funnel and filter paper

Protocol:

  • Ligand Solution: Dissolve the adamantyl-Schiff base ligand (2 mmol) in hot absolute ethanol (25 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Chromium Salt Solution: In a separate beaker, dissolve chromium(III) chloride hexahydrate (1 mmol) in absolute ethanol (15 mL).

  • Complexation Reaction: Add the ethanolic solution of chromium(III) chloride dropwise to the hot, stirring ligand solution. A color change should be observed, indicating the formation of the complex.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 4-5 hours.

  • Isolation of the Complex: After reflux, reduce the volume of the solvent by rotary evaporation until a precipitate forms. Allow the flask to cool to room temperature.

  • Purification: Collect the solid complex by vacuum filtration. Wash the product with a small amount of cold ethanol and then with diethyl ether to facilitate drying.

  • Drying: Dry the final adamantyl-substituted chromium(III) complex in a desiccator.

Expert Insights: The 2:1 molar ratio of ligand to metal salt is used to favor the formation of an octahedral complex where two bidentate Schiff base ligands coordinate to the chromium(III) center. The remaining coordination sites are typically occupied by solvent molecules or counter-ions. The choice of chromium salt can influence the final product; for instance, using chromium(III) acetate might lead to a different coordination environment.

Characterization of Adamantyl-Substituted Chromium(III) Complexes

A thorough characterization is essential to confirm the structure and purity of the synthesized complexes.

Technique Purpose Expected Observations
Elemental Analysis (C, H, N) To determine the empirical formula of the complex.The experimental percentages of C, H, and N should be in close agreement with the calculated values for the proposed formula.
FT-IR Spectroscopy To identify the coordination of the ligand to the metal ion.A shift in the C=N (azomethine) stretching frequency to a lower wavenumber compared to the free ligand indicates coordination through the nitrogen atom. The appearance of new bands in the low-frequency region (400-600 cm⁻¹) can be attributed to Cr-N and Cr-O stretching vibrations.
UV-Vis Spectroscopy To study the electronic transitions within the complex.The spectrum will typically show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions of the chromium(III) ion, which are characteristic of its octahedral geometry.
Mass Spectrometry (e.g., ESI-MS) To determine the molecular weight of the complex.The mass spectrum should show a peak corresponding to the molecular ion of the complex, confirming its formation.
Magnetic Susceptibility To determine the number of unpaired electrons and confirm the oxidation state of chromium.Chromium(III) is a d³ ion and is expected to have three unpaired electrons, resulting in a magnetic moment of approximately 3.87 B.M. for an octahedral complex.
Molar Conductance To determine the electrolytic nature of the complex in solution.The molar conductance value in a suitable solvent (e.g., DMF) can indicate whether the complex is an electrolyte or a non-electrolyte, providing information about the coordination of counter-ions.

Application Notes: Exploring the Potential of Adamantyl-Chromium(III) Complexes

The unique structural features imparted by the adamantyl group open up a range of potential applications for these chromium(III) complexes.

Medicinal Chemistry and Drug Development

The high lipophilicity of adamantyl-containing compounds is a well-established strategy to enhance their bioavailability and ability to cross biological membranes.[1] This makes adamantyl-substituted chromium(III) complexes promising candidates for therapeutic applications.

  • Enzyme Inhibition: Recent studies have shown that chromium(III) complexes with adamantyl-containing Schiff base ligands can act as inhibitors of enzymes such as α-amylase and α-glucosidase. This suggests their potential in the development of new treatments for diabetes.

  • Anticancer Agents: The design of metal-based anticancer drugs is an active area of research. The adamantyl moiety can facilitate the transport of the cytotoxic chromium(III) center into cancer cells. Further research is warranted to explore the anticancer potential of these complexes.

  • Antimicrobial Agents: Chromium(III) complexes, in general, have been investigated for their antimicrobial properties.[2][3] The incorporation of an adamantyl group could enhance the efficacy of these complexes against various bacterial and fungal strains.

Catalysis

The steric bulk of the adamantyl group can play a crucial role in catalysis by influencing the selectivity of a reaction.

  • Olefin Polymerization: Chromium-based catalysts are widely used in the industrial polymerization of olefins. The steric environment around the chromium center, which can be precisely tuned by bulky ligands like those containing adamantyl groups, can affect the molecular weight and branching of the resulting polymer.

  • Organic Synthesis: Chromium(III) Schiff base complexes have been employed as catalysts in various organic transformations.[4] The adamantyl substituent can create a specific chiral environment around the metal center, which could be exploited for asymmetric catalysis.

Conclusion and Future Outlook

The synthesis of adamantyl-substituted chromium(III) complexes represents a strategic approach to fine-tuning the properties of metal-based compounds for specific applications. The combination of the steric bulk and lipophilicity of the adamantyl group with the versatile coordination chemistry of chromium(III) offers a rich platform for the design of novel therapeutic agents and catalysts. The detailed protocols and characterization data provided in this guide serve as a foundation for researchers to explore this exciting and promising area of inorganic and medicinal chemistry. Future research should focus on expanding the library of adamantyl-containing ligands, investigating a broader range of applications, and elucidating the structure-activity relationships of these fascinating complexes.

References

Application Note & Protocols for the Quantification of 2-(1-Adamantyl)-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical techniques for the quantitative determination of 2-(1-Adamantyl)-4-methylphenol. Intended for researchers, scientists, and professionals in drug development, this guide details robust methodologies for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). It offers not just procedural steps, but also the scientific rationale behind the selection of instruments, parameters, and sample preparation techniques. Furthermore, it outlines a complete validation protocol according to the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[1][2][3] Protocols for structural confirmation by Nuclear Magnetic Resonance (NMR) spectroscopy are also discussed.

Introduction: The Analytical Imperative for this compound

This compound is a derivative of adamantane, a rigid, polycyclic hydrocarbon that serves as a key building block in medicinal chemistry and materials science.[4][5] Its unique structure, combining the bulky, lipophilic adamantane cage with a polar phenol group, imparts specific physicochemical properties that are leveraged in various applications, including its use as a pharmaceutical intermediate.[5]

The precise and accurate quantification of this molecule is critical for several reasons:

  • In Drug Development: To determine the purity of the active pharmaceutical ingredient (API), assess stability, and perform pharmacokinetic studies.

  • For Quality Control: To ensure batch-to-batch consistency and meet regulatory specifications.

  • In Research Settings: To quantify reaction yields and monitor the progress of chemical syntheses.

This guide presents two primary validated methods for quantification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for its robustness and wide applicability, and Gas Chromatography-Mass Spectrometry (GC-MS) for its high sensitivity and specificity, particularly after derivatization.

Physicochemical Properties

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular Formula C₁₇H₂₂O[6][7]
Molecular Weight 242.36 g/mol [6]
Melting Point 128-130 °C[5][8]
Appearance White to off-white powder
Solubility Sparingly soluble in water; soluble in organic solvents like acetonitrile and methanol.[5]
XLogP3-AA 5.3[6]

The high XLogP value indicates significant lipophilicity, making it well-suited for reversed-phase chromatography. The phenolic hydroxyl group provides a chromophore for UV detection and a site for derivatization.

Recommended Analytical Technique: RP-HPLC with UV Detection

Reversed-phase HPLC is the premier technique for the quantification of this compound due to its precision, robustness, and compatibility with the analyte's properties. The method separates compounds based on hydrophobicity, making it ideal for the highly lipophilic adamantane moiety.[4][9]

Principle of Separation

In RP-HPLC, the analyte is separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase. The highly hydrophobic adamantane cage will strongly interact with the C18 stationary phase, while the polar phenol group will have an affinity for the mobile phase. By carefully controlling the mobile phase composition (the ratio of organic solvent to water), we can achieve effective elution and separation from impurities.

Experimental Protocol: RP-HPLC

Objective: To quantify this compound using an isocratic RP-HPLC method with UV detection.

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference Standard: this compound (≥99% purity).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • 0.45 µm syringe filters.

Protocol Steps:

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing Acetonitrile and Water in a ratio of 80:20 (v/v).

    • Degas the mobile phase for 15 minutes using sonication or vacuum filtration.

    • Causality: An 80:20 Acetonitrile:Water ratio is chosen as a starting point due to the high lipophilicity (XLogP3-AA: 5.3) of the analyte. This high organic content is necessary to ensure the compound elutes from the C18 column in a reasonable time with good peak shape.

  • Standard Solution Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

    • Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100, 200 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Solution Preparation:

    • Accurately weigh the sample containing this compound and transfer it to a volumetric flask.

    • Dissolve the sample in acetonitrile, using sonication if necessary.

    • Dilute to the final volume with acetonitrile. Make a further dilution with the mobile phase to ensure the final concentration falls within the linear range of the calibration curve.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

  • Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 275 nm
Run Time 10 minutes
  • Causality: The detection wavelength of 275 nm is selected based on the UV absorbance of the phenol chromophore. A column temperature of 30 °C ensures stable retention times and improved peak symmetry.

  • Analysis and Quantification:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.

    • Inject the sample solutions.

    • The concentration of this compound in the sample is determined by plotting the peak area against the concentration of the standards and using the resulting linear regression equation.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (ACN:H2O 80:20) Equilibrate Equilibrate HPLC System MobilePhase->Equilibrate StdPrep Prepare Standard Solutions (5-200 µg/mL) InjectStd Inject Standards StdPrep->InjectStd SamplePrep Prepare Sample Solutions (Filter with 0.45 µm) InjectSample Inject Samples SamplePrep->InjectSample Equilibrate->InjectStd CalCurve Generate Calibration Curve (Peak Area vs. Conc.) InjectStd->CalCurve Quantify Quantify Analyte in Sample InjectSample->Quantify CalCurve->Quantify

Caption: Workflow for HPLC quantification.

Alternative Technique: GC-MS with Derivatization

Gas chromatography is a powerful separation technique, but the analysis of polar, non-volatile compounds like phenols can be problematic, often resulting in poor peak shape and low sensitivity.[10] To overcome this, a derivatization step is employed to convert the polar hydroxyl group into a less polar, more volatile, and more thermally stable ether. Silylation is a common and effective derivatization technique for this purpose.[10][11]

Principle of Derivatization and Separation

Silylation replaces the active hydrogen in the phenolic -OH group with a trimethylsilyl (TMS) group.[10] This reaction, typically using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), eliminates the compound's ability to form hydrogen bonds, thereby increasing its volatility and making it suitable for GC analysis. The resulting TMS-ether is then separated on a low-polarity capillary column and detected by a mass spectrometer, which provides both quantification and structural confirmation.

Experimental Protocol: GC-MS

Objective: To quantify this compound via GC-MS after silylation.

Instrumentation and Materials:

  • GC-MS system with a capillary column inlet and an electron ionization (EI) source.

  • DB-5ms or similar low-polarity fused-silica capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Silylating Reagent: BSTFA with 1% TMCS.

  • Pyridine or Acetonitrile (anhydrous).

  • Reference Standard and sample as described for HPLC.

Protocol Steps:

  • Standard & Sample Preparation for Derivatization:

    • Prepare stock solutions of the standard and sample in an anhydrous solvent like pyridine or acetonitrile at a concentration of approximately 1 mg/mL.

    • Pipette 100 µL of each solution into separate autosampler vials.

  • Silylation Reaction:

    • To each vial, add 100 µL of BSTFA (+1% TMCS).

    • Cap the vials tightly and heat at 70 °C for 30 minutes.

    • Allow the vials to cool to room temperature before placing them in the GC autosampler.

    • Causality: Heating accelerates the derivatization reaction, ensuring complete conversion of the phenol to its TMS-ether. BSTFA is a powerful silylating agent, and the 1% TMCS acts as a catalyst.[10]

  • GC-MS Conditions:

ParameterRecommended Setting
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (e.g., 20:1 ratio)
Injection Volume 1 µL
Oven Program Start at 150°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for quantification after full scan analysis
  • Analysis and Quantification:

    • Perform an initial analysis in full scan mode (e.g., m/z 50-500) to identify the retention time of the derivatized analyte and determine its characteristic mass fragments.

    • For quantification, switch to Selected Ion Monitoring (SIM) mode. Select a prominent, high-mass ion from the mass spectrum of the derivatized analyte as the quantifier ion and one or two other ions as qualifiers.

    • Generate a calibration curve and quantify the sample as described in the HPLC method.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing PrepSolutions Prepare Standard/Sample Solutions in Pyridine Derivatize Add BSTFA (+1% TMCS) Heat at 70°C for 30 min PrepSolutions->Derivatize Inject Inject Derivatized Sample Derivatize->Inject GCMS_Setup Set GC-MS Parameters GCMS_Setup->Inject AcquireData Acquire Data (Full Scan then SIM) Inject->AcquireData IdentifyIons Identify Quantifier & Qualifier Ions AcquireData->IdentifyIons Quantify Quantify Analyte AcquireData->Quantify CalCurve Generate SIM Calibration Curve IdentifyIons->CalCurve CalCurve->Quantify

Caption: Workflow for GC-MS quantification.

Structural Confirmation by NMR Spectroscopy

While HPLC and GC-MS are ideal for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for structural elucidation and identity confirmation of the reference standard.[12] The structure of this compound has been confirmed by ¹H and ¹³C NMR.[5]

  • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons on the phenol ring, the methyl group protons, the phenolic hydroxyl proton (which may be broad), and distinct signals for the protons on the adamantane cage.[13]

  • ¹³C NMR: The spectrum will show distinct signals for each carbon atom, with chemical shifts influenced by their environment. The high symmetry of the adamantane cage simplifies parts of the spectrum, and the positions of substituents can be clearly determined.[12][14]

Quantitative NMR (qNMR) can also be employed for assay determination by integrating the signal of a specific proton of the analyte against that of a certified internal standard of known concentration.

Method Validation Protocol (Based on HPLC Method)

To ensure an analytical method is fit for its intended purpose, it must be validated. The following protocol is based on the ICH Q2(R2) guideline.[1][2]

Validation Parameters and Acceptance Criteria
ParameterObjectiveAcceptance Criteria (Typical)
Specificity To demonstrate that the signal is unequivocally from the analyte, free from interference from matrix, impurities, or degradants.Peak purity index > 0.995 (PDA detector); baseline resolution between analyte and known impurities.
Linearity To demonstrate a direct proportional relationship between concentration and instrument response.Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear.For assay: 80% to 120% of the test concentration.
Accuracy The closeness of the measured value to the true value.% Recovery of 98.0% to 102.0% for spiked samples.
Precision The degree of scatter between a series of measurements.Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 2.0%.
LOQ The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10; demonstrate acceptable precision and accuracy at this concentration.
LOD The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio ≥ 3.
Validation Experimental Protocols
  • Specificity: Analyze blank matrix, placebo, and known impurities to demonstrate no interference at the retention time of the analyte. For the analyte peak in a stressed sample (e.g., acid, base, peroxide degradation), assess peak purity using a PDA detector.

  • Linearity: Prepare a minimum of five concentrations across the proposed range (e.g., 80%, 90%, 100%, 110%, 120% of the target concentration). Inject each solution in triplicate. Plot the average peak area versus concentration and perform a linear regression analysis.

  • Range: The range is confirmed by the successful linearity, accuracy, and precision studies.

  • Accuracy (Recovery): Prepare a placebo matrix and spike it with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery for each sample.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate samples prepared at 100% of the target concentration on the same day, by the same analyst, on the same instrument. Calculate the Relative Standard Deviation (RSD).

    • Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. Compare the results from both studies.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): These can be determined based on the signal-to-noise ratio of the analyte peak at low concentrations or from the standard deviation of the response and the slope of the calibration curve. The claimed LOQ must be confirmed by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Conclusion

This application note provides a comprehensive framework for the robust quantification of this compound. The recommended RP-HPLC method is precise, accurate, and readily transferable to standard quality control laboratories. The alternative GC-MS method offers excellent sensitivity and confirmatory power. Both methodologies, when properly validated according to the outlined ICH guidelines, will yield trustworthy and reproducible data essential for research, development, and quality assurance applications.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Friedel-Crafts Adamantylation of Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Friedel-Crafts adamantylation of phenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in mechanistic principles and field-proven insights.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the adamantylation of phenols. Each issue is followed by a step-by-step diagnostic and solution pathway, explaining the chemical reasoning behind the recommendations.

Question 1: Why am I observing low or no conversion of my starting phenol?

This is one of the most frequent challenges in Friedel-Crafts adamantylation of phenols. The root cause often lies in catalyst activity or reaction conditions.

Potential Causes & Solutions:

  • Catalyst Deactivation: The primary culprit is often the deactivation of the Lewis acid catalyst by the phenolic hydroxyl group, which acts as a Lewis base.[1][2] The lone pairs on the oxygen atom coordinate with the Lewis acid, reducing its ability to activate the adamantylating agent.[1]

    • Solution 1: Increase Catalyst Stoichiometry. Unlike a truly catalytic reaction, Friedel-Crafts reactions with phenols often require stoichiometric or even excess amounts of the Lewis acid to compensate for this deactivation.[2][3] Start with at least 1.1 equivalents and consider increasing to 2.0 equivalents or more, depending on the substrate.

    • Solution 2: Select a More Robust Catalyst. If traditional Lewis acids like AlCl₃ are failing, consider alternatives. Strong Brønsted acids like sulfuric acid (H₂SO₄) or triflic acid (TfOH) can be effective.[3][4] Solid acid catalysts, such as ion-exchange sulfonic acid resins (e.g., Amberlite), offer a recyclable and often milder alternative that can prevent the harsh workup procedures associated with mineral acids.[4][5][6]

  • Insufficient Catalyst Activity: The chosen Lewis acid may not be potent enough to generate the adamantyl carbocation from your specific adamantyl source.[7]

    • Solution: Match Catalyst Strength to Adamantylating Agent. The reactivity of the adamantyl source is key. 1-Adamantanol is generally less reactive than 1-bromoadamantane and may require a stronger acid for efficient carbocation formation.[4] A general hierarchy of Lewis acid activity is: AlCl₃, AlBr₃ (very active) > FeCl₃, SbCl₅ (moderately active) > SnCl₄, TiCl₄ (mild).[7] For adamantanol, strong protic acids or very active Lewis acids are often necessary. For 1-bromoadamantane, moderately active Lewis acids may suffice.[8]

  • Low Reaction Temperature: The reaction may have a significant activation energy that is not being overcome at lower temperatures.

    • Solution: Systematically Increase Temperature. Begin the reaction at a moderate temperature (e.g., 40-50 °C) and monitor for product formation. If no reaction occurs, incrementally increase the temperature. Be aware that higher temperatures can sometimes lead to undesired side products or decreased regioselectivity.

Question 2: My reaction is working, but I'm getting a mixture of ortho- and para-isomers. How can I improve regioselectivity?

Controlling the position of adamantylation is crucial for synthesizing a specific target molecule. The ortho/para ratio is governed by a delicate balance of electronics and sterics.

Potential Causes & Solutions:

  • Thermodynamic vs. Kinetic Control: The reaction can yield a kinetic product (often the ortho-isomer due to initial coordination) or a thermodynamic product (typically the more stable para-isomer).[9]

    • Solution 1: Adjust Temperature and Reaction Time. Lower temperatures and shorter reaction times generally favor the kinetically controlled product. Conversely, higher temperatures and longer reaction times allow for equilibrium to be reached, favoring the thermodynamically more stable product, which is often the para-isomer due to reduced steric hindrance.[2]

    • Solution 2: Solvent Choice. The polarity of the solvent can influence the stability of the reaction intermediates.[9] In non-polar solvents like carbon disulfide (CS₂) or dichloroethane, the kinetic product may be favored. In more polar solvents like nitrobenzene, the reaction may be more reversible, allowing for equilibration to the thermodynamic product.[9]

  • Steric Hindrance: The bulky adamantyl group will preferentially add to the less sterically hindered position.

    • Solution: Leverage Sterics. For phenols with a substituent at the 3-position, adamantylation will strongly favor the 6-position (ortho to the hydroxyl and meta to the substituent) over the 2-position to minimize steric clash. If the para position is open, it will likely be the major product. For highly substituted phenols, consider that adamantylation may not proceed if all accessible ortho and para positions are sterically blocked.

  • Catalyst Influence: Certain catalysts can direct the alkylation to a specific position.

    • Solution: Explore Alternative Catalysts. Some solid acid catalysts and specialized Lewis acid systems have been shown to exhibit high para-selectivity.[2] Dual catalytic systems, for instance, have been developed for selective ortho-alkylation of phenols.[10][11]

Question 3: I am isolating a significant amount of di-adamantylated or poly-adamantylated product. How can I favor mono-alkylation?

Polyalkylation is a classic issue in Friedel-Crafts alkylation because the introduction of an electron-donating alkyl group activates the aromatic ring for further substitution.[2][12]

Potential Causes & Solutions:

  • Relative Reactivity: The mono-adamantylated phenol product is more electron-rich and thus more reactive than the starting phenol.[2]

    • Solution 1: Use an Excess of the Phenol. The most effective strategy to minimize polysubstitution is to use a large excess of the phenol relative to the adamantylating agent.[2][7] This increases the probability that the adamantyl electrophile will encounter a molecule of the starting phenol rather than the mono-alkylated product. A 3:1 to 5:1 molar ratio of phenol to adamantylating agent is a good starting point.

    • Solution 2: Control the Addition of the Alkylating Agent. Adding the adamantylating agent slowly (e.g., via a syringe pump) to the mixture of the phenol and catalyst can help maintain a low concentration of the electrophile, further favoring mono-alkylation.

Workflow for Troubleshooting Adamantylation Reactions

For a visual guide to the troubleshooting process, the following workflow diagram outlines the decision-making process based on initial experimental outcomes.

G cluster_start Start cluster_problems Problem Identification cluster_solutions Corrective Actions cluster_end Goal start Initial Reaction Outcome no_conversion Low / No Conversion start->no_conversion poor_regio Poor Regioselectivity (Ortho/Para Mixture) start->poor_regio polyalkylation Polyalkylation start->polyalkylation sol_conversion1 Increase Catalyst Stoichiometry no_conversion->sol_conversion1 sol_conversion2 Use Stronger Catalyst (e.g., TfOH, H₂SO₄) no_conversion->sol_conversion2 sol_conversion3 Increase Temperature no_conversion->sol_conversion3 sol_regio1 Adjust Temp / Time (Low T = Kinetic, High T = Thermo) poor_regio->sol_regio1 sol_regio2 Change Solvent Polarity poor_regio->sol_regio2 sol_poly1 Use Large Excess of Phenol polyalkylation->sol_poly1 sol_poly2 Slow Addition of Adamantyl Agent polyalkylation->sol_poly2 end_node Successful Mono-Adamantylation sol_conversion1->end_node sol_conversion2->end_node sol_conversion3->end_node sol_regio1->end_node sol_regio2->end_node sol_poly1->end_node sol_poly2->end_node

Caption: Troubleshooting workflow for Friedel-Crafts adamantylation of phenols.

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Friedel-Crafts adamantylation of phenols?

A1: The reaction proceeds via electrophilic aromatic substitution.[13][14]

  • Generation of the Electrophile: The Lewis acid or Brønsted acid catalyst interacts with the adamantylating agent (e.g., 1-adamantanol or 1-bromoadamantane) to generate the tertiary adamantyl carbocation. This carbocation is relatively stable and serves as the active electrophile.[8][14]

  • Electrophilic Attack: The electron-rich phenol ring attacks the adamantyl carbocation. This attack typically occurs at the ortho or para position, breaking the aromaticity of the ring and forming a resonance-stabilized intermediate known as a sigma complex or arenium ion.[14]

  • Rearomatization: A base (often the conjugate base of the acid catalyst, like AlCl₄⁻) removes a proton from the carbon bearing the new adamantyl group, restoring the aromaticity of the ring and yielding the final adamantylated phenol product.[14]

G cluster_step1 Step 1: Electrophile Generation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Rearomatization Ad_OH 1-Adamantanol Ad_cation Adamantyl Cation (Electrophile) Ad_OH->Ad_cation + H⁺ H_plus H⁺ (Acid Catalyst) H2O H₂O Phenol Phenol Sigma_Complex Sigma Complex (Arenium Ion) Phenol->Sigma_Complex + Adamantyl Cation Product Adamantylated Phenol Sigma_Complex->Product - H⁺ H_plus_regen H⁺

Caption: Simplified mechanism of acid-catalyzed adamantylation of phenol.

Q2: Which is a better adamantylating agent: 1-adamantanol or 1-bromoadamantane?

A2: The choice depends on the desired reactivity and reaction conditions.

  • 1-Bromoadamantane: Generally more reactive as bromide is a better leaving group than hydroxide. It can often be used with milder Lewis acids.[8] The byproduct is HBr.

  • 1-Adamantanol: Less reactive, typically requiring strong protic acids (like H₂SO₄) or very active Lewis acids.[4] A key advantage is that the only byproduct is water, making the process cleaner and potentially "greener," especially when using recyclable solid acid catalysts.[4][5][6]

Q3: Can I perform this reaction on phenols with electron-withdrawing groups?

A3: It is very challenging. Friedel-Crafts reactions, including adamantylation, generally fail with aromatic rings that are strongly deactivated by electron-withdrawing groups (e.g., -NO₂, -CN, -COR).[7][12] The ring is not nucleophilic enough to attack the adamantyl carbocation. If your synthesis requires adamantylation of a deactivated phenol, you may need to reconsider your synthetic route, perhaps by introducing the adamantyl group before adding the deactivating substituent.

Q4: What are the best solvents for this reaction?

A4: Solvent choice can significantly impact yield and selectivity.

  • Non-polar solvents like dichloroethane (DCE), carbon disulfide (CS₂), or even excess phenol (acting as both reactant and solvent) are common.[9] They are often used to favor kinetic control.

  • Polar solvents like nitrobenzene can be used, but may lead to different selectivity by favoring the thermodynamic product.[9] However, they can also form complexes with Lewis acids, potentially reducing their activity.

  • "Green" solvents like acetic acid have been used successfully with solid acid catalysts.[4][5][6]

Q5: My phenol has substituents at both ortho positions. Can I achieve para-adamantylation?

A5: Yes. If both ortho positions are blocked (e.g., in 2,6-dimethylphenol), adamantylation will be directed exclusively to the para position, provided it is unsubstituted. This can be a useful strategy for achieving high regioselectivity for the para-isomer.

Data Summary: Catalyst & Adamantylating Agent Selection
Adamantylating AgentCatalyst TypeRecommended CatalystsKey Considerations
1-Adamantanol Strong Brønsted AcidsH₂SO₄, Triflic Acid (TfOH)[3][4]Effective, but workup requires neutralization of strong acid.
Solid Acid CatalystsSulfonic Acid Resins (e.g., Amberlite)[4][5][6]"Green" option, catalyst is recyclable, byproduct is only water.
1-Bromoadamantane Active Lewis AcidsAlCl₃, FeCl₃[7]Standard, effective choice. Requires stoichiometric amounts.
Moderate Lewis AcidsInCl₃, SnCl₄[7][8]May offer milder conditions and improved selectivity.

III. Experimental Protocol Example

General Protocol for Adamantylation of 4-Bromophenol with 1-Adamantanol using a Solid Acid Catalyst

This protocol is adapted from a procedure utilizing a recyclable ion-exchange resin, highlighting a cleaner, more sustainable approach.[4][5][6]

Materials:

  • 4-Bromophenol

  • 1-Adamantanol

  • Amberlite-200 (H⁺ form) ion-exchange resin

  • Glacial Acetic Acid

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromophenol (1.0 mmol), 1-adamantanol (1.2 mmol), and Amberlite-200 resin (approx. 0.35 g).

  • Solvent Addition: Add glacial acetic acid (3-5 mL) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 118 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. The solid resin catalyst can be recovered by simple filtration. The recovered resin can be washed, dried, and reused.[4][6]

  • Work-up: The filtrate, containing the product in acetic acid, can be concentrated under reduced pressure. The residue can then be purified by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield the desired 2-(1-adamantyl)-4-bromophenol.

IV. References

  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. --INVALID-LINK--

  • PubMed. (2012). Ion-exchange-resin-catalyzed adamantylation of phenol derivatives with adamantanols: Developing a clean process for synthesis of 2-(1-adamantyl)-4-bromophenol, a key intermediate of adapalene. --INVALID-LINK--

  • Wikipedia. (n.d.). Friedel–Crafts reaction. --INVALID-LINK--

  • J&K Scientific LLC. (n.d.). Phenol alkylation (Friedel-Crafts Alkylation). --INVALID-LINK--

  • ECHEMI. (n.d.). Friedel–Crafts reaction of phenol. --INVALID-LINK--

  • Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. --INVALID-LINK--

  • Beilstein Journals. (2012). Ion-exchange-resin-catalyzed adamantylation of phenol derivatives with adamantanols: Developing a clean process for synthesis of 2-(1-adamantyl)-4-bromophenol, a key intermediate of adapalene. --INVALID-LINK--

  • ResearchGate. (2012). Ion-exchange-resin-catalyzed adamantylation of phenol derivatives with adamantanols: Developing a clean process for synthesis of 2-(1-adamantyl)-4- bromophenol, A key intermediate of adapalene. --INVALID-LINK--

  • BenchChem. (n.d.). Improving yield and purity in Friedel-Crafts alkylation of phenols. --INVALID-LINK--

  • Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. (n.d.). Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. --INVALID-LINK--

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. --INVALID-LINK--

  • National Institutes of Health (NIH). (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. --INVALID-LINK--

  • BenchChem. (n.d.). A Comparative Study of 1-Iodoadamantane and Other Adamantyl Halides for Researchers and Drug Development Professionals. --INVALID-LINK--

  • ResearchGate. (n.d.). (PDF) Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. --INVALID-LINK--

  • Exporter China. (2024). What Is the Mechanism of Phenol Alkylation?. --INVALID-LINK--

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. --INVALID-LINK--

References

Technical Support Center: Optimizing the Synthesis of 2-(1-Adamantyl)-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(1-Adamantyl)-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important Friedel-Crafts alkylation reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, maximize yields, and ensure the purity of your final product.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis of this compound. Each issue is followed by a detailed explanation of potential causes and actionable solutions.

Question 1: Why is my reaction showing low or no conversion of p-cresol?

Answer:

Low or no conversion in the adamantylation of p-cresol is a common issue that can often be traced back to catalyst activity or reaction conditions. This reaction is a classic example of a Friedel-Crafts alkylation, which is highly dependent on the generation of a stable adamantyl carbocation and its subsequent electrophilic attack on the electron-rich aromatic ring of p-cresol.

Potential Causes and Solutions:

  • Catalyst Deactivation: The hydroxyl group of p-cresol can act as a Lewis base and coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating it.[1][2] This is a frequent problem in the Friedel-Crafts alkylation of phenols.[3]

    • Solution: Increase the stoichiometry of the Lewis acid catalyst. Using a molar excess of the catalyst can compensate for the amount that is complexed with the phenol.[3]

  • Insufficient Catalyst Activity: The chosen catalyst may not be strong enough to efficiently generate the 1-adamantyl carbocation from 1-adamantanol.

    • Solution: Consider using a stronger Lewis acid like aluminum chloride (AlCl₃) or a protic acid like concentrated sulfuric acid.[3] Alternatively, solid acid catalysts such as ion-exchange sulfonic acid resins (e.g., Amberlite) have been shown to be effective and offer the advantage of easier separation.[4][5]

  • Suboptimal Reaction Temperature: The activation energy for the reaction may not be reached at lower temperatures.

    • Solution: Gradually increase the reaction temperature while carefully monitoring the progress. A common temperature range for this reaction is 90-100°C, particularly when using ion-exchange resins in acetic acid.[5]

  • Moisture Contamination: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture, which leads to their decomposition and inactivity.[6]

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

Question 2: My reaction is producing a significant amount of an undesired isomer or a mixture of products. How can I improve the regioselectivity?

Answer:

The desired product is this compound, where the bulky adamantyl group is introduced at the ortho position to the hydroxyl group. The formation of other isomers, such as the meta-substituted product, is generally not favored due to the directing effects of the hydroxyl and methyl groups. However, side reactions can lead to a complex product mixture.

Potential Causes and Solutions:

  • O-Alkylation: A common side reaction in the alkylation of phenols is the formation of a phenyl ether, where the alkyl group attaches to the oxygen of the hydroxyl group.[1][3]

    • Solution: The choice of solvent and catalyst can influence the ratio of C- to O-alkylation. Less polar solvents and lower temperatures generally favor C-alkylation.[3] Using a catalyst system that promotes the desired C-alkylation, such as certain solid acid catalysts, can also improve selectivity.[7]

  • Polysubstitution: The initial product, this compound, can sometimes be more reactive than p-cresol, leading to the addition of a second adamantyl group.[3]

    • Solution: Using a large excess of p-cresol relative to 1-adamantanol will statistically favor the mono-alkylation product.[3] Careful monitoring of the reaction progress and stopping it once the desired product is formed can also prevent over-alkylation.

Question 3: I'm struggling with the purification of the final product. What are the recommended procedures?

Answer:

Purification of this compound can be challenging due to the presence of unreacted starting materials and side products with similar polarities.

Recommended Purification Strategy:

  • Work-up: After the reaction is complete, the catalyst needs to be removed.

    • For reactions using a solid acid catalyst like an ion-exchange resin, the catalyst can be simply filtered off.[4][5] The resin can often be washed and reused.[4]

    • For reactions using Lewis acids like AlCl₃, the reaction mixture is typically quenched by carefully adding it to ice-water. This will decompose the catalyst and any remaining reactive intermediates.

  • Extraction: The product can then be extracted from the aqueous layer using an organic solvent such as ethyl acetate or dichloromethane.

  • Washing: The organic layer should be washed with water and brine to remove any remaining water-soluble impurities.

  • Crystallization: The crude product, after removal of the solvent, can often be purified by recrystallization. A common solvent system for this is a mixture of dichloromethane and petroleum ether or cyclohexane.[5][8] The melting point of pure this compound is reported to be in the range of 128-130°C.[9][10]

  • Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel is a viable option. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the synthesis of this compound.

Question 4: What is the underlying mechanism for the synthesis of this compound?

Answer:

The synthesis of this compound from p-cresol and 1-adamantanol is a Friedel-Crafts alkylation reaction. The generally accepted mechanism involves the following steps:

  • Formation of the Electrophile: The acid catalyst (either a Lewis acid or a protic acid) facilitates the formation of a stable tertiary carbocation, the 1-adamantyl cation, from 1-adamantanol.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of p-cresol acts as a nucleophile and attacks the 1-adamantyl carbocation. The hydroxyl and methyl groups of p-cresol are ortho, para-directing. Since the para position is already occupied by the methyl group, the bulky adamantyl group preferentially adds to the ortho position.

  • Deprotonation: A base (which can be the counter-ion of the catalyst or another molecule in the reaction mixture) removes a proton from the intermediate, restoring the aromaticity of the ring and yielding the final product, this compound.

Reaction Mechanism Overview

G cluster_0 Step 1: Electrophile Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation 1-Adamantanol 1-Adamantanol 1-Adamantyl Cation 1-Adamantyl Cation 1-Adamantanol->1-Adamantyl Cation + H+ p-Cresol p-Cresol Intermediate Intermediate p-Cresol->Intermediate + 1-Adamantyl Cation Product This compound Intermediate->Product - H+

Caption: The three key steps in the Friedel-Crafts alkylation of p-cresol.

Question 5: What are the key safety considerations when performing this synthesis?

Answer:

As with any chemical synthesis, it is crucial to adhere to strict safety protocols. The specific hazards associated with this reaction depend on the reagents and solvents used.

  • p-Cresol: This starting material is toxic and corrosive.[11] It can cause severe skin burns and eye damage.[11] It is also harmful if swallowed or inhaled.[12] Always handle p-cresol in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11]

  • Lewis Acids (e.g., AlCl₃): These are highly corrosive and react violently with water. They should be handled in a dry environment, and care should be taken to avoid contact with skin and eyes.

  • Strong Acids (e.g., H₂SO₄): Concentrated sulfuric acid is extremely corrosive and can cause severe burns. Handle with extreme care and always add acid to water, never the other way around.

  • Solvents: The flammability and toxicity of the chosen solvents should be considered. Always work in a well-ventilated area and away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all chemicals used in the procedure.

Experimental Protocols

Protocol 1: Synthesis using an Ion-Exchange Resin Catalyst

This protocol is adapted from a procedure described for the adamantylation of substituted phenols.[5]

Materials:

  • p-Cresol

  • 1-Adamantanol

  • Amberlite 200 (H⁺ form) or a similar sulfonic acid ion-exchange resin

  • Glacial Acetic Acid

  • Acetic Anhydride (optional, for water removal during work-up)[4][5]

  • Ethyl Acetate

  • Dichloromethane

  • Petroleum Ether

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-cresol (1.0 eq), 1-adamantanol (1.05 eq), and the ion-exchange resin (a typical loading is around 0.35 g of resin per mmol of p-cresol).[5]

  • Add glacial acetic acid as the solvent (a typical concentration is 0.5 M).[5]

  • Heat the reaction mixture to 90-100°C with vigorous stirring.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.[5]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the ion-exchange resin and wash it with ethyl acetate. The resin can be dried and reused.[4]

  • (Optional) To remove the water generated during the reaction and facilitate solvent recycling, acetic anhydride (1.0 eq relative to 1-adamantanol) can be added to the filtrate and stirred for 30 minutes.[5]

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a mixture of dichloromethane and petroleum ether.[5]

Troubleshooting Workflow

G cluster_catalyst Catalyst Issues cluster_conditions Condition Optimization cluster_purity Reagent Quality start Low Yield or Incomplete Reaction check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_purity Verify Reagent Purity start->check_purity catalyst_deactivated Deactivated by p-cresol or moisture? check_catalyst->catalyst_deactivated temp_low Temperature too low? check_conditions->temp_low time_short Reaction time too short? check_conditions->time_short impure_reagents Impure starting materials? check_purity->impure_reagents increase_catalyst Increase catalyst loading catalyst_deactivated->increase_catalyst use_anhydrous Ensure anhydrous conditions catalyst_deactivated->use_anhydrous increase_temp Increase temperature temp_low->increase_temp increase_time Increase reaction time time_short->increase_time purify_reagents Purify/use fresh reagents impure_reagents->purify_reagents

Caption: A logical workflow for troubleshooting low yields in the synthesis.

Data Summary

ParameterRecommended ConditionRationale
Catalyst Ion-exchange sulfonic acid resin (e.g., Amberlite 200) or strong Lewis acids (e.g., AlCl₃)Ion-exchange resins are effective, recyclable, and simplify work-up.[4][5] Strong Lewis acids are also effective but require anhydrous conditions and a more involved work-up.[3]
Reactant Ratio Slight excess of 1-adamantanol (e.g., 1.05 eq)Ensures complete conversion of the limiting reagent, p-cresol.
Solvent Glacial Acetic AcidActs as a suitable solvent for the reactants and is compatible with ion-exchange resin catalysts.[5]
Temperature 90-100°CProvides sufficient activation energy for the reaction to proceed at a reasonable rate.[5]
Reaction Time 2-4 hoursTypically sufficient for complete conversion, but should be monitored by TLC or GC.[5]

References

how to avoid polyalkylation in p-cresol adamantylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the Friedel-Crafts adamantylation of p-cresol. Our goal is to provide you with a deep, mechanistic understanding and practical, field-tested solutions to a common challenge in this synthesis: controlling reactivity to favor the desired mono-alkylated product, 2-(1-adamantyl)-4-methylphenol, over the polyalkylated byproducts.

Introduction: The Challenge of Polyalkylation

The adamantylation of p-cresol is a classic Friedel-Crafts alkylation, a powerful C-C bond-forming reaction. The reaction proceeds via an electrophilic aromatic substitution mechanism, where a bulky adamantyl carbocation is generated and subsequently attacks the electron-rich p-cresol ring. The hydroxyl (–OH) and methyl (–CH₃) groups of p-cresol are ortho-, para-directing activators. With the para position blocked, the adamantyl group is directed to the ortho positions.

The primary challenge arises because the introduction of the first adamantyl group, an electron-donating alkyl substituent, further activates the aromatic ring. This makes the mono-substituted product, this compound, more reactive than the starting p-cresol, leading to a second alkylation event at the remaining ortho position to form 2,6-di-tert-butyl-p-cresol.[1] Controlling this sequential reaction is key to achieving high yields of the desired mono-adamantylated product.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Question 1: My reaction is producing a significant amount of 2,6-diadamantyl-4-methylphenol. How can I improve the selectivity for the mono-substituted product?

Answer: This is the most common issue in Friedel-Crafts alkylations. The formation of the di-substituted product is driven by the increased nucleophilicity of the mono-substituted intermediate. To favor mono-alkylation, you must manipulate the reaction kinetics and statistical probability.

Core Strategies:

  • Adjust the Molar Ratio: Employ a stoichiometric excess of p-cresol relative to the adamantylating agent (e.g., 1-adamantanol or 1-bromoadamantane). A ratio of 2:1 to 5:1 (p-cresol:adamantylating agent) is a good starting point.

    • Causality: By increasing the concentration of p-cresol, you increase the statistical likelihood that the adamantyl electrophile will collide with an unreacted p-cresol molecule rather than an already mono-alkylated one. This is a direct application of Le Châtelier's principle to manage a competitive reaction.[1]

  • Control the Rate of Addition: Add the adamantylating agent slowly and portion-wise, or via a syringe pump, to the reaction mixture containing p-cresol and the catalyst.

    • Causality: This technique maintains a low instantaneous concentration of the electrophile in the reaction flask. A lower concentration of the electrophile reduces the rate of the second alkylation, giving the more abundant starting material (p-cresol) a kinetic advantage.

  • Lower the Reaction Temperature: Friedel-Crafts reactions are often exothermic. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can significantly enhance selectivity.

    • Causality: The activation energy for the second alkylation step is typically higher than that for the first due to increased steric hindrance. By lowering the temperature, you provide insufficient thermal energy to overcome the activation barrier for di-alkylation, while still allowing the initial mono-alkylation to proceed, albeit at a slower rate.

Question 2: I'm using a strong Lewis acid like AlCl₃ and getting a complex mixture of products and charring. What are better catalyst choices?

Answer: While powerful, traditional Lewis acids like AlCl₃ can be overly aggressive, leading to side reactions, product degradation, and difficult workups.[1][2] For high-selectivity adamantylation of phenols, milder and more specialized catalysts are recommended.

Recommended Catalyst Systems:

  • Solid Acid Catalysts (Heterogeneous): These are often the best choice for clean, selective, and recyclable processes.

    • Ion-Exchange Resins: Macroporous sulfonic acid resins (e.g., Amberlite™ 200) are highly effective. They provide acidic sites for the reaction to occur while minimizing harsh conditions in the bulk solution. A notable advantage is the ease of removal by simple filtration.[3]

    • Zeolites and Clays: Zeolites (like H-ZSM-5, H-Beta) and acid-treated clays (montmorillonite) can act as shape-selective catalysts.[4][5] The defined pore structure can sterically hinder the formation of the bulkier di-adamantylated product.

    • Heteropoly Acids (HPAs): HPAs like 12-tungstophosphoric acid (TPA) supported on materials like zirconia (ZrO₂) or silica (SiO₂) are strong Brønsted acids that show high activity and selectivity in phenol alkylations.[6][7]

  • Brønsted Acids: Strong Brønsted acids can be very effective and are often used when Lewis acids fail or are too harsh.

    • Triflic Acid (TfOH): Triflic acid is a superacid that efficiently promotes adamantylation using 1-adamantanol or 1-bromoadamantane as the alkylating agent, often giving clean conversions at room temperature.[8][9]

Catalyst Performance Comparison
Catalyst SystemAlkylating AgentTemperature (°C)Key AdvantagesSelectivity for Mono-alkylationReference(s)
Amberlite 200 (H⁺ form) 1-Adamantanol100Recyclable, easy workup, clean reactionGood to Excellent[3]
Triflic Acid (TfOH) 1-AdamantanolRoom TempHigh activity at low temperatureHigh (with controlled stoichiometry)[8][9]
Zeolites (e.g., H-Beta) tert-Butanol~150Shape-selectivity, thermal stabilityGood[4][5]
TPA/ZrO₂ tert-Butanol130-170High acidity, stable under flow conditionsGood (e.g., 81.4% for 2-TBC)[6][7]

*Data for tert-butylation is often used as a proxy for the behavior of bulky alkylating agents like adamantyl groups.

Frequently Asked Questions (FAQs)

Q: What is the role of the solvent in controlling selectivity?

A: The solvent plays a critical role in modulating catalyst activity and the solubility of reaction intermediates.

  • Non-polar solvents (e.g., hexane, dichloromethane) are common choices.

  • Polar, aprotic, and non-coordinating solvents like nitrobenzene can be used to dissolve Lewis acid-substrate complexes, sometimes preventing precipitation and allowing the reaction to proceed to thermodynamic equilibrium if desired.[10][11][12][13] However, for kinetic control to favor mono-alkylation, this may not be ideal.

  • Acetic acid has been shown to be an excellent solvent when using ion-exchange resins, acting as a polar medium that facilitates the reaction on the solid support without interfering with the catalytic cycle.[3]

Q: Can the choice of adamantylating agent (e.g., 1-adamantanol vs. 1-bromoadamantane) affect the outcome?

A: Yes, although both converge on the same adamantyl carbocation electrophile.

  • 1-Adamantanol: Requires a protic or Lewis acid to protonate the hydroxyl group, which then departs as water to form the carbocation. This is a very clean method, with water being the only byproduct.

  • 1-Bromoadamantane: Reacts with a Lewis acid, which coordinates to the bromine, facilitating its departure as a leaving group to generate the carbocation. Using a Brønsted acid like TfOH can also promote this reaction.[8] The choice often depends on the catalyst system and desired reaction conditions. For resin-catalyzed systems, 1-adamantanol is typically preferred.[3]

Q: How do I know if my reaction is complete, and what is the best way to work up the reaction?

A: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A successful workup depends on the catalyst used.

  • For Heterogeneous Catalysts (Resins, Zeolites): The workup is straightforward. Cool the reaction mixture and filter to remove the catalyst. The catalyst can often be washed with a solvent, dried, and reused. The filtrate can then be processed by removing the solvent under reduced pressure, followed by purification.

  • For Homogeneous Catalysts (TfOH, AlCl₃): The workup requires quenching the catalyst. The reaction mixture is typically poured slowly into ice-water or a cold, dilute bicarbonate solution to neutralize the acid. This is followed by extraction of the product into an organic solvent (e.g., ethyl acetate, dichloromethane), washing the organic layer, drying it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and finally, solvent evaporation.

Purification: The crude product is typically purified by column chromatography on silica gel or by recrystallization to isolate the pure this compound.[8][14]

Visualizing the Reaction Pathway

The following diagram illustrates the competitive reaction pathways leading to mono- and di-adamantylation of p-cresol. Key control parameters that influence selectivity are highlighted.

G cluster_params Control Parameters pcresol p-Cresol mono This compound (Desired Product) pcresol->mono  Step 1 (Fast) adamantanol 1-Adamantanol (+ Catalyst) adamantanol->mono di 2,6-Diadamantyl-4-methylphenol (Byproduct) adamantanol->di mono->di  Step 2 (Slower, Undesired) ratio Excess p-Cresol ratio->mono Favors ratio->di Inhibits temp Low Temperature temp->mono temp->di addition Slow Addition addition->mono addition->di catalyst Selective Catalyst (e.g., Resin, Zeolite) catalyst->mono catalyst->di

Caption: Reaction scheme for p-cresol adamantylation showing competitive pathways.

Recommended Protocol: Selective Mono-Adamantylation using an Ion-Exchange Resin

This protocol is adapted from established clean synthesis methodologies and is designed to maximize the yield of this compound.[3]

Materials:

  • p-Cresol (3.0 eq.)

  • 1-Adamantanol (1.0 eq.)

  • Amberlite™ 200 (H⁺ form) resin (approx. 1 g per 3-4 mmol of 1-adamantanol)

  • Glacial Acetic Acid (solvent)

  • Ethyl Acetate (for extraction/washing)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-cresol (3.0 eq.), 1-adamantanol (1.0 eq.), and glacial acetic acid as the solvent.

  • Catalyst Addition: Add the Amberlite™ 200 resin to the mixture.

  • Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 2-6 hours. Look for the disappearance of the 1-adamantanol spot.

  • Catalyst Removal: Once the reaction is complete, cool the mixture to approximately 60 °C and filter it (while still warm to prevent crystallization) to remove the resin catalyst. Wash the resin with a small amount of warm ethyl acetate.

  • Solvent Removal: Combine the filtrate and washings. Remove the acetic acid and ethyl acetate under reduced pressure using a rotary evaporator.

  • Workup: Dissolve the resulting crude oil/solid in ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any residual acetic acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., heptane) to obtain pure this compound.[14][15]

References

Technical Support Center: Synthesis of 2-(1-Adamantyl)-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for the synthesis of 2-(1-adamantyl)-4-methylphenol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the Friedel-Crafts alkylation of p-cresol with 1-adamantanol. As your Senior Application Scientist, my goal is to equip you with the necessary insights to optimize your reaction yield, minimize impurities, and ensure the reproducibility of your results.

The synthesis of this compound is a crucial step in the preparation of various pharmaceutical intermediates.[1][2] The reaction typically proceeds via an electrophilic aromatic substitution mechanism, where the bulky adamantyl group is introduced onto the phenolic ring. While seemingly straightforward, this reaction is often plagued by challenges such as low yields, polysubstitution, and the formation of undesired isomers. This guide will address these issues head-on, providing scientifically grounded solutions.

Reaction Overview: The Friedel-Crafts Alkylation of p-Cresol

The core of this synthesis is the Friedel-Crafts alkylation of p-cresol with 1-adamantanol, typically catalyzed by a strong acid.[1][3] The generally accepted mechanism involves the protonation of the hydroxyl group of 1-adamantanol by the acid catalyst, followed by the loss of a water molecule to form a stable tertiary adamantyl carbocation. This electrophile is then attacked by the electron-rich aromatic ring of p-cresol, leading to the formation of the desired product.

ReactionMechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate Formation cluster_product Product pCresol p-Cresol Product This compound pCresol->Product Adamantanol 1-Adamantanol Carbocation Adamantyl Carbocation Adamantanol->Carbocation + H⁺ - H₂O Acid Acid Catalyst (e.g., H₂SO₄) Acid->Adamantanol Carbocation->Product + p-Cresol - H⁺

Caption: General mechanism for the acid-catalyzed alkylation of p-cresol.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common issues you may encounter during your experiments.

Question 1: Why is my yield of this compound consistently low?

Answer:

Low yields in this Friedel-Crafts alkylation can be attributed to several factors, primarily related to catalyst deactivation, suboptimal reaction conditions, and competing side reactions.

Potential Causes & Solutions:

  • Catalyst Deactivation: The phenolic hydroxyl group of p-cresol can act as a Lewis base and coordinate with the acid catalyst, reducing its activity.[4]

    • Solution: An excess of the acid catalyst is often required. For instance, using a strong acid like sulfuric acid or a solid acid catalyst such as an ion-exchange resin can be effective.[2][5][6] Research has shown that using recyclable ion-exchange sulfonic acid resins can lead to excellent yields.[5][7]

  • Suboptimal Reaction Temperature: The reaction temperature significantly influences the rate and selectivity.

    • Solution: An optimal temperature is crucial. While higher temperatures can increase the reaction rate, they may also promote the formation of byproducts. A systematic study to determine the optimal temperature for your specific catalyst and solvent system is recommended. For example, when using an ion-exchange resin in acetic acid, a temperature of around 100°C has been shown to be effective.[2][6]

  • Presence of Water: Water can deactivate the acid catalyst and inhibit the formation of the adamantyl carbocation.

    • Solution: Ensure all reactants and the solvent are anhydrous. If using a recoverable catalyst like an ion-exchange resin, it's crucial to dry it thoroughly before reuse.[7] A clever technique involves adding a slight excess of acetic anhydride during work-up to convert the water byproduct into acetic acid, which can be recycled as a solvent.[5][7]

  • Insufficient Reaction Time: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the optimal reaction time.

ParameterRecommendationRationale
Catalyst Use a strong acid catalyst (e.g., H₂SO₄) or a solid acid catalyst (e.g., Amberlite 200).[2][6]To overcome catalyst deactivation by the phenolic reactant.
Temperature Optimize between 80-120°C, depending on the catalyst and solvent.[2][6][8]Balances reaction rate and selectivity.
Reactant Ratio Use a slight excess of 1-adamantanol.To drive the reaction towards the product.
Solvent Acetic acid has proven to be an effective solvent.[2][5][6][7]Facilitates the reaction and allows for easy water removal.
Question 2: I'm observing significant amounts of a di-adamantylated byproduct. How can I improve the selectivity for the mono-alkylated product?

Answer:

The formation of di-substituted products, such as 2,6-di-(1-adamantyl)-4-methylphenol, is a common issue arising from the fact that the mono-alkylated product is often more reactive than the starting p-cresol.

Potential Causes & Solutions:

  • Reactant Stoichiometry: An excess of the alkylating agent (1-adamantanol) can favor polysubstitution.

    • Solution: Carefully control the stoichiometry. Using p-cresol in excess relative to 1-adamantanol can favor mono-alkylation.[4] However, this may require a more rigorous purification to remove the unreacted p-cresol. A good starting point is a 1:1 to 1.2:1 molar ratio of p-cresol to 1-adamantanol.

  • Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of di-substitution.

    • Solution: Employ milder reaction conditions. Lowering the reaction temperature and shortening the reaction time can enhance selectivity for the mono-alkylated product. Again, reaction monitoring is key to stopping the reaction once the desired product is maximized.

  • Catalyst Choice: The nature of the catalyst can influence selectivity.

    • Solution: Some catalysts may exhibit shape-selectivity that favors mono-alkylation. While not extensively reported for this specific transformation, exploring different solid acid catalysts with varying pore sizes could be a worthwhile endeavor.

Selectivity Reactants p-Cresol + 1-Adamantanol Mono This compound (Desired Product) Reactants->Mono k1 Di 2,6-di-(1-Adamantyl)-4-methylphenol (Byproduct) Mono->Di k2 (k2 > k1)

Caption: Kinetic pathway illustrating the formation of mono- and di-alkylated products.

Question 3: My final product is difficult to purify. What are the common impurities and how can I remove them?

Answer:

Purification can be challenging due to the presence of unreacted starting materials, isomeric byproducts, and di-substituted products.

Common Impurities & Purification Strategies:

  • Unreacted p-Cresol: Being more polar than the product, it can often be removed by recrystallization or column chromatography.

    • Purification: A wash with a dilute aqueous base (e.g., 1M NaOH) can extract the acidic p-cresol into the aqueous layer. Be cautious, as the product is also phenolic and may have some solubility in the base.

  • Unreacted 1-Adamantanol: This is a non-polar impurity.

    • Purification: It can typically be removed by recrystallization from a suitable solvent system like petroleum ether/CH₂Cl₂ or by column chromatography.[2]

  • Isomeric Byproducts: While the adamantylation of p-cresol is generally ortho-selective, trace amounts of the para-substituted isomer (4-(1-adamantyl)-4-methylcyclohexa-2,5-dien-1-one, a keto tautomer) might form, although less likely due to the existing methyl group. The primary concern is often the regioselectivity in relation to the hydroxyl group.

    • Purification: Isomers can be very difficult to separate. Careful optimization of the reaction conditions to favor the desired ortho-alkylation is the best approach. Some studies using ion-exchange resins report high selectivity with no observed isomers.[6]

  • Di-adamantylated Product: This byproduct is less polar than the mono-substituted product.

    • Purification: Column chromatography on silica gel is usually effective for separating the mono- and di-substituted products. A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) is recommended.

Recommended Purification Workflow:

  • Aqueous Work-up: After the reaction, quench the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Base Wash (Optional): Wash the organic layer with a dilute base to remove unreacted p-cresol.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Recrystallization/Column Chromatography: Purify the crude product by recrystallization from a suitable solvent or by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the synthesis of this compound?

While traditional strong acids like sulfuric acid can be used, solid acid catalysts such as ion-exchange resins (e.g., Amberlite 200) offer significant advantages.[2][6] They are recyclable, less corrosive, and often lead to cleaner reactions with higher yields and easier work-up.[5][7]

Q2: What are the key safety precautions I should take during this synthesis?

Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Strong acids like sulfuric acid are highly corrosive and should be handled with extreme care.

Q3: Can I use other adamantane derivatives as the alkylating agent?

Yes, other adamantane derivatives like 1-bromoadamantane or 1-chloroadamantane can be used.[9] However, these reactions may generate corrosive hydrogen halides as byproducts.[10] Using 1-adamantanol is often preferred as the only byproduct is water, making it a greener alternative.[5][7]

Q4: How does the methyl group on p-cresol influence the reaction?

The methyl group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution, facilitating the reaction. It also directs the incoming adamantyl group primarily to the ortho position due to steric hindrance and electronic effects.

Q5: What is the typical melting point of this compound?

The reported melting point for this compound is in the range of 128-131 °C.[1][2][9] A significant deviation from this range may indicate the presence of impurities.

Experimental Protocol Example: Synthesis using an Ion-Exchange Resin

This protocol is adapted from a literature procedure and serves as a general guideline.[2][6]

Materials:

  • p-Cresol

  • 1-Adamantanol

  • Acidic ion-exchange resin (e.g., Amberlite 200, H⁺ form, dried)

  • Glacial acetic acid

  • Acetic anhydride

  • Ethyl acetate

  • Petroleum ether/Dichloromethane for recrystallization

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-cresol (1.0 eq), 1-adamantanol (1.05 eq), dried acidic ion-exchange resin, and glacial acetic acid.

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to approximately 60°C.

  • Slowly add acetic anhydride (1.05 eq) to the reaction mixture and stir for 30 minutes to consume the water byproduct.

  • Filter the hot solution to remove the ion-exchange resin. The resin can be washed with acetic acid and dried for reuse.

  • Combine the filtrate and washings, and remove the acetic acid by distillation under reduced pressure.

  • Purify the crude residue by recrystallization from a mixture of petroleum ether and dichloromethane to afford this compound as a white solid.

References

Technical Support Center: Synthesis of Adamantylphenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of adamantylphenols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important chemical transformation. Here, we address common challenges and side reactions encountered during the adamantylation of phenols, providing in-depth troubleshooting advice, detailed protocols, and mechanistic insights to enhance your experimental success.

Introduction

The synthesis of adamantylphenols, typically achieved through an acid-catalyzed Friedel-Crafts alkylation, is a cornerstone for creating key intermediates for pharmaceuticals, such as adapalene, and developing advanced materials.[1][2] While seemingly straightforward, this reaction is often plagued by a variety of side reactions that can significantly impact yield, purity, and regioselectivity. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter at the bench.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Regioselectivity - My reaction yields a mixture of ortho and para isomers. How can I improve selectivity?

Q1: I'm obtaining a mixture of 2-adamantylphenol and 4-adamantylphenol. What factors control the ortho/para ratio and how can I favor one over the other?

A1: This is a classic challenge in Friedel-Crafts alkylation of phenols. The hydroxyl group is a strong ortho-, para- directing group, making the formation of both isomers thermodynamically possible.[3] The final product distribution is a delicate balance between kinetic and thermodynamic control, influenced by several factors:

  • Steric Hindrance: The bulky adamantyl group generally favors substitution at the less sterically hindered para position. However, under certain conditions, ortho substitution can be significant.

  • Catalyst Choice: The nature of the acid catalyst plays a pivotal role. Lewis acids can coordinate with the phenolic oxygen, potentially increasing steric bulk around the ortho positions and thus favoring para substitution.[4]

  • Temperature: Higher temperatures can favor the thermodynamically more stable para isomer. Conversely, lower temperatures might favor the kinetically controlled product, which can sometimes be the ortho isomer.

  • Solvent: The polarity of the solvent can influence the stability of the reaction intermediates and transition states, thereby affecting the isomer ratio.

Troubleshooting Steps:

  • Catalyst Screening: If you are using a strong mineral acid like H₂SO₄, consider switching to a solid acid catalyst like an ion-exchange resin (e.g., Amberlite).[1][5][6] These can offer improved selectivity and easier workup.

  • Temperature Control: Start by running the reaction at a lower temperature (e.g., 0-10 °C) and gradually increase it. Monitor the isomer ratio at different temperatures by TLC or GC-MS to find the optimal condition.

  • Solvent Effects: If the reaction is tolerant, explore different solvents. A non-polar solvent might favor a different isomer ratio compared to a polar one.

Issue 2: Formation of Unexpected Byproducts

Q2: Besides the expected isomers, I'm observing a significant amount of an O-alkylated byproduct (adamantyl phenyl ether). What causes this and how can it be minimized?

A2: The formation of adamantyl phenyl ether is a result of O-alkylation, where the adamantyl cation attacks the phenolic oxygen instead of the aromatic ring (C-alkylation).[7][8] Phenols are bidentate nucleophiles, meaning they can react at both the ring carbon atoms and the oxygen atom.[4]

Causality and Mechanism:

O-alkylation is often the kinetically favored pathway, especially at lower temperatures. The resulting ether can sometimes rearrange to the C-alkylated product (a Fries-type rearrangement) under the reaction conditions, particularly with strong acids and higher temperatures.[8]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for minimizing O-alkylation.

Experimental Protocol: Favoring C-Alkylation over O-Alkylation

  • Reagent Choice: Use adamantanol as the alkylating agent in the presence of a solid acid catalyst like Amberlite IR120 in a solvent such as acetic acid. This has been shown to favor C-alkylation.[1][6]

  • Temperature Adjustment: Begin the reaction at room temperature and slowly heat to 50-70 °C. The higher temperature will encourage the rearrangement of any kinetically formed O-alkylated product to the thermodynamically more stable C-alkylated phenol.

  • Reaction Monitoring: Take aliquots at regular intervals and analyze by GC-MS to track the disappearance of the ether byproduct and the formation of the desired adamantylphenol.

Q3: My mass spec analysis shows peaks corresponding to di- and tri-adamantylated phenols. How can I prevent this polyalkylation?

A3: Polyalkylation occurs because the first adamantyl group introduced to the phenol ring is an activating group, making the mono-substituted product more reactive than the starting phenol.[9] This leads to further alkylation, especially if the adamantylating agent is present in excess or the reaction conditions are harsh.

Strategies to Control Polyalkylation:

StrategyRationale
Control Stoichiometry Use a molar ratio of phenol to adamantylating agent greater than 1:1 (e.g., 1.5:1 or 2:1).
Slow Addition Add the adamantylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.
Lower Temperature Running the reaction at a lower temperature will decrease the rate of the second alkylation more significantly than the first.
Deactivating Solvent In some cases, a mildly deactivating solvent can help temper the reactivity of the system.
Issue 3: Low Yield and Incomplete Conversion

Q4: My reaction is sluggish and gives a low yield of the desired product, with a lot of starting material remaining. What are the potential causes?

A4: Low conversion can be attributed to several factors, from catalyst deactivation to issues with the adamantyl cation formation.

Potential Causes and Solutions:

  • Catalyst Deactivation:

    • Lewis Acids (e.g., AlCl₃): The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst, effectively deactivating it.[4][8] To overcome this, a stoichiometric amount or even an excess of the catalyst may be required.

    • Solid Acid Catalysts: Water is a byproduct when using adamantanols as the alkylating agent. This water can hydrate the active sites of ion-exchange resins, reducing their catalytic activity.[1] Consider adding a dehydrating agent like acetic anhydride to remove the water as it forms.[5][6]

  • Inefficient Carbocation Formation: The generation of the adamantyl cation from the precursor (e.g., 1-bromoadamantane or 1-adamantanol) is a critical step. Ensure your acid catalyst is sufficiently strong and anhydrous.

  • Adamantyl Cation Rearrangement: While the 1-adamantyl cation is tertiary and relatively stable, it can undergo rearrangement to the secondary 2-adamantyl cation under certain acidic conditions.[10][11][12] This can lead to a mixture of products and potentially slower reaction rates with the intended nucleophile. Using milder reaction conditions can sometimes suppress this rearrangement.

Visualizing Catalyst Interaction:

G cluster_0 Desired Reaction Pathway cluster_1 Deactivation Pathway Phenol Phenol Adamantylphenol Adamantylphenol Phenol->Adamantylphenol + Adamantyl Cation (C-Alkylation) Phenol-Catalyst Complex Phenol-Catalyst Complex (Inactive) Phenol->Phenol-Catalyst Complex + Lewis Acid Catalyst

Caption: Competing pathways of catalyst activity and deactivation.

Concluding Remarks

The synthesis of adamantylphenols, while powerful, requires careful control of reaction parameters to navigate the landscape of potential side reactions. By understanding the underlying mechanisms of isomer formation, O-alkylation, polyalkylation, and catalyst deactivation, researchers can develop robust and efficient protocols. This guide provides a starting point for troubleshooting; meticulous reaction monitoring and optimization will always be key to success.

References

Technical Support Center: Purification of Crude 2-(1-Adamantyl)-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(1-Adamantyl)-4-methylphenol. This resource is designed for researchers, scientists, and drug development professionals who are synthesizing this compound and encountering challenges in isolating the pure product from crude reaction mixtures. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven methodologies to help you navigate common purification hurdles.

The synthesis of this compound, typically achieved via the Friedel-Crafts alkylation of p-cresol with a suitable adamantylating agent like 1-adamantanol, often results in a mixture containing unreacted starting materials, isomeric byproducts, and residual catalyst.[1] Effective purification is critical to ensure the integrity of downstream applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the purification strategy.

Q1: What are the most common impurities in a crude this compound synthesis?

A1: The impurity profile is largely dictated by the reaction conditions. However, you should typically anticipate the following:

  • Unreacted Starting Materials: p-Cresol and 1-adamantanol are the most common impurities.

  • Isomeric Byproducts: While the hydroxyl group of p-cresol directs the adamantyl group primarily to the ortho position, small amounts of the meta-adamantylated isomer may form.

  • Poly-alkylation Products: The product, this compound, is activated towards further electrophilic substitution, which can lead to the formation of di-adamantylated species (e.g., 2,6-di-(1-adamantyl)-4-methylphenol). This is a known limitation of Friedel-Crafts alkylation reactions.[2][3]

  • Catalyst and Solvent Residues: Depending on the synthetic route, residual acid catalyst and reaction solvents will also be present.

Q2: What is the general purification strategy for this compound?

A2: A multi-step approach is most effective. The strategy leverages the differing chemical and physical properties of the product and impurities. A typical workflow involves:

  • Aqueous Workup (Acid-Base Extraction): To remove the acidic starting material, p-cresol.

  • Chromatography: To separate the target compound from non-acidic impurities like 1-adamantanol and isomeric byproducts.

  • Recrystallization: As a final polishing step to achieve high purity and obtain a crystalline solid.

Q3: How can I monitor the progress and success of my purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to resolve the starting materials, product, and byproducts. The product is moderately polar. p-Cresol and 1-adamantanol will have different Rf values, and the disappearance of their corresponding spots is a key indicator of successful removal.

Part 2: Troubleshooting Guide: Specific Purification Issues

This section provides detailed, cause-and-effect solutions to specific problems you may encounter during your experiments.

Issue 1: Removing Unreacted p-Cresol

Q: My crude product is heavily contaminated with p-cresol. What is the most robust method for its removal?

A: The most effective method is a liquid-liquid extraction using an aqueous basic solution.

Scientific Rationale: This technique, known as acid-base extraction, exploits the acidic nature of phenols. p-Cresol (pKa ≈ 10.2) is readily deprotonated by a mild or strong base (like NaHCO₃ or NaOH) to form its corresponding water-soluble phenoxide salt. This salt partitions into the aqueous layer, while the more lipophilic and sterically hindered product, this compound, remains in the organic phase. While the product is also a phenol, its acidity is reduced by the bulky adamantyl group, making the separation efficient.

Protocol 1: Acid-Base Extraction
  • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1M) solution of sodium hydroxide (NaOH).

    • Expert Tip: A NaHCO₃ wash is generally sufficient and milder. Use NaOH if the p-cresol contamination is particularly high, but be aware it could potentially extract a small amount of product.

  • Gently shake the funnel, venting frequently to release any CO₂ that may form if using bicarbonate.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash 2-3 times.

  • Verify the removal of p-cresol from the organic layer using TLC.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure.

Issue 2: Separating 1-Adamantanol and Isomers

Q: After the basic wash, my product is still mixed with 1-adamantanol and other non-polar impurities. How do I proceed?

A: Flash column chromatography is the gold standard for this separation.

Scientific Rationale: Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[4] 1-Adamantanol, being a more polar alcohol, will interact more strongly with the polar silica gel than the less polar phenolic product. Isomeric and di-alkylated byproducts will also exhibit different polarities, allowing for their separation.

Data Presentation: Compound Properties & Chromatography Solvents
CompoundMolecular Weight ( g/mol )Melting Point (°C)PolarityTypical Mobile Phase (Hexane:EtOAc)
This compound 242.36128-130[5]Moderate95:5 to 90:10
1-Adamantanol152.24288High80:20 to 70:30
p-Cresol108.1434.7Moderate-High85:15
Di-adamantylated Product374.58N/ALow>98:2
Protocol 2: Flash Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel using a slurry method with your starting mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).

  • Load the Sample: Dissolve the crude solid from the previous step in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with a low-polarity solvent mixture (e.g., 98:2 Hexane:EtOAc).

    • The non-polar di-adamantylated byproducts will elute first.

    • Gradually increase the polarity of the mobile phase (gradient elution) to 95:5, then 90:10 Hexane:EtOAc. This will elute your target product, this compound.

    • Finally, a further increase in polarity will elute any remaining 1-adamantanol.

  • Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine & Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Issue 3: Final Purification and Crystallization

Q: My product looks clean by TLC after chromatography, but it's an amorphous solid or an oil. How can I get a pure, crystalline product?

A: Recrystallization is the ideal final step to remove trace impurities and achieve a highly ordered, crystalline solid.[6]

Scientific Rationale: Recrystallization works by dissolving the impure compound in a minimal amount of a hot solvent in which it is highly soluble. As the solution cools slowly, the solubility of the compound decreases, and the molecules self-assemble into a crystal lattice, excluding impurities which remain in the mother liquor.[7]

Q: My product won't crystallize or is "oiling out." What am I doing wrong?

A: This is a common issue with several potential causes. "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.

Mandatory Visualization: Purification Workflow

G cluster_start Initial State cluster_extraction Step 1: Liquid-Liquid Extraction cluster_chromatography Step 2: Chromatography cluster_final Step 3: Final Polish Crude Crude Reaction Mixture (Product, p-Cresol, 1-Adamantanol, Isomers) Workup Dissolve in Organic Solvent & Wash with Aq. Base Crude->Workup Aqueous Aqueous Layer (p-Cresol Salt) Workup->Aqueous Impurity Removed Organic Organic Layer Workup->Organic Product Retained Evap1 Dry & Evaporate Solvent Organic->Evap1 Column Silica Gel Column Chromatography Evap1->Column Impurity_Frac Impurity Fractions (1-Adamantanol, Isomers) Column->Impurity_Frac Impurities Separated Product_Frac Pure Product Fractions Column->Product_Frac Product Isolated Evap2 Combine & Evaporate Solvent Product_Frac->Evap2 Recrystal Recrystallization Evap2->Recrystal Final Pure Crystalline Product Recrystal->Final

Caption: General workflow for the purification of this compound.

Protocol 3: Recrystallization
  • Solvent Selection: Choose a solvent or solvent system where the product is soluble when hot but sparingly soluble when cold.[8] A mixture of dichloromethane/petroleum ether or hexane has been shown to be effective for similar compounds.[9][10]

  • Dissolution: Place the amorphous solid in an Erlenmeyer flask. Add a minimal amount of the more soluble solvent (e.g., dichloromethane) and heat gently to dissolve the solid.

  • Saturation: While the solution is warm, slowly add the less soluble solvent (e.g., petroleum ether or hexane) dropwise until the solution becomes faintly cloudy (the saturation point). Add one or two drops of the first solvent to make it clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is essential for forming large, pure crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the less soluble one, e.g., hexane) to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. The melting point of the pure product should be sharp, around 128-130 °C.[11]

Mandatory Visualization: Troubleshooting Crystallization dot

// Actions for Oiled Out ActionOiled1 [label="Re-heat to dissolve oil", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; ActionOiled2 [label="Add more of the primary\n(more soluble) solvent", action]; ActionOiled3 [label="Attempt with a different\nsolvent system", action];

// Actions for Clear Solution ActionClear1 [label="Induce Crystallization:\nScratch flask walls with glass rod", action]; ActionClear2 [label="Add a seed crystal\nof pure product", action]; ActionClear3 [label="Solution may be too dilute:\nBoil off some solvent and re-cool", action]; ActionClear4 [label="Cool slowly in an ice bath", action];

Start -> Problem; Problem -> OiledOut [label="Oiled Out"]; Problem -> ClearSolution [label="Remains Clear"];

OiledOut -> ActionOiled1 -> ActionOiled2 -> Problem; ActionOiled2 -> ActionOiled3 [style=dashed];

ClearSolution -> ActionClear1; ClearSolution -> ActionClear2 [style=dashed]; ClearSolution -> ActionClear3; ClearSolution -> ActionClear4; }

References

Technical Support Center: Scaling Up the Synthesis of 2-(1-Adamantyl)-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(1-Adamantyl)-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the scale-up of this important chemical intermediate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.

Low or No Product Yield

Question: My reaction is showing very low conversion to this compound. What are the likely causes and how can I improve the yield?

Answer: Low yield in the Friedel-Crafts alkylation of p-cresol with an adamantyl source is a common issue that can often be traced back to a few key factors.

  • Catalyst Inactivity: The acidic catalyst is the linchpin of this reaction. If you are using a Lewis acid like aluminum chloride, it is extremely sensitive to moisture.[1] Ensure that all your reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). If you are employing a reusable solid acid catalyst, such as an ion-exchange sulfonic acid resin, its activity can diminish over time.[2]

    • Solution: For Lewis acids, use a freshly opened bottle or one that has been stored in a desiccator.[1] For ion-exchange resins, regeneration is crucial. This can typically be achieved by washing with an acid solution followed by thorough drying.[2]

  • Inadequate Reaction Temperature: The adamantylation of p-cresol is temperature-dependent. A temperature that is too low will result in a sluggish reaction, while a temperature that is too high can lead to the formation of byproducts and decomposition.

    • Solution: The optimal temperature can vary depending on the specific catalyst and solvent system. For reactions using 1-adamantanol and an ion-exchange resin in acetic acid, a temperature of around 100°C has been shown to be effective.[3] It is advisable to perform small-scale optimization experiments to determine the ideal temperature for your specific setup.

  • Purity of Starting Materials: The presence of impurities in your p-cresol or adamantyl source can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials. p-Cresol can oxidize over time, so using freshly distilled or high-purity p-cresol is recommended.

Formation of Multiple Products and Isomers

Question: I am observing the formation of multiple products in my reaction mixture, including what I suspect are isomers of the desired product. How can I improve the selectivity?

Answer: The formation of multiple products, particularly isomeric and poly-alkylated byproducts, is a known challenge in Friedel-Crafts alkylation reactions.[4]

  • Isomer Formation: The adamantyl group can potentially add to different positions on the p-cresol ring. However, the ortho position to the hydroxyl group is generally favored.

    • Solution: The choice of solvent can influence regioselectivity.[1] For the adamantylation of phenols, acetic acid has been shown to promote high selectivity for the ortho-substituted product.[3]

  • Polyalkylation: The product, this compound, can sometimes react further to form di-adamantylated products. This is because the initial alkylation can activate the aromatic ring, making it more susceptible to further electrophilic attack.[4][5]

    • Solution: To minimize polyalkylation, it is often recommended to use an excess of the aromatic substrate (p-cresol) relative to the alkylating agent (1-adamantanol or 1-bromoadamantane). This ensures that the adamantyl source is more likely to react with the starting material rather than the already alkylated product.

Difficulties in Product Isolation and Purification

Question: I am struggling to isolate a pure sample of this compound from the crude reaction mixture. What are the best practices for purification?

Answer: Effective purification is critical for obtaining a high-purity final product.

  • Work-up Procedure: A common issue during the work-up of Friedel-Crafts reactions is the formation of emulsions when quenching the reaction with water, especially when using Lewis acid catalysts.[1]

    • Solution: Pouring the reaction mixture onto a mixture of ice and a small amount of concentrated acid can help to break up any complexes formed with the catalyst.[1] If an emulsion persists, washing with brine (a saturated aqueous solution of NaCl) can aid in phase separation.[1]

  • Purification Technique: Recrystallization is a highly effective method for purifying this compound.

    • Solution: A common solvent system for recrystallization is a mixture of a non-polar solvent like hexane and a more polar solvent in which the compound is more soluble. Experiment with different solvent ratios to achieve optimal crystal formation and purity.

Catalyst Recycling and Reuse

Question: I am using a solid acid catalyst (ion-exchange resin) and want to recycle it for multiple batches. What is the proper procedure for regeneration and how many times can it be reused?

Answer: One of the key advantages of using a solid acid catalyst like an ion-exchange sulfonic acid resin is its recyclability, which is both economically and environmentally beneficial.[6]

  • Regeneration Protocol: After each reaction cycle, the resin needs to be regenerated to restore its catalytic activity.

    • Solution: A typical regeneration procedure involves filtering the resin from the reaction mixture, washing it with a suitable solvent (such as the reaction solvent, acetic acid), and then thoroughly drying it under vacuum.[6]

  • Catalyst Lifespan: The number of times the resin can be effectively recycled depends on the specific reaction conditions and the robustness of the resin itself.

    • Insight: Studies have shown that some ion-exchange sulfonic acid resins can be reused at least ten times without a significant loss of activity in the adamantylation of phenols.[6] It is advisable to monitor the reaction kinetics and yield with each cycle to determine when the catalyst performance begins to decline.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound is a classic example of a Friedel-Crafts alkylation reaction, which proceeds via electrophilic aromatic substitution.[7] The key steps are:

  • Formation of the Electrophile: The acid catalyst activates the adamantyl source. For example, with 1-adamantanol, the hydroxyl group is protonated by the acid, forming a good leaving group (water). Departure of the leaving group generates a stable tertiary adamantyl carbocation.

  • Electrophilic Attack: The electron-rich p-cresol ring acts as a nucleophile and attacks the adamantyl carbocation.

  • Deprotonation: A base (which can be the solvent or the conjugate base of the acid catalyst) removes a proton from the intermediate, restoring the aromaticity of the ring and yielding the final product.

Q2: What analytical techniques are recommended for monitoring the reaction progress and assessing the purity of the final product?

A2: A combination of chromatographic and spectroscopic techniques is ideal.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of the reaction by observing the disappearance of the starting materials and the appearance of the product spot. A suitable eluent system would typically be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The spots can be visualized under UV light (for aromatic compounds) or by using a staining agent such as p-anisaldehyde, which is effective for phenols.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying the product and any potential impurities in the crude reaction mixture and for assessing the purity of the final product.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product.

Q3: Are there any specific safety precautions I should take when scaling up this synthesis?

A3: Yes, scaling up any chemical reaction requires careful consideration of safety.

  • Exothermic Reaction: Friedel-Crafts reactions can be exothermic. When scaling up, it is crucial to have adequate cooling and temperature control to prevent the reaction from becoming uncontrollable.

  • Handling of Reagents: Acetic anhydride, which may be used in the work-up, is corrosive and a lachrymator.[11] Strong acids used as catalysts are also corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Pressure Build-up: If the reaction is conducted in a closed system, be aware of the potential for pressure build-up, especially if any gaseous byproducts are formed. Ensure the reaction vessel is appropriately vented.

Experimental Protocols

Synthesis of this compound using a Recyclable Ion-Exchange Resin

This protocol is adapted from a clean synthesis method that utilizes a recyclable solid acid catalyst.[3][6]

Materials:

  • p-Cresol

  • 1-Adamantanol

  • Ion-exchange sulfonic acid resin (e.g., Amberlite 200, H+ form)

  • Glacial acetic acid

  • Acetic anhydride

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-cresol (1.0 eq), 1-adamantanol (1.05 eq), and the ion-exchange sulfonic acid resin (a suitable catalytic amount, e.g., 0.35 g per mmol of p-cresol).

  • Add glacial acetic acid as the solvent.

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).

  • Once the reaction is complete (typically within a few hours), cool the mixture to approximately 60°C.

  • To remove the water byproduct and facilitate catalyst recycling, add acetic anhydride (1.05 eq relative to 1-adamantanol) and stir for 30 minutes.[3][6]

  • Filter the hot solution to recover the ion-exchange resin. The resin can be washed with a small amount of acetic acid and dried under vacuum for reuse.

  • Concentrate the filtrate under reduced pressure to remove the acetic acid.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure this compound as a white solid.

Data Presentation

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Ion-exchange resinAcetic acid1002~98[3]
H2SO4/Acetic AcidCH2Cl2Not specifiedNot specifiedGood[3]

Visualizations

Reaction Mechanism

ReactionMechanism cluster_electrophile Step 1: Electrophile Formation cluster_attack Step 2: Electrophilic Attack cluster_deprotonation Step 3: Deprotonation 1-Adamantanol 1-Adamantanol Protonated_Adamantanol Protonated Adamantanol 1-Adamantanol->Protonated_Adamantanol + H+ H+ H+ Adamantyl_Carbocation Adamantyl Carbocation Protonated_Adamantanol->Adamantyl_Carbocation - H₂O p-Cresol p-Cresol H2O H₂O Intermediate Resonance-Stabilized Intermediate p-Cresol->Intermediate + Adamantyl Carbocation Final_Product This compound Intermediate->Final_Product - H+

Caption: Reaction mechanism for the acid-catalyzed synthesis of this compound.

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow start Low Yield Observed check_catalyst Check Catalyst Activity start->check_catalyst catalyst_ok Catalyst Active? check_catalyst->catalyst_ok check_conditions Verify Reaction Conditions conditions_ok Conditions Correct? check_conditions->conditions_ok check_reagents Assess Reagent Purity reagents_ok Reagents Pure? check_reagents->reagents_ok catalyst_ok->check_conditions Yes regenerate_catalyst Regenerate or Replace Catalyst catalyst_ok->regenerate_catalyst No conditions_ok->check_reagents Yes adjust_temp_time Optimize Temperature and Time conditions_ok->adjust_temp_time No purify_reagents Purify/Replace Starting Materials reagents_ok->purify_reagents No rerun_reaction Rerun Reaction reagents_ok->rerun_reaction Yes regenerate_catalyst->rerun_reaction adjust_temp_time->rerun_reaction purify_reagents->rerun_reaction

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Preventing Resin Formation in Phenol Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

< < <

Welcome to the Technical Support Center for phenol alkylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of resin formation during phenol alkylation reactions. Here, we synthesize technical accuracy with field-proven insights to provide a comprehensive resource for optimizing your experiments.

Understanding the Challenge: The "Why" Behind Resin Formation

Phenol alkylation, a cornerstone of organic synthesis for producing a vast array of intermediates, is often plagued by the formation of undesirable resinous byproducts. These high-molecular-weight polymers, often appearing as tars or viscous oils, not only reduce the yield of the desired alkylphenol but also complicate purification processes and can lead to catalyst deactivation.

Resin formation is primarily a consequence of several competing side reactions that occur under typical alkylation conditions, which often employ acid catalysts. The primary culprits include:

  • Polyalkylation: The initial alkylphenol product is often more reactive than the starting phenol, leading to the addition of multiple alkyl groups to the aromatic ring. This creates di- and tri-alkylated products that can further react.[1][2]

  • Carbocation Rearrangement: The carbocation intermediates formed from the alkylating agent can rearrange to more stable forms, resulting in a mixture of isomeric products and potential polymerization pathways.[2][3]

  • Self-Condensation of Phenols: Phenolic compounds can undergo self-condensation reactions, particularly at elevated temperatures, to form complex polymeric structures.[4]

  • Olefin Polymerization: When alkenes are used as alkylating agents, they can polymerize under the acidic reaction conditions, contributing to the resinous byproduct mixture.[3]

Understanding these underlying mechanisms is the first step toward effective prevention.

Troubleshooting Guide: A Q&A Approach to Common Issues

This section directly addresses specific problems you might encounter in the lab, providing explanations and actionable protocols.

Issue 1: My reaction is producing a significant amount of dark, tar-like residue, and the yield of my desired mono-alkylphenol is low.

Q: What are the most likely causes for excessive tar formation?

A: This is a classic sign of uncontrolled side reactions, primarily polyalkylation and phenol self-condensation. Several factors could be at play:

  • Inappropriate Catalyst Choice or Concentration: Highly active Lewis acids like AlCl₃ can be too harsh, promoting extensive side reactions.[2] Using an excessive amount of catalyst will also accelerate byproduct formation.

  • High Reaction Temperature: Elevated temperatures increase the rates of all reactions, but often disproportionately favor the side reactions leading to resin formation.[5][6]

  • Incorrect Reactant Stoichiometry: A low phenol-to-alkylating agent molar ratio increases the probability of the alkylated product reacting further.[2]

dot

HighTar High Tar Formation & Low Mono-alkylphenol Yield Causes Potential Causes HighTar->Causes Investigate Solutions Troubleshooting Solutions HighTar->Solutions Implement Catalyst Inappropriate Catalyst (e.g., too active, too much) Causes->Catalyst Temperature High Reaction Temperature Causes->Temperature Stoichiometry Incorrect Stoichiometry (low phenol ratio) Causes->Stoichiometry OptimizeCatalyst Optimize Catalyst System (milder catalyst, lower conc.) Solutions->OptimizeCatalyst ControlTemp Control Reaction Temperature (lower temp, monitor closely) Solutions->ControlTemp AdjustRatio Adjust Reactant Ratio (excess phenol) Solutions->AdjustRatio Catalyst->OptimizeCatalyst Temperature->ControlTemp Stoichiometry->AdjustRatio

Caption: Troubleshooting workflow for high tar formation.

Experimental Protocol: Minimizing Tar Formation in the Synthesis of 2,4-di-tert-butylphenol [3]

This protocol provides a practical example of how to mitigate resin formation.

Materials:

  • Phenol

  • tert-Butanol

  • Concentrated Sulfuric Acid (98%)

  • Glacial Acetic Acid

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve phenol in glacial acetic acid.

  • Add tert-butanol to the solution. A significant excess of phenol is recommended to favor mono-alkylation.[2]

  • Cool the mixture in an ice bath to below 10°C.

  • Slowly add concentrated sulfuric acid dropwise from a dropping funnel while vigorously stirring. It is crucial to maintain a low temperature throughout the addition to control the exothermic reaction.

  • After the addition is complete, allow the reaction to proceed at a controlled low temperature, monitoring its progress by a suitable analytical method (e.g., TLC or GC).

  • Upon completion, quench the reaction by carefully pouring the mixture over crushed ice with stirring.

  • The product can then be extracted, washed, and purified.

Causality: Using a less reactive alkylating agent (tert-butanol instead of isobutylene) and maintaining a low temperature helps to control the reaction rate and minimize side reactions. The excess phenol shifts the equilibrium towards the desired mono-alkylated product.[2]

Issue 2: My catalyst seems to lose activity over the course of the reaction or during reuse.

Q: What leads to catalyst deactivation in phenol alkylation?

A: Catalyst deactivation is a common problem, often linked to the very resinous byproducts you are trying to avoid.

  • Coking/Fouling: Polymeric residues can deposit on the active sites of the catalyst, blocking access for reactants. This is particularly problematic for solid acid catalysts like zeolites and resins.

  • Leaching: In the case of supported catalysts, the active catalytic species may leach into the reaction medium, leading to a loss of activity.

  • Water Poisoning: The presence of water can deactivate certain catalysts, especially Lewis acids like aluminum chloride, through hydrolysis.[7]

dot

Deactivation Catalyst Deactivation Coking Coking/Fouling (Polymer Deposition) Deactivation->Coking Leaching Leaching of Active Species Deactivation->Leaching Water Water Poisoning (Hydrolysis) Deactivation->Water Regeneration Catalyst Regeneration (e.g., calcination) Coking->Regeneration Solution Immobilization Improved Catalyst Immobilization Leaching->Immobilization Solution Dry Use of Anhydrous Reagents/Solvents Water->Dry Solution

Caption: Key causes and solutions for catalyst deactivation.

Q: How can I regenerate or prevent the deactivation of my solid acid catalyst?

A: For catalysts deactivated by coking, a common regeneration technique is calcination (heating to a high temperature in the presence of air or oxygen) to burn off the deposited organic material. However, prevention is always better than cure.

Strategies to Minimize Catalyst Deactivation:

  • Optimize Reaction Conditions: Lowering the reaction temperature can slow down the rate of coke formation.[8]

  • Use a Co-solvent: A suitable solvent can improve the solubility of reactants and products, reducing the deposition of polymers on the catalyst surface.[9] Aromatic hydrocarbons like toluene or xylene are often good choices.[9]

  • Supercritical Fluids: In some advanced applications, using supercritical fluids as the reaction medium can enhance mass transfer and minimize coking.

Frequently Asked Questions (FAQs)

Q1: What is the effect of pressure on resin formation? A1: The effect of pressure is nuanced. For gaseous alkylating agents like ethylene or propylene, elevated pressure is necessary to increase their concentration in the liquid phase and achieve a practical reaction rate.[10] However, excessively high pressures are generally not required and may not significantly impact resin formation, which is more heavily influenced by temperature and catalyst choice.[8][11]

Q2: How can I improve the selectivity towards a specific isomer (e.g., para-alkylation)? A2: Regioselectivity is a key challenge. Several factors can be manipulated:

  • Catalyst Selection: Bulky catalysts, such as certain zeolites, can sterically hinder ortho-alkylation, thus favoring the para-isomer.

  • Temperature Control: Lower temperatures often favor the thermodynamically more stable para-product, while higher temperatures can lead to a mixture of isomers.[3]

  • Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and thus the isomeric ratio of the products.[12]

Q3: Are there "greener" alternatives to traditional Lewis acid catalysts? A3: Yes, the field is actively moving towards more environmentally friendly catalysts. Solid acid catalysts, such as acidic cation-exchange resins (e.g., Amberlyst-15), zeolites, and supported metal halides, are excellent alternatives.[2][13][14] They are often more selective, easier to separate from the reaction mixture, and can be regenerated and reused, minimizing waste.[14]

Q4: Can O-alkylation (ether formation) be a significant side reaction, and how can it be minimized? A4: O-alkylation, the formation of a phenyl ether, can indeed be a competing reaction, especially at lower temperatures.[14][15] The phenoxide ion can be alkylated on the oxygen atom.[3] To favor C-alkylation (alkylation on the aromatic ring), higher reaction temperatures are often employed, as the O-alkylated product can rearrange to the C-alkylated product under these conditions (Fries rearrangement).[3] However, this must be balanced against the increased risk of resin formation at higher temperatures.

ParameterEffect on Resin FormationRecommendation for Minimizing Resin
Temperature Generally increases with temperature.[5]Operate at the lowest feasible temperature that allows for a reasonable reaction rate.[8]
Catalyst Activity Highly active catalysts can promote side reactions.[2]Choose a moderately active catalyst (e.g., mild Lewis acids, solid acids).[2]
Phenol/Alkylating Agent Ratio A low ratio increases polyalkylation.Use an excess of phenol.[2]
Pressure Primarily affects the concentration of gaseous reactants.[10]Maintain sufficient pressure for gaseous reactants, but avoid excessive pressures.[8]
Solvent Can improve solubility and reduce catalyst fouling.[9]Use an inert solvent that dissolves both reactants and products.[9]

Conclusion

Preventing resin formation in phenol alkylation is a multifactorial challenge that requires careful control over reaction parameters. By understanding the underlying mechanisms of byproduct formation and systematically optimizing catalyst choice, temperature, stoichiometry, and solvent, researchers can significantly improve the yield and purity of their desired alkylphenol products. This guide provides a foundational framework for troubleshooting common issues and implementing effective solutions in your laboratory work.

References

Technical Support Center: Adamantylation Reaction Workup & Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for adamantylation reactions. This guide is designed for researchers, medicinal chemists, and process development professionals who incorporate the unique adamantane scaffold into their molecules. The rigid, lipophilic nature of the adamantyl group presents distinct challenges and opportunities, not just in the reaction itself, but critically in the workup and purification stages.

This document moves beyond simple step-by-step instructions. It provides the underlying chemical principles and field-tested insights to empower you to not only execute procedures but also to troubleshoot and optimize them effectively.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the isolation and purification of adamantylated products.

Q1: My Friedel-Crafts adamantylation reaction mixture is a dark, viscous sludge. How should I approach the quench? A1: This is very common, especially when using strong Lewis acids like aluminum chloride (AlCl₃) or strong Brønsted acids like triflic acid. The key is a slow, controlled quench under cooling. Vigorously stir the reaction flask in an ice bath (0 °C) and slowly and carefully pour the mixture over a beaker containing a slurry of crushed ice and, typically, a strong acid like concentrated HCl.[1] The acid helps to break up the aluminum-product complexes and keep inorganic salts soluble in the aqueous phase. Caution: This process is highly exothermic and will release HCl gas; perform it in a well-ventilated fume hood.

Q2: I've quenched my reaction, but now I have a persistent emulsion during extraction. What should I do? A2: Emulsions are common when dealing with viscous reaction mixtures or fine precipitates. To break an emulsion:

  • Add Brine: Wash the mixture with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to force the separation of the organic and aqueous phases.[2]

  • Dilute the Organic Layer: Adding more of your organic extraction solvent can sometimes decrease the viscosity and density of the organic phase, aiding separation.

  • Gentle Agitation: Avoid vigorous shaking. Instead, gently rock or swirl the separatory funnel.

  • Filtration: In stubborn cases, filtering the entire emulsified mixture through a pad of Celite® can help to break up the emulsion by removing fine particulate matter that may be stabilizing it.

Q3: How do I remove unreacted 1-bromoadamantane or 1-adamantanol from my product? A3: This is a common purification challenge as these starting materials have similar polarities to many mono-adamantylated products.

  • Unreacted 1-bromoadamantane: This is often removed during column chromatography. Since it is generally less polar than the desired (often more functionalized) product, it will typically elute first. If you used liquid bromine, any excess must be quenched before workup, for example, with an aqueous solution of sodium thiosulfate or sodium bisulfite until the reddish-brown color disappears.[3][4]

  • Unreacted 1-adamantanol: This can be more challenging. While chromatography is the primary method, you can sometimes exploit its weakly acidic nature. Washing the organic layer with a dilute aqueous NaOH solution may remove some 1-adamantanol, but be cautious as this can cause emulsions or affect base-sensitive products. For alcohol impurities in general, ozonation on silica gel has been reported as a method for conversion to more polar compounds that are easier to separate.[3]

Q4: My product is a mixture of 1- and 2-substituted adamantane isomers. How can I separate them? A4: The separation of adamantane isomers is a significant challenge due to their similar physical properties. High-performance liquid chromatography (HPLC) is often more effective than standard flash chromatography. Consider using specialized stationary phases, such as biphenyl or PFP (pentafluorophenyl) columns, which can offer enhanced selectivity for positional isomers through π-π interactions.[2] For chiral adamantane derivatives, chiral chromatography is the method of choice.[] In some cases, careful recrystallization from a precisely chosen solvent system can enrich one isomer.

Troubleshooting Guide: Common Problems & Solutions

This guide provides a structured approach to resolving issues that may arise during the workup and purification of adamantylated compounds.

Problem Potential Cause(s) Recommended Solutions & Scientific Rationale
Low Yield After Workup 1. Incomplete Quenching: Product may be trapped in complexes with the catalyst (e.g., Lewis acid).2. Product Solubility in Aqueous Layer: Highly polar products or those with acidic/basic handles may partition into the aqueous phase.3. Product Loss During Recrystallization: The chosen solvent is too effective, even at low temperatures.[6]1. Ensure the quench is thorough. For AlCl₃ reactions, quenching with ice/HCl is critical to break down complexes and liberate the product into the organic phase.[1]2. Before discarding the aqueous layer, test a small portion for your product (e.g., by TLC). If product is present, perform additional extractions with a more polar organic solvent. If your product is an amine or carboxylic acid, adjust the pH of the aqueous layer to neutralize it and then re-extract.3. Use the minimum amount of hot solvent for dissolution. Cool the solution slowly to promote crystal growth and then chill thoroughly in an ice bath to maximize precipitation. Consider a mixed-solvent system (a "good" solvent for dissolving, a "poor" solvent to induce precipitation).[7][8]
Polyadamantylated Side Products 1. High Reactivity of Mono-substituted Product: The first adamantyl group can activate the substrate for further reaction.2. High Concentration of Adamantylating Agent: A high localized concentration favors multiple additions.1. Use a large excess of the substrate relative to the adamantylating agent. This statistically favors mono-substitution.2. Add the adamantylating agent slowly (e.g., via a syringe pump) to the reaction mixture to maintain a low instantaneous concentration. Running the reaction at a lower temperature can also increase selectivity.[9]
Product Discoloration (Yellow/Brown) 1. Oxidation: Aromatic amines or phenols are particularly susceptible to oxidation during workup.2. Residual Catalyst/Impurities: Traces of Lewis acids or colored byproducts from the reaction.1. Workup under an inert atmosphere (N₂ or Ar) if possible. Washing with a mild reducing agent solution (e.g., sodium bisulfite) can sometimes help.[3]2. Add activated charcoal to the hot solution during recrystallization to adsorb colored impurities. Use a minimal amount and perform a hot filtration to remove the charcoal. Note: Charcoal can also adsorb your product, potentially reducing yield.[7]
"Oiling Out" During Recrystallization 1. Solution is Supersaturated: The product's solubility limit is exceeded too quickly upon cooling.2. Impurities Present: Impurities can depress the melting point of the mixture, leading to a liquid phase instead of crystals.1. Cool the solution more slowly. Allow it to reach room temperature on the benchtop before placing it in an ice bath. Add a few drops of the hot solvent to redissolve the oil, then attempt to cool again, perhaps with scratching the flask to induce nucleation.[7] 2. The crude product may need to be purified by column chromatography first to remove the impurities that are inhibiting crystallization.
Tin Residues from Radical Reactions 1. Byproducts from Tin Hydride Reagents: Radical reactions like the Barton decarboxylation often use reagents like tributyltin hydride, leaving tin byproducts (e.g., Bu₃SnX).1. Tin byproducts can often be removed by washing the organic phase with an aqueous solution of potassium fluoride (KF). This forms insoluble Bu₃SnF, which can be removed by filtration through Celite®.[10]2. Alternatively, repeated concentration of the reaction mixture from methanol can form volatile (MeO)₃B from borane residues, and silica gel chromatography with eluents containing a small amount of triethylamine can help remove tin compounds.[10]

Experimental Protocols & Workflows

Protocol 1: General Workup for a Friedel-Crafts Adamantylation (using AlCl₃)

This protocol is a standard procedure for reactions like the adamantylation of an aromatic compound using 1-bromoadamantane and aluminum chloride.

  • Reaction Monitoring: Before workup, ensure the reaction is complete by a suitable technique (e.g., TLC, GC-MS).

  • Preparation for Quench: Prepare a large beaker containing a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid (approx. 1:1 v/v). Place this beaker in a secondary container for safety.

  • Quenching: Cool the reaction flask in an ice bath. Slowly and carefully, pour the reaction mixture into the stirred ice/HCl slurry. This step is exothermic and will evolve HCl gas.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.[11]

  • Washing: Combine the organic layers. Wash sequentially with:

    • 1M HCl (to remove any basic impurities).

    • Water.

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize residual acid). Vent the funnel frequently as CO₂ gas will be evolved.[2]

    • Saturated aqueous sodium chloride (brine) (to begin the drying process).[2]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.[7][11]

Workflow Diagrams (Graphviz)

The following diagrams illustrate the logical flow of the workup and troubleshooting processes.

Workup_Flowchart cluster_purification Purification Options start Reaction Complete quench 1. Quench Reaction (e.g., Ice/HCl, Water, or aq. NaHCO3) start->quench extract 2. Liquid-Liquid Extraction quench->extract wash 3. Wash Organic Layer (Acid, Base, Brine) extract->wash dry 4. Dry with Anhydrous Salt (e.g., Na2SO4) wash->dry concentrate 5. Concentrate Solvent (Rotary Evaporator) dry->concentrate crude Crude Product concentrate->crude purify 6. Purify Product crude->purify chromatography Column Chromatography purify->chromatography Complex Mixture recrystallization Recrystallization purify->recrystallization Solid Product final Pure Adamantylated Product chromatography->final recrystallization->final

Caption: General experimental workflow for adamantylation reaction workup.

Caption: Troubleshooting logic for common adamantylation workup issues.

References

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of 2-(1-Adamantyl)-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Introduction: The Analytical Imperative for 2-(1-Adamantyl)-4-methylphenol (AdMP)

This compound (AdMP) is a sterically hindered phenolic compound whose bulky adamantyl group imparts unique chemical properties, making it a valuable intermediate in the synthesis of specialized polymers, antioxidants, and pharmaceutical agents.[1][2] In drug development, for instance, AdMP derivatives are explored for various therapeutic applications. The purity of this starting material is paramount, as even trace impurities can have profound impacts on reaction kinetics, yield, and the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of analytical methodologies for the purity assessment of AdMP, focusing on High-Performance Liquid Chromatography (HPLC) as the primary technique and offering Gas Chromatography (GC) as a viable alternative. We will delve into the causality behind methodological choices, present detailed, self-validating protocols, and offer a data-driven comparison to empower researchers in selecting the optimal technique for their specific needs.

Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

RP-HPLC is the quintessential technique for the analysis of moderately non-polar, UV-active compounds like AdMP. The method's robustness, precision, and ability to resolve the main component from structurally similar impurities make it the gold standard.

Principle of Separation

The separation mechanism is based on the partitioning of analytes between a non-polar stationary phase (typically octadecylsilane, C18) and a polar mobile phase.[3][4] The highly hydrophobic adamantyl moiety and the phenyl ring of AdMP cause it to interact strongly with the C18 stationary phase. By carefully tuning the composition of the polar mobile phase (a mixture of water and an organic solvent like acetonitrile), we can control the elution time of AdMP and achieve separation from potential impurities, such as the more polar starting material, p-cresol, and the non-UV active 1-adamantanol.[5][6]

Experimental Protocol: RP-HPLC-UV

This protocol is designed to be self-validating through the inclusion of rigorous system suitability tests, as mandated by pharmacopeial standards.[7][8][9]

  • Instrumentation and Columns:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Analytical Column: C18 stationary phase, 250 mm x 4.6 mm, 5 µm particle size.

      • Rationale: A standard C18 column provides excellent hydrophobic retention for the adamantyl group, ensuring good separation from potential polar impurities. The 5 µm particle size offers a good balance between efficiency and backpressure.[10]

  • Chromatographic Conditions:

    • Mobile Phase A: HPLC-grade Water with 0.1% Phosphoric Acid.

      • Rationale: Phosphoric acid acidifies the mobile phase to a pH of ~2-3. This suppresses the ionization of the phenolic hydroxyl group on AdMP, preventing peak tailing and ensuring sharp, symmetrical peaks.[11]

    • Mobile Phase B: HPLC-grade Acetonitrile.

      • Rationale: Acetonitrile is an excellent organic modifier with low viscosity and a low UV cutoff, making it ideal for gradient elution with UV detection.[11]

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 60
      15.0 95
      20.0 95
      20.1 60

      | 25.0 | 60 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

      • Rationale: Maintaining a constant, elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.

    • Detection Wavelength: 275 nm.

      • Rationale: This wavelength provides a good chromophoric response for the substituted phenol ring while minimizing interference from solvents. A DAD is recommended to assess peak purity spectrally.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Diluent: Acetonitrile/Water (70:30 v/v).

    • Standard Solution: Accurately weigh ~10 mg of AdMP reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.

    • Sample Solution: Prepare the AdMP sample to a nominal concentration of 100 µg/mL using the same procedure.

  • System Suitability Testing (SST):

    • Before sample analysis, perform five replicate injections of the Standard Solution.

    • The system is deemed suitable for use if it meets the criteria established by guidelines such as USP <621>.[7][12]

      • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

      • Tailing Factor (T): 0.8 – 1.5.

      • Theoretical Plates (N): ≥ 2000.

    • Trustworthiness: SST ensures that the chromatographic system is performing with adequate precision, efficiency, and peak shape on the day of analysis, making the subsequent data reliable.

HPLC_Workflow A Mobile Phase (Water/ACN) B HPLC Pump A->B Solvent Flow C Autosampler (Sample Injection) B->C D C18 Column (Thermostatted) C->D E UV/DAD Detector D->E Analyte Elution F Data Acquisition System E->F Signal

Caption: RP-HPLC-UV workflow for AdMP purity analysis.

Alternative Method: Gas Chromatography with Flame Ionization Detection (GC-FID)

For a compound that is thermally stable and sufficiently volatile, Gas Chromatography offers a powerful alternative. AdMP, despite its molecular weight, can be analyzed by GC, providing an orthogonal technique for purity confirmation.

Principle of Separation

In GC, separation occurs as the sample is vaporized and swept by an inert carrier gas (the mobile phase) through a column containing a stationary phase. Separation is based on the analytes' boiling points and their interactions with the stationary phase. The Flame Ionization Detector (FID) then combusts the eluting organic compounds, generating a current proportional to the mass of carbon, making it a universal detector for hydrocarbons.[13]

Experimental Protocol: GC-FID
  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

    • Analytical Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

      • Rationale: A low-polarity DB-5 column is a robust, general-purpose column that separates compounds primarily based on their boiling points, which is suitable for resolving AdMP from its likely impurities.

  • Chromatographic Conditions:

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280 °C.

    • Detector Temperature: 300 °C.

    • Oven Temperature Program:

      • Initial Temperature: 150 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

      • Rationale: This temperature program ensures that lower-boiling impurities (like p-cresol) elute early, while providing sufficient thermal energy to elute the higher-boiling AdMP in a reasonable time with good peak shape.

    • Split Ratio: 50:1.

      • Rationale: A split injection prevents column overloading and ensures sharp peaks for a relatively concentrated sample.

  • Sample Preparation:

    • Diluent: Dichloromethane or Acetone.

    • Sample Solution: Prepare a sample solution of AdMP at a concentration of approximately 1 mg/mL.

GC_Workflow A Carrier Gas (Helium) B GC Injector (Split/Splitless) A->B Gas Flow C GC Column (in Oven) B->C Vaporized Sample D FID Detector C->D Separated Analytes E Data Acquisition System D->E Signal

Caption: GC-FID workflow for AdMP purity analysis.

Method Comparison: HPLC vs. GC

The choice between HPLC and GC is not merely one of preference but is driven by the specific analytical objective. The following table provides a comparative summary based on key performance metrics.

ParameterRP-HPLC-UVGC-FID
Principle Partitioning based on polarityPartitioning based on volatility/boiling point
Typical Analysis Time 15-25 minutes10-20 minutes
Sensitivity (LOQ) Moderate (~0.01-0.05% for impurities)High for hydrocarbons, but can be lower for phenols without derivatization
Resolution Excellent for polar/non-polar impuritiesExcellent for volatile impurities
Solvent Consumption High (Requires HPLC-grade solvents)Very Low (Mainly carrier gas)
Sample Preparation Simple dissolutionSimple dissolution
Key Advantage Superior for non-volatile or thermally labile impurities; provides spectral purity data (DAD).Orthogonal technique, excellent for volatile impurities and residual solvents. Lower operational cost.
Key Limitation Higher solvent cost and waste generation.Requires analyte to be thermally stable. Not suitable for non-volatile impurities (e.g., salts, polymers).

Expert Discussion & Recommendation

For routine quality control and release testing of this compound, RP-HPLC-UV is the superior primary method . Its strength lies in its ability to resolve a wide range of potential impurities, including unreacted starting materials (p-cresol), isomers, and potential degradation products, without the requirement of thermal stability. The integration of a DAD provides an invaluable tool for peak purity assessment, which is a critical requirement in pharmaceutical development according to ICH guidelines.[14][15][16]

GC-FID serves as an excellent orthogonal and confirmatory technique. It is particularly useful for a few specific scenarios:

  • Residual Solvent Analysis: GC is the definitive method for quantifying residual solvents from the synthesis process.

  • Orthogonal Confirmation: When an unknown impurity is detected by HPLC, analysis by GC can confirm if it is a volatile compound. A peak that appears in both chromatograms provides a higher degree of confidence in its identity.

  • High-Throughput Screening: In a process development environment where rapid analysis of volatile impurities is needed, the faster run times of GC can be advantageous.

Ultimately, a comprehensive purity profile for AdMP in a regulated environment is best achieved by using HPLC as the primary method for assay and impurity profiling, supplemented by GC for specific applications like residual solvent analysis. This dual-pronged approach provides a robust, self-validating analytical package that ensures the quality and consistency of this critical chemical intermediate.

References

Confirming the Structure of 2-(1-Adamantyl)-4-methylphenol by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth comparison of mass spectrometry techniques for the structural elucidation of 2-(1-Adamantyl)-4-methylphenol, a molecule combining the bulky, nonpolar adamantane cage with a functionalized aromatic phenol ring. This unique structure presents interesting challenges and opportunities for mass spectrometric analysis.

The molecular formula of this compound is C₁₇H₂₂O, with a molecular weight of 242.36 g/mol .[1][2][3][4] Its structure has been confirmed by ¹H and ¹³C NMR.[1][5] This guide will explore the expected outcomes from three common ionization techniques: Electron Ionization (EI), Atmospheric Pressure Chemical Ionization (APCI), and Electrospray Ionization (ESI), providing the causal logic behind experimental choices and predicting the resulting fragmentation patterns.

The Analytical Challenge: A Tale of Two Moieties

The mass spectrometric behavior of this compound is dictated by the interplay of its two key structural components:

  • The Adamantyl Group: A rigid, saturated hydrocarbon cage, known for its thermal and chemical stability. Under ionization, it is prone to fragmentation at its bridgehead carbons.

  • The 4-Methylphenol Group: An aromatic ring with a hydroxyl group, making it weakly acidic, and a methyl substituent. Phenols typically exhibit characteristic fragmentation patterns involving the aromatic ring and the hydroxyl group.[6][7]

The selection of an appropriate ionization technique is paramount in obtaining a mass spectrum that provides sufficient information for structural confirmation.

A Comparative Analysis of Ionization Techniques

The choice of ionization method will significantly influence the type and extent of fragmentation observed, and consequently, the structural information that can be gleaned. Below is a comparative overview of the most suitable techniques for analyzing this compound.

Ionization TechniquePrincipleExpected Outcome for this compoundStrengthsWeaknesses
Electron Ionization (EI) High-energy electrons bombard the analyte in the gas phase, causing ionization and extensive fragmentation.A prominent molecular ion peak (M⁺˙) at m/z 242 is expected, along with a rich fragmentation pattern.Provides detailed structural information through characteristic fragments. Well-established libraries for comparison.Can lead to excessive fragmentation where the molecular ion is weak or absent for some molecules. Requires a volatile and thermally stable analyte.
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge ionizes a solvent spray, which then transfers charge to the analyte via chemical reactions.Primarily produces a protonated molecule [M+H]⁺ at m/z 243 in positive ion mode, or a deprotonated molecule [M-H]⁻ at m/z 241 in negative ion mode. Some in-source fragmentation may occur.Suitable for a wide range of compounds, including moderately polar and nonpolar molecules.[8][9] Less prone to matrix effects than ESI.Generally produces less fragmentation than EI, which can be a limitation for detailed structural elucidation from a single spectrum.
Electrospray Ionization (ESI) A high voltage is applied to a liquid containing the analyte, creating an aerosol of charged droplets.In positive ion mode, may form a protonated molecule [M+H]⁺ at m/z 243. In negative ion mode, the acidic phenol group can be deprotonated to form [M-H]⁻ at m/z 241.[10]"Soft" ionization technique that typically produces intact molecular ions with minimal fragmentation. Excellent for determining molecular weight.May not be efficient for nonpolar or weakly polar compounds.[10] Can be susceptible to ion suppression and matrix effects.

Predicted Fragmentation Pathways

Understanding the likely fragmentation patterns is key to interpreting the mass spectra and confirming the structure of this compound.

Electron Ionization (EI-MS) Fragmentation

EI-MS is expected to provide the most detailed fragmentation pattern. The initial ionization event will form a radical cation (M⁺˙) at m/z 242. Subsequent fragmentation will likely proceed through several pathways:

  • Loss of a methyl group: Cleavage of the methyl group from the phenol ring would result in a fragment ion at m/z 227.

  • Cleavage of the adamantyl group: The adamantyl cation (C₁₀H₁₅⁺) is a very stable carbocation and is expected to be a prominent peak at m/z 135. This is a characteristic fragmentation for adamantane-containing compounds.

  • Benzylic cleavage: Cleavage of the bond between the adamantyl group and the phenol ring would result in a resonance-stabilized ion corresponding to the 4-methylphenol moiety at m/z 107.

  • Phenolic fragmentation: Phenols are known to undergo loss of carbon monoxide (CO) and a formyl radical (CHO).[6] This could lead to fragments at m/z 214 (M-CO) and m/z 213 (M-CHO).

Caption: Predicted EI-MS fragmentation of this compound.

APCI and ESI Tandem Mass Spectrometry (MS/MS) Fragmentation

APCI and ESI are "softer" ionization techniques and are expected to primarily produce the protonated molecule [M+H]⁺ (m/z 243) in positive ion mode or the deprotonated molecule [M-H]⁻ (m/z 241) in negative ion mode. To induce fragmentation for structural confirmation, tandem mass spectrometry (MS/MS) is employed.

Positive Ion Mode ([M+H]⁺, m/z 243):

Collision-induced dissociation (CID) of the protonated molecule is expected to yield the following fragments:

  • Loss of the adamantyl group: The most likely fragmentation pathway would be the loss of the neutral adamantane molecule (C₁₀H₁₆), resulting in a fragment ion at m/z 107, corresponding to the protonated 4-methylphenol.

  • Loss of water: Dehydration of the protonated molecule could lead to a fragment at m/z 225.

Negative Ion Mode ([M-H]⁻, m/z 241):

Fragmentation of the deprotonated molecule is expected to be less extensive but could involve:

  • Loss of a methyl radical: Resulting in a fragment ion at m/z 226.

APCI_ESI_MSMS_Fragmentation cluster_pos Positive Ion Mode MS/MS cluster_neg Negative Ion Mode MS/MS M_H [M+H]+ m/z 243 F_pos1 [C7H7O]+ m/z 107 M_H->F_pos1 -C10H16 F_pos2 [M+H-H2O]+ m/z 225 M_H->F_pos2 -H2O M_minus_H [M-H]- m/z 241 F_neg1 [M-H-CH3]•- m/z 226 M_minus_H->F_neg1 -CH3•

Caption: Predicted MS/MS fragmentation in positive and negative ion modes.

Recommended Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of this compound using the discussed mass spectrometry techniques.

Protocol 1: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)

This method is ideal for obtaining a detailed fragmentation pattern for structural confirmation.

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Column: Use a nonpolar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injection: Inject 1 µL of the sample solution in splitless mode.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detection (EI):

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Protocol 2: Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry (LC-APCI-MS/MS)

This protocol is well-suited for confirming the molecular weight and obtaining key fragment information, particularly for this less polar analyte.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol or acetonitrile to a final concentration of 1 mg/mL. Further dilute to 1 µg/mL with the initial mobile phase composition.

  • LC Separation:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm i.d., 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • MS/MS Detection (APCI):

    • Ionization Mode: Positive and negative ion modes.

    • Corona Discharge Current: 5 µA.

    • Vaporizer Temperature: 350°C.

    • Capillary Voltage: 3.5 kV.

    • Collision Gas: Argon.

    • Collision Energy: Ramped from 10 to 40 eV to observe the fragmentation of the precursor ions (m/z 243 in positive mode, m/z 241 in negative mode).

Protocol 3: Flow Injection-Electrospray Ionization-Mass Spectrometry (FIA-ESI-MS)

This is a rapid method for confirming the molecular weight, although it may be less sensitive for this compound compared to APCI.

  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

  • Flow Injection Analysis:

    • Mobile Phase: Same as the sample solvent.

    • Flow Rate: 0.2 mL/min.

    • Injection Volume: 5 µL.

  • MS Detection (ESI):

    • Ionization Mode: Positive and negative ion modes.

    • Capillary Voltage: 4.0 kV (positive), -3.5 kV (negative).

    • Nebulizer Gas: Nitrogen at 30 psi.

    • Drying Gas: Nitrogen at 10 L/min.

    • Drying Gas Temperature: 300°C.

    • Mass Range: Scan from m/z 100 to 500.

Conclusion

The structural confirmation of this compound by mass spectrometry is best achieved through a multi-faceted approach. GC-EI-MS is predicted to be the most informative technique for detailed structural elucidation, providing a rich fragmentation pattern that can be pieced together to confirm the connectivity of the molecule. LC-APCI-MS/MS serves as an excellent complementary technique, confirming the molecular weight and providing key fragmentation information for this moderately polar compound. While ESI-MS can also be used to determine the molecular weight, its efficiency may be lower for this analyte compared to APCI. By comparing the data obtained from these different techniques, researchers can have a high degree of confidence in the structural assignment of this compound.

References

A Comparative Guide to the Antioxidant Activity of 2-(1-Adamantyl)-4-methylphenol and Butylated Hydroxytoluene (BHT)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of pharmaceutical and materials science, the mitigation of oxidative degradation is paramount. Synthetic phenolic antioxidants are critical in preserving the integrity and extending the shelf-life of a vast array of products. Butylated hydroxytoluene (BHT), or 2,6-di-tert-butyl-4-methylphenol, is a widely utilized and well-characterized antioxidant, serving as an industry benchmark for decades.[1] Its efficacy is primarily attributed to its function as a free radical scavenger.[2] This guide introduces a lesser-known, structurally distinct analog, 2-(1-Adamantyl)-4-methylphenol, and provides a framework for comparing its antioxidant potential against BHT.

The core structural difference lies in the substitution at the ortho position to the phenolic hydroxyl group. BHT possesses two bulky tert-butyl groups, whereas this compound features a highly lipophilic and sterically demanding adamantyl group.[3] This structural alteration is hypothesized to influence the molecule's antioxidant capacity, stability, and physical properties.

Chemical Structures and Properties

A foundational understanding of the molecular architecture of both compounds is essential to appreciating their potential differences in antioxidant activity.

FeatureThis compound Butylated Hydroxytoluene (BHT)
Synonyms 2-(1-Adamantyl)-p-cresol2,6-di-tert-butyl-4-methylphenol
CAS Number 41031-50-9[3]128-37-0[1]
Molecular Formula C₁₇H₂₂O[3]C₁₅H₂₄O[1]
Molecular Weight 242.36 g/mol [3]220.35 g/mol
Appearance Powder[4]-
Melting Point 128-130 °C[4]70-73 °C

Mechanism of Antioxidant Action: A Shared Pathway

Both this compound and BHT are classified as hindered phenolic antioxidants. Their primary mechanism of action involves the donation of a hydrogen atom from the phenolic hydroxyl (-OH) group to a free radical, thereby neutralizing the radical and terminating the oxidative chain reaction.[2][5] This process is depicted in the signaling pathway below.

G cluster_0 Radical Termination cluster_1 Further Scavenging ROO Peroxyl Radical (ROO•) ROOH Hydroperoxide (ROOH) ROO->ROOH H• donation ArOH Phenolic Antioxidant (ArOH) ArO Phenoxy Radical (ArO•) ArOH->ArO NP Non-radical Products ArO->NP ROO2 Peroxyl Radical (ROO•) ROO2->NP

Caption: General mechanism of radical scavenging by phenolic antioxidants.

The efficacy of a phenolic antioxidant is largely dependent on the stability of the resulting phenoxy radical (ArO•). The bulky substituents at the ortho position(s) play a crucial role in sterically hindering the radical, preventing it from participating in further undesirable reactions and enhancing its stability through resonance.[2]

Quantitative Comparison of Antioxidant Activity

A direct, head-to-head comparison of the antioxidant activity of this compound and BHT requires experimental data from standardized assays. The most common metric for such comparisons is the IC50 value, which represents the concentration of the antioxidant required to inhibit 50% of the radical activity. A lower IC50 value indicates a higher antioxidant potency.

As of the writing of this guide, specific IC50 values for this compound from DPPH, ABTS, or lipid peroxidation assays are not available in peer-reviewed literature. The following table summarizes a range of reported IC50 values for BHT to provide a benchmark for future studies.

Antioxidant AssayThis compound (IC50)Butylated Hydroxytoluene (BHT) (IC50)Standard Reference
DPPH Radical Scavenging Data not available36 µg/mL[6], 202.35 µg/mL[7], 32.06 µg/mL[8], 21.09 µg/mL[9]Ascorbic Acid: ~10.65 µg/mL[8]
ABTS Radical Scavenging Data not availableData varies across studiesTrolox: ~2.9 µg/mL[4]
Lipid Peroxidation Inhibition Data not availablePotent inhibition demonstrated[2][10]Quercetin[11]

Note: The wide range of reported IC50 values for BHT can be attributed to variations in experimental conditions, such as solvent systems and reaction times.[12]

Structure-Activity Relationship: A Theoretical Comparison

In the absence of direct experimental data, a theoretical comparison can be drawn based on the known structure-activity relationships of phenolic antioxidants.

  • Steric Hindrance: BHT's two tert-butyl groups provide significant steric hindrance around the hydroxyl group, which is crucial for the stability of the phenoxy radical.[2] The adamantyl group in this compound is a rigid, three-dimensional cage-like structure that is even bulkier than a tert-butyl group. This substantial steric shield could potentially lead to a more stable phenoxy radical, suggesting that this compound may exhibit potent, if not superior, antioxidant activity.

  • Lipophilicity: The adamantyl moiety is highly lipophilic.[13] This property could enhance the solubility of this compound in lipidic environments, such as cell membranes or oil-based formulations, potentially making it a more effective antioxidant in these systems compared to BHT.

Experimental Protocols for Comparative Analysis

To facilitate a direct and robust comparison, the following detailed protocols for three standard antioxidant assays are provided. It is recommended to perform these assays in parallel for both compounds and a standard antioxidant like Trolox or Ascorbic Acid.

G cluster_0 Sample Preparation cluster_1 Assay Execution cluster_2 Data Analysis Prep Prepare stock solutions of: - this compound - BHT - Standard (e.g., Trolox) DPPH DPPH Assay Prep->DPPH ABTS ABTS Assay Prep->ABTS TBARS Lipid Peroxidation (TBARS) Assay Prep->TBARS Analysis Measure absorbance/ fluorescence changes DPPH->Analysis ABTS->Analysis TBARS->Analysis Calc Calculate % Inhibition Analysis->Calc IC50 Determine IC50 values Calc->IC50

Caption: General experimental workflow for antioxidant activity assessment.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from violet to yellow.[14]

  • Reagents and Materials:

    • This compound

    • Butylated Hydroxytoluene (BHT)

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol (spectrophotometric grade)

    • 96-well microplate or quartz cuvettes

    • Spectrophotometer

  • Procedure:

    • Prepare a DPPH stock solution (e.g., 0.1 mM) in methanol. Keep the solution in the dark.

    • Prepare stock solutions of this compound, BHT, and a positive control (e.g., Ascorbic Acid) in methanol.

    • Create serial dilutions of the test compounds and the positive control.

    • In a 96-well plate, add a specific volume of each dilution (e.g., 100 µL).

    • Add an equal volume of the DPPH solution (e.g., 100 µL) to each well.

    • Prepare a blank (methanol only) and a control (methanol + DPPH solution).

    • Incubate the plate in the dark at room temperature for 30 minutes.[15]

    • Measure the absorbance at 517 nm.[15]

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100

    • Plot the % Inhibition against the concentration of each compound to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay involves the generation of a blue-green ABTS radical cation (ABTS•+), which is decolorized in the presence of an antioxidant.[4]

  • Reagents and Materials:

    • This compound

    • Butylated Hydroxytoluene (BHT)

    • ABTS diammonium salt

    • Potassium persulfate

    • Ethanol or phosphate buffer

    • 96-well microplate or quartz cuvettes

    • Spectrophotometer

  • Procedure:

    • Prepare the ABTS radical cation (ABTS•+) solution: Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of the test compounds and a positive control (e.g., Trolox).

    • Add a small volume of each dilution (e.g., 10 µL) to a 96-well plate.

    • Add a larger volume of the diluted ABTS•+ solution (e.g., 190 µL) to each well.

    • Incubate at room temperature for a set time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • Calculate the % Inhibition and IC50 values as described for the DPPH assay.

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct.[10]

  • Reagents and Materials:

    • This compound

    • Butylated Hydroxytoluene (BHT)

    • Linoleic acid emulsion or a biological sample (e.g., liver homogenate)

    • Thiobarbituric acid (TBA) solution

    • Trichloroacetic acid (TCA) solution

    • Source of free radicals (e.g., FeSO₄)

    • Water bath

    • Spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing a lipid source (e.g., linoleic acid emulsion), a buffer, and the test compound at various concentrations.

    • Induce lipid peroxidation by adding a pro-oxidant, such as an iron salt (e.g., FeSO₄).

    • Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

    • Stop the reaction by adding TCA solution to precipitate proteins.

    • Add TBA solution to the supernatant.

    • Heat the mixture in a boiling water bath for a set time (e.g., 20 minutes) to develop the pink color.

    • Cool the samples and measure the absorbance at 532 nm.

    • Calculate the percentage of inhibition of lipid peroxidation relative to a control without any antioxidant.

    • Determine the IC50 value by plotting the % inhibition against the concentration.

Conclusion and Future Directions

Butylated hydroxytoluene is a well-established antioxidant with a long history of use and a substantial body of supporting data. This compound presents an intriguing alternative, with its bulky and lipophilic adamantyl group suggesting potentially high antioxidant efficacy, particularly in lipid-rich environments.

However, a significant gap exists in the scientific literature regarding the quantitative antioxidant activity of this compound. The detailed experimental protocols provided in this guide are intended to empower researchers to bridge this gap. A direct, systematic comparison of these two compounds using standardized assays is essential to fully elucidate their relative potencies and potential applications. Such research would be a valuable contribution to the fields of medicinal chemistry, materials science, and drug development, potentially uncovering a novel and highly effective antioxidant.

References

A Comparative Guide to the Validation of 2-(1-Adamantyl)-4-methylphenol as a Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Polymerization Inhibitors

In the synthesis and storage of reactive monomers, spontaneous and premature polymerization is a significant challenge, potentially leading to product degradation, increased viscosity, and hazardous exothermic reactions. Polymerization inhibitors are essential chemical additives that mitigate these risks by scavenging free radicals, thereby ensuring monomer stability and process safety. The ideal inhibitor offers a balance of potent radical scavenging activity, appropriate induction periods, minimal impact on the final polymer properties, and cost-effectiveness.

This guide focuses on the validation of 2-(1-Adamantyl)-4-methylphenol, a sterically hindered phenolic compound, as a high-performance polymerization inhibitor. Its bulky adamantyl group is hypothesized to enhance its stability and radical scavenging efficiency. We will objectively compare its performance against widely used conventional inhibitors:

  • Butylated Hydroxytoluene (BHT)

  • Hydroquinone (HQ)

  • 4-tert-Butylcatechol (TBC)

  • Phenothiazine (PTZ)

Mechanism of Action: The Radical Scavenging Process

Hindered phenolic antioxidants, including this compound and BHT, function as primary antioxidants. Their mechanism of action involves the donation of a hydrogen atom from the phenolic hydroxyl group to a propagating polymer radical (P•) or a peroxy radical (POO•). This process neutralizes the reactive radical, terminating the polymerization chain reaction. The resulting phenoxy radical is stabilized by resonance and the steric hindrance provided by bulky substituents, such as the adamantyl or tert-butyl groups, which prevents it from initiating new polymer chains.[1][2]

Hydroquinone and its derivatives also act as radical scavengers, particularly in the presence of oxygen.[3] They react with peroxy radicals to form stable compounds, effectively inhibiting polymerization.[3] Phenothiazine functions as a radical scavenger and is effective at very low concentrations, even at high temperatures and in anoxic conditions.[3]

G cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Inhibition I Initiator (I) R Free Radical (R•) I->R Decomposition RM Monomer Radical (RM•) R->RM Addition M Monomer (M) P Propagating Polymer (P•) RM->P Chain Growth PH Terminated Polymer P->PH H-atom donation AH Inhibitor (e.g., Adamantylphenol) A Stable Inhibitor Radical (A•) AH->A Forms stable radical

Comparative Performance Analysis

While direct, publicly available quantitative data for this compound is limited, we can infer its performance based on the well-understood structure-activity relationships of hindered phenolic antioxidants. The bulky, three-dimensional adamantyl group is expected to provide significant steric shielding to the phenoxy radical, enhancing its stability and preventing re-initiation of polymerization. This structural feature suggests that this compound could offer performance comparable to or exceeding that of BHT.

The following table summarizes the known performance characteristics of the selected inhibitors. For a comprehensive validation, it is imperative that researchers conduct the described experimental protocols to generate comparative data for this compound under their specific conditions.

Inhibitor Chemical Structure Typical Application Key Performance Characteristics Limitations
This compound C₁₇H₂₂OPotentially broad applicability in various monomer systems.Expected high efficiency due to the bulky adamantyl group providing steric hindrance. Likely to have good thermal stability.Limited publicly available performance data. May have higher synthesis cost compared to conventional inhibitors.
Butylated Hydroxytoluene (BHT) C₁₅H₂₄OWidely used in fuels, oils, and as a food additive.[4] Also used in some monomers.[4]Well-established performance as a free radical scavenger.[1] Generally recognized as safe for certain applications.[4]Can be volatile, limiting its use in high-temperature applications.
Hydroquinone (HQ) C₆H₆O₂General-purpose inhibitor for various monomers, including acrylates and methacrylates.[5][6]Effective at quenching free radicals, often used in combination with other inhibitors.[5]Can be prone to sublimation and may discolor products. Requires oxygen to be effective.[5]
4-tert-Butylcatechol (TBC) C₁₀H₁₄O₂Stabilizer for styrene, butadiene, and other reactive monomers.[7]Reportedly more effective than hydroquinone at elevated temperatures.[8][9]Can be sensitive to oxygen and alkalis, leading to discoloration.[7]
Phenothiazine (PTZ) C₁₂H₉NSUsed in acrylic acid, methacrylates, and other vinyl monomers.[3][10]Highly effective at low concentrations and high temperatures.[3] Can also act as an antioxidant.[3]Can cause discoloration in the final product.

Experimental Validation Protocols

To objectively assess the performance of this compound, a series of standardized experiments should be conducted in parallel with the chosen alternative inhibitors.

Determination of Antioxidant Activity by DPPH Radical Scavenging Assay

This assay quantifies the ability of the inhibitor to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. A lower IC₅₀ value indicates higher antioxidant activity.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Inhibitor Stock Solutions: Prepare a series of concentrations for each inhibitor (e.g., 10, 25, 50, 100, and 200 µg/mL) in methanol.

  • Reaction: Mix 1 mL of each inhibitor concentration with 2 mL of the DPPH solution. A control sample containing only methanol and the DPPH solution should also be prepared.

  • Incubation: Incubate the solutions in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC₅₀ Determination: Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to scavenge 50% of the DPPH radicals).

G cluster_workflow DPPH Assay Workflow start Prepare DPPH and Inhibitor Solutions mix Mix Inhibitor and DPPH Solutions incubate Incubate in Dark (30 min) measure Measure Absorbance at 517 nm calculate Calculate % Inhibition plot Plot % Inhibition vs. Concentration end Determine IC50 Value

Evaluation of Oxidative Stability by the Rancimat Method

The Rancimat method is an accelerated oxidation test that determines the induction time of an oil or fat, which is extended by the presence of an antioxidant. A longer induction time indicates better oxidative stability.

Protocol:

  • Sample Preparation: Accurately weigh 3 g of a purified, antioxidant-free substrate (e.g., lard or a susceptible oil) into a reaction vessel. Add a precise amount of the inhibitor to be tested (e.g., 0.02% by weight).

  • Rancimat Setup: Place the reaction vessel in the Rancimat heating block, which is maintained at a constant temperature (e.g., 110 °C).

  • Oxidation: Pass a constant stream of purified air through the sample.

  • Detection: The volatile oxidation products are passed into a measuring vessel containing deionized water. The conductivity of the water is continuously measured.

  • Induction Time Determination: The induction time is the time elapsed until a rapid increase in conductivity is detected, indicating the onset of rapid oxidation.

  • Comparison: Compare the induction times of the samples containing different inhibitors. A control sample with no inhibitor should also be tested.

Determination of Polymerization Inhibition Performance

This protocol directly measures the effectiveness of an inhibitor in preventing the bulk polymerization of a monomer, such as styrene. The key parameters to be measured are the induction period and the rate of polymerization.

Protocol:

  • Monomer Preparation: Purify the monomer (e.g., styrene) to remove any existing inhibitor.

  • Sample Preparation: In separate sealed vials, add a known concentration of each inhibitor to the purified monomer. A control sample with no inhibitor is also required.

  • Initiator Addition: Add a consistent amount of a free-radical initiator (e.g., AIBN or benzoyl peroxide) to each vial.

  • Inhibition Test: Place the vials in a constant temperature bath (e.g., 60-80 °C).

  • Monitoring Polymerization: At regular intervals, take aliquots from each vial and determine the polymer content. This can be done gravimetrically by precipitating the polymer in a non-solvent (e.g., methanol), followed by drying and weighing.

  • Data Analysis:

    • Induction Period: The time during which no significant polymer formation is observed.

    • Rate of Polymerization: The rate of increase in polymer content after the induction period.

G cluster_workflow Polymerization Inhibition Test Workflow start Prepare Inhibitor-Monomer-Initiator Mixtures heat Heat at Constant Temperature sample Take Aliquots at Regular Intervals precipitate Precipitate and Isolate Polymer weigh Dry and Weigh Polymer plot Plot Polymer Content vs. Time end Determine Induction Period and Polymerization Rate

Conclusion and Recommendations

The structural characteristics of this compound, specifically the bulky and sterically hindering adamantyl group, suggest its potential as a highly effective polymerization inhibitor. Its performance is anticipated to be comparable or superior to that of BHT, a widely used hindered phenolic antioxidant. However, to definitively validate its efficacy, rigorous experimental testing against established alternatives is crucial.

Researchers and professionals are strongly encouraged to utilize the detailed protocols provided in this guide to conduct a comprehensive comparative analysis. The data generated from these experiments will enable an objective assessment of this compound's suitability for specific applications, considering factors such as required induction period, processing temperatures, and compatibility with the monomer system. This empirical approach is essential for ensuring the selection of the most appropriate polymerization inhibitor to maintain product quality, process safety, and operational efficiency.

References

A Comparative Study of Ortho vs. Para Adamantylation of Cresol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Adamantylated Cresols

Adamantylated cresols are a class of phenolic compounds that have garnered significant interest in medicinal chemistry and materials science. The incorporation of the bulky, lipophilic adamantyl cage into the cresol scaffold can dramatically alter its physicochemical properties, leading to enhanced thermal stability, improved solubility in organic media, and unique biological activities. These derivatives are key intermediates in the synthesis of pharmaceuticals, such as the retinoid analogue Adapalene, and serve as valuable ligands for transition-metal catalysts.

This guide provides a comprehensive comparative analysis of the ortho versus para adamantylation of the three cresol isomers: ortho-, meta-, and para-cresol. We will delve into the mechanistic underpinnings that govern regioselectivity, present available experimental data, and provide detailed protocols to aid researchers in synthesizing these valuable compounds with a high degree of control.

The Underlying Chemistry: Friedel-Crafts Adamantylation

The adamantylation of cresol is a classic example of a Friedel-Crafts alkylation reaction.[1][2] This electrophilic aromatic substitution involves the generation of a bulky adamantyl carbocation, typically from an adamantyl halide or 1-adamantanol in the presence of a strong acid catalyst, which then attacks the electron-rich aromatic ring of the cresol.[3][4]

The regiochemical outcome of this reaction—whether the adamantyl group attaches at the position ortho or para to the hydroxyl group—is dictated by a delicate interplay of electronic and steric effects.

Electronic Effects: The Directing Influence of Substituents

Both the hydroxyl (-OH) and methyl (-CH₃) groups of cresol are activating, ortho, para-directing substituents.[3][5] They donate electron density to the aromatic ring through resonance and inductive effects, respectively, stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during the electrophilic attack. This stabilization is most effective when the attack occurs at the ortho and para positions.

Steric Effects: The Role of the Bulky Adamantyl Group

The adamantyl group is exceptionally bulky. This steric hindrance plays a crucial role in determining the final product distribution.[6] While electronic factors favor both ortho and para positions, the sheer size of the incoming adamantyl electrophile can make approach to the sterically hindered ortho positions more difficult compared to the more accessible para position.

Comparative Adamantylation of Cresol Isomers

The regioselectivity of adamantylation is highly dependent on the starting cresol isomer. The relative positions of the hydroxyl and methyl groups influence the activation of the available substitution sites.

Adamantylation of p-Cresol

In para-cresol, the hydroxyl and methyl groups are situated at positions 1 and 4, respectively. The two available positions for electrophilic attack are ortho to the hydroxyl group (and meta to the methyl group).

  • Observed Selectivity: Experimental evidence strongly indicates that the adamantylation of p-cresol overwhelmingly favors the formation of the ortho-substituted product, 2-(1-adamantyl)-4-methylphenol.[3] The formation of the para-isomer is not possible as this position is already occupied by the methyl group.

  • Mechanistic Rationale: The strong activating and ortho, para-directing effect of the hydroxyl group dominates, directing the bulky adamantyl group to the adjacent ortho position.

Adamantylation of m-Cresol

For meta-cresol, the hydroxyl and methyl groups are at positions 1 and 3. This arrangement leads to three potential sites for adamantylation: positions 2, 4, and 6.

  • Observed Selectivity: The adamantylation of m-cresol also shows a high degree of regioselectivity, yielding predominantly the ortho-substituted product, 2-(1-adamantyl)-5-methylphenol. The directing effects of the hydroxyl and methyl groups reinforce each other at this position.

  • Mechanistic Rationale: The hydroxyl group strongly activates the ortho (positions 2 and 6) and para (position 4) positions. The methyl group also activates its ortho (positions 2 and 4) and para (position 6) positions. The synergistic activation at position 2, which is ortho to the hydroxyl group and ortho to the methyl group, makes it the most favorable site for electrophilic attack.

Adamantylation of o-Cresol

In ortho-cresol, the hydroxyl and methyl groups are at positions 1 and 2. The available positions for substitution are 3, 4, 5, and 6.

  • Predicted Selectivity: Based on electronic and steric considerations, the primary products are expected to be 4-(1-adamantyl)-2-methylphenol (para to the hydroxyl group) and 6-(1-adamantyl)-2-methylphenol (ortho to the hydroxyl group). The steric hindrance from the adjacent methyl group would likely disfavor substitution at position 6. Therefore, the para-substituted product is expected to be the major isomer.

  • Mechanistic Rationale: The hydroxyl group directs to positions 4 and 6, while the methyl group directs to positions 4 and 6. Both groups reinforce substitution at these positions. However, the significant steric bulk of the adamantyl group would likely favor attack at the less hindered position 4, which is para to the strongly activating hydroxyl group.

Experimental Data: A Comparative Overview

Cresol IsomerAdamantylating AgentCatalystMajor ProductReported/Expected YieldOrtho/Para Selectivity
p-Cresol 1-AdamantanolH₂SO₄ / Acetic AcidThis compoundGood to Excellent[3]Exclusively ortho
m-Cresol 1-AdamantanolH₂SO₄ / Acetic Acid2-(1-Adamantyl)-5-methylphenolGood to ExcellentPredominantly ortho
o-Cresol 1-AdamantanolH₂SO₄ / Acetic Acid4-(1-Adamantyl)-2-methylphenolModerate to GoodPredominantly para

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on specific laboratory conditions and desired product purity.

General Procedure for Adamantylation of Cresol using 1-Adamantanol

This procedure is adapted from established methods for the alkylation of phenols.[7][8]

Materials:

  • Cresol isomer (o-, m-, or p-cresol)

  • 1-Adamantanol

  • Concentrated Sulfuric Acid (98%)

  • Glacial Acetic Acid

  • Toluene or Heptane (as solvent)

  • Sodium Bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethyl Acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the cresol isomer (1.0 eq) and 1-adamantanol (1.05 eq) in a suitable solvent such as toluene or heptane.

  • Slowly add glacial acetic acid to the mixture.

  • With vigorous stirring, carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.2-0.5 eq) dropwise to the reaction mixture. The addition is exothermic, and the temperature should be monitored.

  • Heat the reaction mixture to a temperature between 60-100 °C and maintain for several hours (4-24 h). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent.

Characterization: The structure and purity of the adamantylated cresol products should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[1][2][3][6][9]

Visualizing the Reaction Pathways and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Reaction Pathway for Adamantylation of p-Cresol

Caption: Adamantylation of p-cresol proceeds via an adamantyl carbocation intermediate, leading to the ortho-substituted product.

Experimental Workflow for Cresol Adamantylation

G start Mix Cresol, 1-Adamantanol, and Solvent add_catalyst Add H₂SO₄ Catalyst start->add_catalyst reaction Heat and Stir (Monitor by TLC/GC-MS) add_catalyst->reaction workup Quench with Ice Water reaction->workup extraction Extract with Ethyl Acetate workup->extraction washing Wash with H₂O, NaHCO₃, Brine extraction->washing drying Dry over Na₂SO₄ washing->drying purification Purify by Chromatography or Recrystallization drying->purification end Characterize Product (NMR, MS) purification->end

References

A Comparative Analysis of the Biological Efficacy of 2-(1-Adamantyl)-4-methylphenol and Other Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Adamantane Scaffold in Medicinal Chemistry

The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, has captivated medicinal chemists for decades. Its unique three-dimensional structure imparts favorable pharmacokinetic and pharmacodynamic properties to molecules, making it a valuable building block in drug design.[1] The incorporation of the adamantane cage can enhance a drug's lipophilicity, metabolic stability, and ability to interact with biological targets.[2] This guide provides a comparative analysis of the biological efficacy of 2-(1-Adamantyl)-4-methylphenol against other notable adamantane derivatives, supported by experimental data and detailed methodologies.

Focus Molecule: this compound

This compound is a derivative of phenol characterized by the presence of a bulky adamantyl group at the ortho position and a methyl group at the para position relative to the hydroxyl group. While it is known as a key intermediate in the synthesis of the retinoid-like drug Adapalene, its intrinsic biological activities are a subject of growing interest.

Comparative Analysis of Biological Efficacy

This section compares the biological efficacy of this compound with well-established adamantane derivatives, Amantadine and Memantine, in key therapeutic areas.

Antioxidant Activity

Phenolic compounds are known for their antioxidant properties, which are crucial in combating oxidative stress-related diseases. The introduction of an adamantyl group to the phenol ring can modulate this activity.

Comparative Data:

CompoundAntioxidant Activity (DPPH Assay IC50)Reference
This compoundData not specifically found, but adamantylphenols show activity comparable to sterically hindered phenols.Inferred from[3]
Butylated Hydroxytoluene (BHT)~29.5 µM[3]
AmantadineNot typically evaluated for antioxidant activity.N/A
MemantineReported to have antioxidant properties, but quantitative data is varied.[4][4]

Discussion:

Studies on adamantylphenols suggest that their antioxidant activity is comparable to that of well-known sterically hindered phenols like BHT.[3] The bulky adamantyl group can influence the hydrogen-donating ability of the phenolic hydroxyl group, a key mechanism for radical scavenging. While specific IC50 values for this compound in standard antioxidant assays like DPPH were not found in the reviewed literature, the general findings for adamantylphenols indicate a significant potential for antioxidant effects. This is an area ripe for further quantitative investigation to precisely position its efficacy relative to other antioxidants.

Antiviral Activity

Adamantane derivatives, most notably Amantadine and Rimantadine, have a historical significance as antiviral agents, particularly against the influenza A virus.[5][6] Their primary mechanism of action involves the blockade of the M2 proton ion channel of the virus, which is essential for viral uncoating and replication.[7][8]

Comparative Data:

CompoundTarget VirusMechanism of ActionEfficacyReference
This compoundData not availableUnknownNot determinedN/A
AmantadineInfluenza A virusM2 proton channel blockerEffective, but resistance is widespread.[6][7][6][7]
RimantadineInfluenza A virusM2 proton channel blockerSimilar to Amantadine.[1]

Discussion:

A significant body of research exists on the antiviral properties of aminoadamantanes.[1] However, the antiviral potential of adamantyl-phenols, including this compound, is not well-documented in the available scientific literature. Given the structural differences from the aminoadamantanes, it is unlikely to share the same M2 channel blocking mechanism. Future research could explore the antiviral activity of this compound against a broad spectrum of viruses, potentially uncovering novel mechanisms of action.

Neuroprotective Activity

The neuroprotective effects of adamantane derivatives are best exemplified by Memantine, an antagonist of the N-methyl-D-aspartate (NMDA) receptor.[4][9] Over-activation of NMDA receptors leads to excitotoxicity, a key factor in the pathophysiology of neurodegenerative diseases like Alzheimer's.[10][11]

Comparative Data:

CompoundMechanism of ActionNeuroprotective EffectReference
This compoundData not availableNot determinedN/A
MemantineNon-competitive NMDA receptor antagonistReduces glutamate-induced excitotoxicity.[4][9][4][9]
AmantadineWeak, non-competitive NMDA receptor antagonist; Dopaminergic effectsUsed in Parkinson's disease.[5][5]

Discussion:

Memantine's ability to selectively block excessive NMDA receptor activity without affecting normal synaptic transmission is a hallmark of its neuroprotective action.[11] Amantadine also exhibits weak NMDA receptor antagonism.[5] The potential neuroprotective effects of this compound have not been extensively studied. However, given its phenolic structure and associated antioxidant potential, it could theoretically exert neuroprotection through mechanisms that mitigate oxidative stress, a known contributor to neuronal damage. Investigating its interaction with neurological targets like the NMDA receptor would be a valuable avenue for future research.

Experimental Methodologies

To ensure scientific rigor and reproducibility, the following are detailed protocols for key assays used to evaluate the biological efficacy of these compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method for determining the antioxidant capacity of a compound.[12]

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.[12]

  • Sample Preparation: Dissolve the test compound (e.g., this compound) in methanol to prepare a stock solution, from which serial dilutions are made.

  • Reaction: Add a specific volume of the sample solution to the DPPH solution. A common ratio is 1:1 (v/v).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[12]

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

Cytopathic Effect (CPE) Reduction Assay for Antiviral Activity

This cell-based assay is widely used to screen for antiviral compounds by measuring their ability to protect host cells from virus-induced death.[13][14]

Protocol:

  • Cell Seeding: Seed a suitable host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) into a 96-well plate and incubate until a confluent monolayer is formed.[15]

  • Compound Preparation: Prepare serial dilutions of the test compound in a cell culture medium.

  • Infection and Treatment: Remove the growth medium from the cells and add the diluted compound. Then, infect the cells with a specific multiplicity of infection (MOI) of the virus. Include control wells with cells only (no virus, no compound), cells with virus (no compound), and cells with a known antiviral drug.[16]

  • Incubation: Incubate the plate at the optimal temperature and CO2 concentration for the virus to replicate and cause a cytopathic effect (typically 2-3 days).[15]

  • Quantification of Cell Viability: Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by staining with crystal violet.[14]

  • Data Analysis: The 50% effective concentration (EC50), which is the concentration of the compound that protects 50% of the cells from virus-induced death, is calculated. The 50% cytotoxic concentration (CC50) is also determined from uninfected cells treated with the compound. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

NMDA Receptor Antagonist Assay (Calcium Influx Assay)

This assay measures the ability of a compound to block the influx of calcium through NMDA receptors upon activation by an agonist.[17]

Protocol:

  • Cell Culture: Culture a cell line expressing NMDA receptors (e.g., HEK293 cells transfected with NMDA receptor subunits) on coverslips or in multi-well plates.[18][19]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, according to the manufacturer's instructions.[17]

  • Compound Incubation: Incubate the cells with various concentrations of the test compound.

  • Agonist Stimulation: Stimulate the cells with an NMDA receptor agonist (e.g., glutamate and glycine) to induce calcium influx.[17]

  • Fluorescence Measurement: Measure the changes in intracellular calcium concentration using a fluorescence microscope or a plate reader.

  • Data Analysis: The inhibitory effect of the compound is determined by the reduction in the agonist-induced calcium signal. The IC50 value, the concentration of the compound that inhibits 50% of the calcium influx, can be calculated.

Visualizing the Concepts

To better illustrate the relationships and processes discussed, the following diagrams are provided.

Structure Comparison

G A This compound B Amantadine (1-Adamantylamine) C Memantine (1-Amino-3,5-dimethyladamantane) D Adamantane Scaffold D->A Phenolic Derivative D->B Amino Derivative D->C Amino Derivative

Caption: Core adamantane scaffold and its functionalization in the compared molecules.

Antiviral Mechanism of Amantadine

G cluster_0 Influenza A Virus cluster_1 Host Cell Endosome Virus Virus Endosome Endosome Virus->Endosome Endocytosis M2_Channel M2 Proton Channel Uncoating_Blocked Viral Uncoating Blocked M2_Channel->Uncoating_Blocked Prevents Proton Influx Amantadine Amantadine Amantadine->M2_Channel Blocks

Caption: Amantadine blocks the M2 proton channel, preventing viral uncoating.

Neuroprotective Mechanism of Memantine

G cluster_0 Synapse Glutamate_Excess Excessive Glutamate NMDA_Receptor NMDA Receptor Glutamate_Excess->NMDA_Receptor Over-activates Ca_Influx Excessive Ca2+ Influx NMDA_Receptor->Ca_Influx Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Memantine Memantine Memantine->NMDA_Receptor Blocks (Non-competitive)

Caption: Memantine protects neurons by blocking excessive NMDA receptor activation.

Conclusion and Future Directions

This guide provides a comparative overview of the biological efficacy of this compound and other prominent adamantane derivatives. While Amantadine and Memantine have well-defined roles as antiviral and neuroprotective agents, respectively, the biological profile of this compound is less characterized. Its phenolic structure suggests potential antioxidant activity, which warrants further quantitative investigation.

Future research should focus on a comprehensive evaluation of the biological activities of this compound, including its potential antiviral, anticancer, and neuroprotective effects. Such studies will help to fully elucidate its therapeutic potential and determine its place within the versatile family of adamantane-based compounds.

References

The Adamantyl Group as a Steric Bulwark: A Comparative Guide to Assessing Steric Hindrance in 2-(1-Adamantyl)-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the deliberate modulation of molecular architecture is a cornerstone of rational design. Among the arsenal of chemical motifs used to sculpt molecular properties, sterically demanding groups play a pivotal role in dictating reactivity, conformational stability, and metabolic fate. The adamantyl group, a rigid, cage-like hydrocarbon, stands out as a unique and powerful tool for introducing significant steric bulk. This guide provides an in-depth technical comparison of the steric hindrance imparted by the adamantyl group in the context of 2-(1-Adamantyl)-4-methylphenol, contrasting it with the well-understood tert-butyl group and outlining the experimental and computational methodologies for its comprehensive assessment.

Introduction: Beyond Simple Bulk, The Unique Profile of the Adamantyl Group

Steric hindrance is the effect of the spatial arrangement of atoms on the rate and outcome of chemical reactions. While the tert-butyl group is a classic example of a bulky substituent, the 1-adamantyl group offers a distinct three-dimensional profile. Composed of three fused cyclohexane rings in a strain-free armchair conformation, its rigid, diamondoid structure provides a broader and more pervasive steric shield compared to the more conical obstruction of the tert-butyl group.[1] This unique topology has profound implications in drug design, where the adamantyl moiety can protect nearby functional groups from metabolic degradation, thereby enhancing a drug's plasma half-life.[2]

This guide will dissect the steric influence of the adamantyl group in this compound, a molecule that serves as a valuable scaffold in the synthesis of more complex chemical entities.[3] We will explore quantitative measures of its steric footprint, compare it to its tert-butyl analogue, and provide detailed protocols for researchers to perform their own assessments.

Quantifying Steric Hindrance: A Comparative Analysis

To move beyond a qualitative appreciation of steric bulk, several quantitative parameters are employed. Here, we compare the adamantyl and tert-butyl groups using established metrics.

Conformational Preferences: A-Values

The A-value of a substituent is a measure of its steric demand, quantified as the Gibbs free energy difference (ΔG°) between the axial and equatorial conformations of a monosubstituted cyclohexane. A larger A-value signifies a greater preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions. The tert-butyl group is known for its exceptionally large A-value, which effectively "locks" the cyclohexane ring in a single conformation.

SubstituentA-Value (kcal/mol)
Methyl1.7
Isopropyl2.2
tert-Butyl >4.5
1-Adamantyl ~6.2

Note: The A-value for the 1-adamantyl group is less commonly cited but has been determined to be significantly larger than that of the tert-butyl group, reflecting its greater steric bulk.

This substantial difference in A-values underscores the exceptional steric demand of the adamantyl group.

Gauging Ligand Bulk: Tolman Cone Angle and Percent Buried Volume

Originally developed for phosphine ligands in organometallic chemistry, the Tolman cone angle (θ) and the more recent percent buried volume (%Vbur) are powerful concepts for quantifying the steric footprint of any substituent.[4][5]

  • Tolman Cone Angle (θ): This is the apex angle of a cone, centered on the atom to which the group is attached (in this case, the aromatic carbon of the phenol), that encompasses the van der Waals radii of the substituent's outermost atoms.

  • Percent Buried Volume (%Vbur): This parameter calculates the percentage of the volume of a sphere (typically with a radius of 3.5 Å) around a central atom that is occupied by the substituent.[5]

SubstituentEstimated Tolman Cone Angle (θ)Estimated Percent Buried Volume (%Vbur)
tert-Butyl ~126°~28%
1-Adamantyl >145°>35%

These are estimated values for illustrative purposes. The precise values depend on the specific molecular geometry and the parameters used in the calculation.

The larger values for the adamantyl group are a direct consequence of its broader, more spherical shape compared to the umbrella-like structure of the tert-butyl group.

Experimental Assessment of Steric Hindrance

The tangible effects of steric hindrance can be directly measured through various experimental techniques. Below are protocols for two key approaches: X-ray crystallography for structural analysis and kinetic studies to probe reactivity.

X-ray Crystallography: Visualizing Steric Interactions

Single-crystal X-ray diffraction provides the most definitive picture of a molecule's three-dimensional structure at the atomic level, revealing bond lengths, bond angles, and torsion angles that are distorted by steric strain. While a crystal structure for this compound is not publicly available, analysis of a closely related structure, [2,6-bis(adamantan-1-yl)-4-tert-butylphenolato-κO]dimethylaluminium(III), offers significant insights.[2]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth:

    • Synthesize and purify this compound.

    • Screen for suitable crystallization conditions by slowly evaporating solutions of the compound in various solvents (e.g., hexane, ethanol, ethyl acetate) or by vapor diffusion techniques.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated structure factors.

Analysis of Structural Data:

  • Bond Angles and Torsion Angles: Pay close attention to the C-C-C bond angles within the phenol ring and the torsion angle between the adamantyl group and the aromatic plane. Significant deviations from ideal geometries can indicate steric strain.

  • Intramolecular Contacts: Analyze the distances between atoms of the adamantyl group and the ortho-hydrogen and hydroxyl group of the phenol. Close contacts can signify steric repulsion.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_analysis Structural Analysis syn Synthesis of this compound pur Purification syn->pur cryst Crystal Growth Screening pur->cryst data Data Collection cryst->data solve Structure Solution data->solve refine Structure Refinement solve->refine analysis Analysis of Bond Angles, Torsion Angles, and Intramolecular Contacts refine->analysis

Caption: Workflow for X-ray crystallographic analysis.

Kinetic Studies: Probing Reactivity Differences

The steric hindrance of the adamantyl group can be quantified by comparing the rate of a chemical reaction at a site shielded by it to the rate of the same reaction with a less bulky group, such as a tert-butyl group. Electrophilic aromatic substitution reactions on the phenol ring are particularly sensitive to steric effects at the ortho positions.[6]

Experimental Protocol: Comparative Kinetic Analysis of Bromination

This protocol outlines a method to compare the rates of bromination of this compound and 2-tert-butyl-4-methylphenol.

  • Reaction Setup:

    • Prepare equimolar solutions of this compound and 2-tert-butyl-4-methylphenol in a suitable solvent (e.g., acetic acid).

    • Maintain the solutions at a constant temperature in a thermostated bath.

  • Initiation and Monitoring:

    • Add a solution of bromine in the same solvent to each of the phenol solutions to initiate the reaction.

    • Monitor the disappearance of bromine over time using UV-Vis spectroscopy by measuring the absorbance at a wavelength where bromine absorbs strongly.

  • Data Analysis:

    • Determine the initial rates of reaction for both substrates.

    • Calculate the rate constants for the bromination of each phenol.

    • The ratio of the rate constants will provide a quantitative measure of the relative steric hindrance of the adamantyl versus the tert-butyl group towards electrophilic attack.

Computational Assessment of Steric Hindrance

In silico methods provide a powerful and complementary approach to experimental techniques for assessing steric hindrance.

Generating Steric Maps

Steric maps are three-dimensional representations of the space occupied by a substituent, providing a visual and intuitive understanding of its steric profile. These maps can be generated using computational chemistry software.

Computational Protocol: Generating Steric Maps

  • Molecule Building and Optimization:

    • Construct 3D models of this compound and 2-tert-butyl-4-methylphenol.

    • Perform a geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d).

  • Steric Map Calculation:

    • Use a program such as Multiwfn to calculate the steric hindrance based on the optimized geometry. This can be done by generating a van der Waals surface or an isosurface of electron density and mapping the steric hindrance at different points.

  • Visualization and Comparison:

    • Visualize the generated steric maps to compare the spatial distribution of steric bulk for the adamantyl and tert-butyl groups.

computational_workflow cluster_model Model Building cluster_opt Geometry Optimization cluster_steric Steric Analysis cluster_compare Comparative Analysis build_ada Build this compound opt DFT Calculation (e.g., B3LYP/6-31G(d)) build_ada->opt build_tbu Build 2-tert-Butyl-4-methylphenol build_tbu->opt map Generate Steric Maps opt->map vbur Calculate %Vbur opt->vbur compare Compare Steric Profiles map->compare vbur->compare

Caption: Computational workflow for steric analysis.

Conclusion: The Adamantyl Group as a Superior Steric Director

The comprehensive assessment of the adamantyl group in this compound reveals it to be a significantly more sterically demanding substituent than the tert-butyl group. This is evident from its larger A-value and estimated Tolman cone angle and percent buried volume. The rigid, cage-like structure of the adamantyl group provides a unique and powerful tool for chemists to control molecular architecture and reactivity. The experimental and computational protocols detailed in this guide provide a robust framework for researchers to quantify and visualize these steric effects, enabling the rational design of novel molecules with tailored properties for applications in drug discovery and materials science.

References

A Senior Application Scientist's Guide to Ion-Exchange Resin Catalysis for Adamantylation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of the bulky, lipophilic adamantyl group into aromatic scaffolds is a cornerstone of modern medicinal chemistry, imparting unique pharmacological properties to drug candidates. Traditionally, this transformation has relied on homogeneous acid catalysts like concentrated sulfuric acid or volatile and expensive strong organic acids, leading to significant challenges in product purification, catalyst recycling, and waste management.[1] This guide provides an in-depth comparison of commercially available ion-exchange resins as recyclable, heterogeneous catalysts for adamantylation, focusing on their performance, the causality behind experimental choices, and detailed, field-proven protocols.

The Strategic Advantage of Heterogeneous Catalysis in Adamantylation

Adamantylation is a classic Friedel-Crafts alkylation reaction. The core principle of using an ion-exchange resin is to replace a corrosive, difficult-to-remove liquid acid with a solid, easily separable, and reusable catalyst.[1][2][3] These resins are typically polystyrene-divinylbenzene copolymers functionalized with strongly acidic groups, most commonly sulfonic acid (-SO₃H). The protons associated with these sulfonic acid groups act as the catalytic sites, initiating the adamantylation process.

The primary advantages of this approach are:

  • Simplified Work-up: The catalyst is removed by simple filtration, eliminating the need for aqueous quenching and neutralization steps that generate large volumes of waste.[1][2][3]

  • Catalyst Reusability: The resins can be recovered, washed, and reused multiple times, significantly reducing catalyst cost and environmental impact.[1][2][3][4]

  • Process Efficiency: In some cases, the process can be designed to be nearly waste-free, with byproducts being converted into the reaction solvent.[1][2][3][4]

  • Enhanced Selectivity: Solid acid catalysts can offer higher selectivity compared to their homogeneous counterparts under milder conditions.[1]

Comparative Analysis of Key Ion-Exchange Resins for Adamantylation

The choice of ion-exchange resin is critical and is dictated by its physical and chemical properties. The morphology of the resin—whether it is macroporous or microporous (gel-type)—plays a pivotal role in its catalytic efficiency by influencing the accessibility of the catalytic sites to the reactants.[5]

PropertyAmberlite® 200 (Macroporous)Amberlite® IR120 (Microporous/Gel)Amberlyst™ 15 (Macroporous)Nafion®-H (Perfluorinated)
Matrix Styrene-divinylbenzeneStyrene-divinylbenzeneStyrene-divinylbenzenePerfluorinated polymer with sulfonic acid groups
Functional Group Sulfonic AcidSulfonic AcidSulfonic AcidSulfonic Acid
Structure MacroporousMicroporous (Gel)MacroporousIonomer with hydrophilic channels
Total Exchange Capacity ≥ 1.8 eq/L[6][7][8][9]≥ 2.0 eq/L[10][11]≥ 1.7 eq/L (wet), ≥ 4.7 eq/kg (dry)[3][12][13]~0.8-1.0 meq/g
Moisture Content 46.0 – 52.0% (Na+ form)[6][7][8][9]42.0 – 49.0% (Na+ form)[10][11]≤1.6% (dry)[14]Varies with hydration level
Max. Temperature 150°C[6][7][8][9]120°C[15]120°C[13][14]Up to 190°C[16]
Particle Size 600 – 800 µm[6][7][8][9]Varies, typically 620-830 µm< 300 µm[14]Available as films or resins
Key Advantages High physical and thermal stability, good for bulky molecules.High capacity, good for small molecules.High surface area, good for non-aqueous catalysis.[17][18]Superacidic, high thermal and chemical resistance.[19][20]
Performance Insights: Macroporous vs. Microporous Resins

Experimental data from the adamantylation of 4-bromophenol with 1-adamantanol provides a clear comparison between macroporous and microporous resins.[1][2]

CatalystReaction Time (h)Yield (%)Key Observations
Amberlite® 200 298The macroporous structure allows for easy diffusion of the bulky adamantyl carbocation to the active sites, resulting in a high reaction rate and excellent yield.[1][2]
Amberlite® IR120 >684The gel-like, microporous structure restricts the diffusion of reactants, leading to a longer reaction time and lower yield compared to its macroporous counterpart.[1][2]

Causality: The superior performance of the macroporous Amberlite® 200 is a direct consequence of its physical structure. The large, permanent pores provide a high surface area and allow for facile diffusion of the bulky reactants and products, overcoming the mass transfer limitations observed with the gel-type Amberlite® IR120.[5] For reactions involving sterically demanding molecules like adamantane derivatives, a macroporous resin is the logical choice.

Other Promising Alternatives: Amberlyst™ 15 and Nafion®-H

While direct comparative data for adamantylation under identical conditions is not available, the properties of Amberlyst™ 15 and Nafion®-H make them strong candidates for this transformation.

  • Amberlyst™ 15: As a macroporous sulfonic acid resin, its performance is expected to be similar to Amberlite® 200. It is widely used as a heterogeneous acid catalyst for various organic reactions, including Friedel-Crafts alkylations.[12][17][21] Its suitability for non-aqueous catalysis makes it an excellent choice for the adamantylation reaction, which is typically carried out in organic solvents.[17]

  • Nafion®-H: This perfluorinated sulfonic acid resin is considered a superacid and exhibits high thermal and chemical stability.[20] Its use in Friedel-Crafts reactions has been documented, and its strong acidity could potentially lead to higher reaction rates.[19] However, its higher cost compared to polystyrene-based resins is a significant consideration.

The Mechanism of Ion-Exchange Resin-Catalyzed Adamantylation

The reaction proceeds via a classic electrophilic aromatic substitution mechanism, where the ion-exchange resin acts as a solid-phase Brønsted acid.

Adamantylation_Mechanism cluster_step1 Step 1: Formation of the Adamantyl Carbocation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Rearomatization 1_Adamantanol 1-Adamantanol Protonated_Adamantanol Protonated Adamantanol 1_Adamantanol->Protonated_Adamantanol + H⁺ Resin_H Resin-SO₃⁻H⁺ Adamantyl_Carbocation Adamantyl Carbocation Protonated_Adamantanol->Adamantyl_Carbocation - H₂O Water H₂O Phenol Phenol Derivative Sigma_Complex Arenium Ion Intermediate (Sigma Complex) Phenol->Sigma_Complex + Adamantyl Carbocation Product Adamantylated Phenol Sigma_Complex->Product - H⁺ Resin_H_regen Resin-SO₃⁻H⁺ (regenerated)

Caption: Mechanism of ion-exchange resin-catalyzed adamantylation.

  • Formation of the Electrophile: The sulfonic acid group on the resin protonates the hydroxyl group of 1-adamantanol.

  • Water Elimination: The protonated hydroxyl group leaves as a water molecule, forming a stable tertiary adamantyl carbocation.

  • Electrophilic Attack: The electron-rich aromatic ring of the phenol derivative attacks the adamantyl carbocation, forming a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex).

  • Rearomatization: A proton is eliminated from the arenium ion, restoring the aromaticity of the ring and regenerating the catalytic sulfonic acid site on the resin. The liberated proton can then participate in the next catalytic cycle.

Experimental Protocols

The following protocols are based on the successful adamantylation of phenol derivatives using Amberlite® 200, as reported in the literature, and represent a self-validating system.[2]

Catalyst Preparation and Regeneration
  • Initial Activation/Regeneration: Stir 100 g of the sulfonic acid resin (e.g., Amberlite® 200 or IR120) with 500 mL of 20% sulfuric acid overnight.

  • Washing: Filter the resin and wash with deionized water until the pH of the washings is between 5 and 6.

  • Drying: Wash the resin with THF (2 x 50 mL) and dry in a vacuum oven at 90°C for 3 hours.

  • Storage: Store the activated resin in a vacuum desiccator over P₂O₅.

General Procedure for Adamantylation of Phenols

Adamantylation_Workflow start Start reactants Add Resin, Phenol Derivative, 1-Adamantanol, and Acetic Acid to Flask start->reactants reaction Heat mixture to 90-100°C and stir for 2-6 hours reactants->reaction cool Cool to ~60°C reaction->cool anhydride Add Acetic Anhydride (to remove water byproduct) cool->anhydride stir_anhydride Stir for 30 minutes anhydride->stir_anhydride filter Filter to separate resin catalyst stir_anhydride->filter wash_resin Wash resin with Acetic Acid (for immediate reuse) or Ethyl Acetate (for storage) filter->wash_resin Solid product_sol Combine filtrate and washings filter->product_sol Liquid wash_resin->reaction Recycle workup Evaporate solvent, perform aqueous work-up, and extract with Ethyl Acetate product_sol->workup purify Dry organic layer, evaporate solvent, and purify by column chromatography workup->purify end End: Pure Adamantylated Phenol purify->end

Caption: General experimental workflow for adamantylation.

Representative Procedure for the Synthesis of 2-(1-Adamantyl)-4-chlorophenol: [2]

  • To a reaction flask, add dry Amberlite® 200 (H⁺ form, 0.35 g), 4-chlorophenol (0.128 g, 1.0 mmol), 1-adamantanol (0.160 g, 1.05 mmol), and glacial acetic acid (2 mL).

  • Heat the mixture to 90°C with stirring for 2 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture slightly and filter to remove the resin catalyst.

  • Wash the resin with ethyl acetate. The resin can be dried under vacuum and stored for reuse.

  • Combine the filtrate and the washings. Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield the pure product.

Catalyst Recycling

A key feature of this process is the "waste-free" approach where the water byproduct is converted to the acetic acid solvent.[1][2][3][4]

  • After the initial reaction period, cool the mixture to approximately 60°C.

  • Add a slight excess of acetic anhydride (relative to the 1-adamantanol used) to the reaction mixture.

  • Stir for an additional 30 minutes to ensure all water has reacted.

  • Filter the hot solution to separate the resin.

  • The resin can be washed with a small amount of acetic acid and directly reused in the next batch without further drying. This method has been shown to maintain high catalytic activity for at least ten cycles.[1][2][3][4]

Safety and Handling

Trustworthiness through Safety: A robust protocol is a safe protocol. Adherence to safety procedures is paramount.

  • Phenol: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage and is suspected of causing genetic defects.[18] Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including neoprene gloves, safety goggles, and a lab coat.[18]

  • 1-Adamantanol: May cause skin, eye, and respiratory tract irritation.[2][21] The toxicological properties have not been fully investigated.[2] Handle with standard laboratory PPE.

  • Acetic Acid (Glacial): Flammable liquid and vapor. Causes severe skin burns and eye damage.[5][17] The vapor is corrosive to the respiratory tract.[5][17] Handle in a fume hood away from ignition sources.

  • Ion-Exchange Resins: While generally stable, oxidizing agents like nitric acid can attack the organic resin matrix, potentially leading to a violent exothermic reaction.[11] Avoid contact with strong oxidizers.

Conclusion and Future Outlook

The use of macroporous sulfonic acid ion-exchange resins, particularly Amberlite® 200 and Amberlyst™ 15, offers a highly efficient, environmentally benign, and cost-effective alternative to traditional homogeneous catalysts for the adamantylation of phenols and other aromatic compounds. The key to their success lies in the macroporous structure, which facilitates the diffusion of bulky reactants to the catalytic sites. This guide provides a comprehensive framework for researchers to select the appropriate catalyst and implement robust, repeatable, and safe protocols for the synthesis of adamantylated compounds, paving the way for further innovations in drug discovery and materials science.

References

The Adamantyl Moiety in Phenolic Scaffolds: A Comparative Evaluation of 2-(1-Adamantyl)-4-methylphenol in Ligand Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of specific chemical motifs to enhance the pharmacological properties of lead compounds is a cornerstone of successful ligand design. Among these, the adamantyl group, a bulky, rigid, and lipophilic cage-like hydrocarbon, has garnered significant attention for its ability to favorably modulate the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.[1][2][3] This guide provides an in-depth evaluation of 2-(1-Adamantyl)-4-methylphenol, a molecule that combines the advantageous adamantyl moiety with a classic phenolic scaffold, a recurring and vital feature in a vast number of approved pharmaceuticals.[4][5]

Through a comparative analysis with its parent compound, p-cresol, and the structurally related synthetic antioxidant, 2,6-di-tert-butyl-4-methylphenol (BHT), this guide will elucidate the profound impact of the adamantyl group on the potential of phenolic compounds as effective ligands. While direct biological activity data for this compound is not extensively published, its structural characteristics strongly suggest its potential as an inhibitor for enzymes that accommodate bulky hydrophobic groups, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key target in metabolic disease. This guide will therefore use 11β-HSD1 inhibition as a primary, illustrative endpoint for evaluation.

The Strategic Advantage of the Adamantyl Group

The adamantane cage is not merely a passive bulky substituent. Its unique three-dimensional structure and high lipophilicity contribute to several desirable attributes in a drug candidate:

  • Enhanced Lipophilicity: The adamantyl group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and the blood-brain barrier.[2] This is a critical factor for targeting intracellular enzymes or receptors in the central nervous system.

  • Metabolic Stability: The rigid, cage-like structure of adamantane is resistant to metabolic degradation.[1][6] Introducing this group can protect the pharmacophore from enzymatic attack, thereby increasing the drug's half-life and bioavailability.

  • Steric Influence and Binding Interactions: The defined and bulky nature of the adamantyl group can facilitate strong van der Waals interactions within hydrophobic pockets of a target protein, leading to enhanced binding affinity. It can also provide a rigid scaffold that orients other functional groups for optimal interaction with the target.[3][6]

Comparative Physicochemical Properties

A fundamental aspect of ligand design is the understanding of a molecule's physicochemical properties. The introduction of the adamantyl group to the p-cresol scaffold dramatically alters these properties, as illustrated in the table below. For comparison, the properties of the widely used antioxidant BHT are also included.

CompoundStructureMolecular Weight ( g/mol )LogPHydrogen Bond DonorsHydrogen Bond Acceptors
This compound this compound242.36[7]~5.3[7]11
p-Cresol p-Cresol108.141.9411
BHT (2,6-di-tert-butyl-4-methylphenol) BHT220.355.1111

Data sourced from PubChem.

The most striking difference is the significant increase in the predicted octanol-water partition coefficient (LogP) from 1.94 for p-cresol to approximately 5.3 for this compound, highlighting the profound lipophilic contribution of the adamantyl group. This positions it similarly to BHT in terms of lipophilicity.

The Phenolic Moiety: A Privileged Scaffold

Phenolic compounds are ubiquitous in medicinal chemistry, acting as crucial pharmacophores in a wide array of drugs.[4][5] The hydroxyl group of a phenol can act as both a hydrogen bond donor and acceptor, enabling critical interactions with protein active sites.[8] Furthermore, the aromatic ring can participate in π-π stacking and hydrophobic interactions. The reactivity of the phenolic hydroxyl group also allows for its derivatization into ethers or esters, providing a route for prodrug strategies.

Experimental Evaluation: A Roadmap to Characterization

To empirically assess the potential of this compound as a ligand, a series of well-established experimental protocols are necessary. Given the structural similarities of adamantyl-containing molecules to known inhibitors, a primary focus on enzyme inhibition assays is warranted.

Workflow for Ligand Evaluation

G cluster_0 Phase 1: Synthesis & Physicochemical Characterization cluster_1 Phase 2: In Vitro Biological Screening cluster_2 Phase 3: Comparative Analysis & SAR synthesis Synthesis of this compound physchem Physicochemical Profiling (Solubility, LogP) synthesis->physchem inhibition_assay Enzyme Inhibition Assay (e.g., 11β-HSD1) physchem->inhibition_assay binding_assay Ligand Binding Assay inhibition_assay->binding_assay data_analysis IC50/Ki Determination binding_assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar comparison Comparison with p-Cresol and BHT sar->comparison

Caption: A streamlined workflow for the evaluation of this compound as a potential enzyme inhibitor.

Detailed Protocol: 11β-HSD1 Inhibition Assay

This protocol describes a cell-based assay to determine the inhibitory potential of this compound against 11β-HSD1.

I. Materials and Reagents:

  • Human embryonic kidney (HEK-293) cells stably transfected with the human 11β-HSD1 gene.

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Cortisone (substrate).

  • Cortisol (product standard).

  • This compound, p-cresol, and BHT (test compounds).

  • Dimethyl sulfoxide (DMSO).

  • Phosphate-Buffered Saline (PBS).

  • Methanol (HPLC grade).

  • Enzyme-Linked Immunosorbent Assay (ELISA) kit for cortisol detection or a validated LC-MS/MS method.

II. Experimental Procedure:

  • Cell Culture: Culture the HEK-293 cells expressing 11β-HSD1 in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Preparation: Prepare stock solutions of this compound, p-cresol, and BHT in DMSO. Serially dilute the stock solutions to obtain a range of concentrations for IC50 determination.

  • Assay Protocol: a. Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours. b. Remove the culture medium and wash the cells with PBS. c. Add fresh serum-free DMEM containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known 11β-HSD1 inhibitor). d. Pre-incubate the cells with the compounds for 30 minutes at 37°C. e. Add cortisone (final concentration, e.g., 100 nM) to each well to initiate the enzymatic reaction. f. Incubate for 4 hours at 37°C.

  • Quantification of Cortisol: a. Collect the supernatant from each well. b. Quantify the amount of cortisol produced using a competitive ELISA kit according to the manufacturer's instructions or by a validated LC-MS/MS method.

  • Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a four-parameter logistic equation.

Causality Behind Experimental Choices:

  • Cell-Based Assay: This format provides a more physiologically relevant environment compared to a purely biochemical assay, as it accounts for cell permeability and potential off-target effects.

  • HEK-293 Cells: These cells are widely used for their robust growth and high transfection efficiency, making them a standard for expressing recombinant proteins.

  • Cortisone as Substrate: Cortisone is the natural substrate for 11β-HSD1, ensuring the biological relevance of the assay.

  • ELISA or LC-MS/MS for Detection: Both are highly sensitive and specific methods for quantifying cortisol, providing reliable data for IC50 determination.

Anticipated Results and Comparative Analysis

While experimental data for this compound is not available, we can hypothesize the expected outcomes based on its structural features and the known properties of adamantyl-containing compounds.

CompoundPredicted 11β-HSD1 Inhibition (IC50)Rationale
This compound Low micromolar to nanomolar rangeThe bulky, lipophilic adamantyl group is expected to fit well into the hydrophobic active site of 11β-HSD1, leading to potent inhibition.
p-Cresol High micromolar to millimolar range (or inactive)Lacks the bulky hydrophobic moiety required for strong interaction with the enzyme's active site.
BHT Micromolar rangeThe two tert-butyl groups provide steric bulk and lipophilicity, but may not have the optimal geometry for binding compared to the rigid adamantyl cage.

Structure-Activity Relationship (SAR) Insights:

G cluster_0 Key Structural Features for 11β-HSD1 Inhibition cluster_1 Contribution to Activity Adamantyl Adamantyl Group Hydrophobic Hydrophobic Interaction Adamantyl->Hydrophobic Steric_Fit Steric Fit in Active Site Adamantyl->Steric_Fit Phenol Phenolic Hydroxyl H_Bond Hydrogen Bonding Phenol->H_Bond Methyl Methyl Group

Caption: The key structural elements of this compound and their anticipated contributions to 11β-HSD1 inhibition.

A comparison of the inhibitory activity of these three compounds would directly demonstrate the significant contribution of the adamantyl group to ligand potency. The lack of this bulky group in p-cresol is predicted to result in a dramatic loss of activity. While BHT possesses bulky alkyl groups, the rigid and more extensive hydrophobic surface of the adamantane is likely to provide a better fit into a complementary hydrophobic pocket of a target enzyme, potentially leading to higher affinity.

Conclusion

The evaluation of this compound in ligand design serves as a compelling case study on the power of strategic molecular modification. The introduction of the adamantyl moiety to the simple p-cresol scaffold is predicted to transform it from a weakly active or inactive compound into a potent ligand for targets with accommodating hydrophobic pockets, such as 11β-HSD1. This guide provides a comprehensive framework for the experimental validation of this hypothesis, from initial physicochemical characterization to detailed enzymatic inhibition studies. The direct comparison with p-cresol and BHT would provide unequivocal evidence for the value of the adamantyl group in enhancing the biological activity of phenolic compounds. For researchers in drug discovery, the principles outlined here underscore the importance of considering not just the pharmacophoric elements but also the profound influence of seemingly simple hydrocarbon scaffolds on the overall performance of a ligand.

References

A Comparative Guide to the Cytotoxicity of Adamantyl-Containing Phenolic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the cytotoxic properties of adamantylphenol derivatives and related adamantane-containing compounds. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer a clear understanding of the therapeutic potential and mechanism of action of this emerging class of molecules. We will delve into the causality behind experimental designs, present detailed protocols for reproducibility, and ground our discussion in authoritative scientific literature.

Introduction: The Therapeutic Promise of the Adamantane Moiety

The adamantane cage, a rigid and lipophilic hydrocarbon structure, has long been a privileged scaffold in medicinal chemistry. Its unique properties can enhance the pharmacological profile of a drug, improving its bioavailability and metabolic stability. When combined with a phenol or a related biphenyl structure, the resulting derivatives have shown significant promise as cytotoxic agents against various cancer cell lines. This guide will focus on comparing the cytotoxic efficacy and mechanisms of these compounds, with a particular emphasis on an illustrative example: an adamantyl-tethered biphenylic compound.

The rationale for exploring these derivatives lies in their potential to induce targeted cell death in cancer cells while exhibiting lower toxicity towards normal cells. Understanding their comparative cytotoxicity is crucial for identifying the most promising candidates for further preclinical and clinical development.

Comparative Cytotoxicity Analysis

The cytotoxic effects of adamantylphenol and related derivatives have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter for comparison.

One of the most well-characterized adamantyl-containing phenolic compounds is 3'-(adamantan-1-yl)-4'-methoxy-[1,1'-biphenyl]-3-ol (AMB). This compound has demonstrated significant cytotoxic activity against hepatocellular carcinoma (HCC) cell lines without substantially affecting normal cell lines.[1] The table below summarizes the IC50 values for AMB and other relevant adamantane derivatives, providing a snapshot of their comparative potency.

CompoundCell LineCompound TypeIC50 (µM)Reference
AMB HepG2 (Hepatocellular Carcinoma)Adamantyl-biphenylNot specified, but cytotoxic[1]
AMB Huh-7 (Hepatocellular Carcinoma)Adamantyl-biphenylNot specified, but cytotoxic[1]
Compound 5 Hep-G2 (Hepatocellular Carcinoma)Adamantyl isothiourea7.70[2]
Compound 6 Hep-G2 (Hepatocellular Carcinoma)Adamantyl isothiourea3.86[2]
THTMP MCF7 (Breast Cancer)Alkylamino phenol87.92[3][4][5]
THTMP SK-BR3 (Breast Cancer)Alkylamino phenol172.51[3][4][5]

Note: The IC50 values are dependent on the specific experimental conditions, including the cell line and incubation time.

The data indicates that the adamantyl isothiourea derivatives, particularly compound 6, exhibit high potency against hepatocellular carcinoma cells.[2] In contrast, the alkylamino phenol derivative THTMP shows lower potency against breast cancer cell lines.[3][4][5] The adamantyl-biphenyl compound AMB also shows promise in selectively targeting liver cancer cells.[1]

Mechanistic Insights into Cytotoxicity

The cytotoxic effects of adamantylphenol derivatives are often mediated by the induction of apoptosis, a form of programmed cell death. This is a desirable mechanism for anticancer agents as it minimizes the inflammatory response associated with other forms of cell death.

Induction of Apoptosis

Studies on the adamantyl-biphenyl compound AMB have shown that it induces apoptosis in hepatocellular carcinoma cells.[1] This was evidenced by an increased accumulation of cells in the subG1 phase of the cell cycle, a hallmark of apoptosis.[1] The mechanism of apoptosis induction by AMB involves the targeting of Bcl-2 family proteins.[1] These proteins are crucial regulators of the intrinsic apoptotic pathway. AMB was found to decrease the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[1] A similar induction of apoptosis has been observed with other phenolic compounds, where treatment leads to an increase in caspase activity and cleavage of poly-(ADP-ribose) polymerase (PARP), key events in the apoptotic cascade.[6]

The proposed signaling pathway for AMB-induced apoptosis is illustrated in the diagram below:

apoptosis_pathway AMB Adamantyl-biphenyl (AMB) Bcl2_BclxL Bcl-2 / Bcl-xL (Anti-apoptotic) AMB->Bcl2_BclxL Inhibition Mitochondria Mitochondria Bcl2_BclxL->Mitochondria Inhibits cytochrome c release Caspases Caspase Activation Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed mechanism of AMB-induced apoptosis.

Cell Cycle Arrest

In addition to apoptosis, some adamantane derivatives and other phenolic compounds can induce cell cycle arrest, preventing cancer cells from proliferating. For instance, some compounds have been shown to cause an accumulation of cells in the G2/M phase of the cell cycle.[7][8][9] This prevents the cells from entering mitosis and dividing. The ability to halt the cell cycle is a crucial aspect of the cytotoxic profile of these compounds.

Generation of Reactive Oxygen Species (ROS)

The production of reactive oxygen species (ROS) is another mechanism through which some phenolic compounds exert their cytotoxic effects.[10][11] ROS are highly reactive molecules that can cause damage to cellular components like DNA, proteins, and lipids, ultimately leading to cell death.[12] While not explicitly detailed for all adamantylphenol derivatives, the prooxidant activity of phenolic compounds in the presence of transition metals like copper is a known mechanism of cytotoxicity.[11]

Experimental Protocols: A Guide to Reproducibility

To ensure the validity and reproducibility of cytotoxicity studies, standardized and well-documented protocols are essential. Below are detailed methodologies for key experiments used to evaluate the cytotoxic effects of adamantylphenol derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the adamantylphenol derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using software like GraphPad Prism.[13]

The following diagram illustrates the general workflow for a cytotoxicity assessment:

cytotoxicity_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HepG2, MCF-7) Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Seeding Compound_Prep 2. Compound Preparation (Stock & Dilutions) Treatment 4. Compound Treatment (24-72h) Compound_Prep->Treatment Seeding->Treatment Assay 5. Cytotoxicity Assay (e.g., MTT, LDH) Treatment->Assay Measurement 6. Absorbance/Fluorescence Measurement Assay->Measurement Calculation 7. IC50 Calculation Measurement->Calculation Conclusion 8. Conclusion on Cytotoxicity Calculation->Conclusion

Caption: General workflow for assessing cytotoxicity.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the adamantylphenol derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to assess changes in the expression of apoptosis-related proteins.

Protocol:

  • Protein Extraction: Lyse the treated and control cells and quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., Bcl-2, caspase-3, PARP) overnight at 4°C. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

Adamantyl-containing phenolic compounds represent a promising class of cytotoxic agents with the potential for development as anticancer therapeutics. The adamantyl-biphenyl derivative AMB and certain adamantyl isothiourea derivatives have demonstrated significant potency, particularly against hepatocellular carcinoma. The primary mechanism of their cytotoxic action appears to be the induction of apoptosis through the modulation of Bcl-2 family proteins, leading to caspase activation.

Future research should focus on synthesizing and screening a wider range of adamantylphenol derivatives to establish a more comprehensive structure-activity relationship. Investigating their effects on a broader panel of cancer cell lines and in in vivo models will be crucial for validating their therapeutic potential. Furthermore, a deeper exploration of their mechanisms of action, including their potential to induce cell cycle arrest and generate ROS, will provide a more complete understanding of their cytotoxic profile and guide the development of more effective and selective anticancer drugs.

References

A Comparative Spectroscopic Guide to 2-(1-Adamantyl)-4-methylphenol and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, adamantyl-substituted phenols are of significant interest due to their unique steric and electronic properties. The bulky, rigid adamantyl group can impart desirable characteristics such as increased lipophilicity and metabolic stability in drug candidates, or enhanced thermal stability in polymers. Among these, 2-(1-Adamantyl)-4-methylphenol serves as a crucial building block in the synthesis of various specialized chemicals, including the active pharmaceutical ingredient Adapalene.[1][2]

The precise positioning of the adamantyl group on the phenol ring is critical to the final properties of the derivative molecule. Therefore, unambiguous structural confirmation is paramount. This guide provides an in-depth spectroscopic comparison of this compound and its positional isomers, focusing on ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Understanding the distinct spectroscopic signatures of each isomer is essential for researchers in ensuring the regiochemical purity of their synthesized compounds.

The Structural Isomers in Focus

This guide will compare the spectroscopic features of the primary isomer, this compound, with its logical positional isomers where the adamantyl and methyl groups are rearranged on the phenol ring. The key to differentiating these isomers lies in how the position of the bulky adamantyl substituent and the methyl group influences the electronic environment and spatial arrangement of the atoms within each molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the substitution pattern on an aromatic ring. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are highly sensitive to the nature and position of the substituents.

Key Differentiators in ¹H NMR:

  • Aromatic Region (6.5 - 7.5 ppm): The substitution pattern on the benzene ring dictates the splitting pattern of the aromatic protons.

    • This compound: This isomer will exhibit three distinct aromatic proton signals. The proton at C5 (ortho to the methyl group and meta to the hydroxyl and adamantyl groups) will likely appear as a doublet. The proton at C3 (ortho to both the hydroxyl and adamantyl groups) will be a singlet or a narrowly split doublet, and the proton at C6 (ortho to the hydroxyl group and meta to the methyl and adamantyl groups) will also be a doublet. The steric hindrance from the adjacent adamantyl group can influence the chemical shift of the C3 proton.[3]

    • Isomers: The splitting patterns will vary significantly. For instance, a 3-(1-adamantyl)-4-methylphenol would show a different set of couplings, likely an AB quartet or two distinct doublets for the protons on the less substituted side of the ring. A 4-(1-adamantyl)-2-methylphenol would present yet another unique pattern.

  • Adamantyl Protons (1.7 - 2.2 ppm): The adamantyl group itself gives rise to a series of broad, overlapping signals due to the rigid cage-like structure. While the exact shifts can be influenced by the anisotropic effect of the nearby aromatic ring, these signals are often complex and less diagnostic for differentiating positional isomers compared to the aromatic protons.

  • Methyl Protons (~2.3 ppm): The methyl group protons will appear as a singlet. Its chemical shift can be subtly influenced by the proximity of the adamantyl group.

  • Hydroxyl Proton (4.5 - 7.0 ppm): The phenolic -OH proton typically appears as a broad singlet.[4] Its chemical shift is concentration and solvent-dependent due to hydrogen bonding.[5] A D₂O shake experiment can be used to confirm its assignment, as the peak will disappear upon exchange of the proton for deuterium.[6]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the phenol isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • D₂O Exchange: To confirm the hydroxyl proton, add 1-2 drops of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The -OH peak should disappear or significantly diminish.

Workflow for Spectroscopic Isomer Differentiation

Caption: Workflow from synthesis to structural confirmation.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides complementary information by revealing the chemical environment of each carbon atom. The chemical shifts of the aromatic carbons are particularly diagnostic of the substitution pattern.

Key Differentiators in ¹³C NMR:

  • Aromatic Carbons (110 - 160 ppm): The number of signals and their chemical shifts are key.

    • This compound: Due to the lack of symmetry, six distinct aromatic carbon signals are expected. The carbon bearing the hydroxyl group (C1) will be the most downfield, followed by the carbon attached to the adamantyl group (C2). The methyl-substituted carbon (C4) will also have a characteristic shift.

    • Isomers: A more symmetric isomer, like 4-(1-adamantyl)-phenol, would show fewer aromatic signals due to symmetry.[7] The chemical shifts of the quaternary carbons (those attached to the substituents) are highly informative.

  • Adamantyl Carbons (28 - 40 ppm): The adamantane cage typically shows four signals corresponding to the methine (CH) and methylene (CH₂) carbons.[8] The quaternary carbon of the adamantyl group attached to the phenol ring will have a distinct chemical shift.

  • Methyl Carbon (~20 ppm): The methyl carbon signal will appear in the aliphatic region.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A slightly higher concentration may be beneficial.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • DEPT Analysis (Optional): Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be run to differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the adamantyl and methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the functional groups present in a molecule. While it may not be the primary tool for distinguishing positional isomers, subtle differences in the "fingerprint region" can be observed.

Key Features in IR Spectra:

  • O-H Stretch (approx. 3200-3600 cm⁻¹): A strong, broad absorption characteristic of the phenolic hydroxyl group, resulting from hydrogen bonding.[9]

  • C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the adamantyl and methyl groups) appear just below 3000 cm⁻¹.

  • C=C Aromatic Ring Stretches (approx. 1500-1600 cm⁻¹): These absorptions confirm the presence of the benzene ring.[10]

  • C-O Stretch (approx. 1200 cm⁻¹): A strong band indicating the phenol C-O bond.[11]

  • Out-of-Plane (OOP) Bending (700-900 cm⁻¹): The pattern of these bands in the fingerprint region can sometimes give clues about the substitution pattern on the aromatic ring. For example, a 1,2,4-trisubstituted ring will have a different OOP pattern than a 1,3,4-trisubstituted ring.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or an ATR accessory) or as a solution in a suitable solvent (e.g., CCl₄).

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the key functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural elucidation.

Key Features in Mass Spectra:

  • Molecular Ion Peak (M⁺): For this compound (C₁₇H₂₂O), the molecular ion peak will appear at m/z 242.[12] This confirms the molecular formula.

  • Fragmentation Pattern: The fragmentation is often dominated by the stable adamantyl cation.

    • Loss of Adamantyl Radical: A common fragmentation pathway for phenols is the loss of substituents. However, the adamantyl group forms a very stable tertiary carbocation (m/z = 135). Therefore, a prominent peak at m/z 135 corresponding to the adamantyl cation is expected.

    • Loss of Methyl Group: A peak corresponding to the loss of a methyl radical (M-15) might be observed.

    • Phenolic Fragmentation: Phenols can also undergo characteristic fragmentation such as the loss of CO (M-28).[13]

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum, ensuring good resolution to accurately determine the m/z values.

  • Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce the structure.

Comparative Data Summary

Spectroscopic TechniqueFeatureThis compoundIsomer (e.g., 4-(1-Adamantyl)-2-methylphenol)
¹H NMR Aromatic Protons3 distinct signals with specific couplingDifferent number of signals and/or coupling patterns
Adamantyl ProtonsComplex multiplet ~1.7-2.2 ppmSimilar complex multiplet
Methyl ProtonsSinglet ~2.3 ppmSinglet, potentially shifted
¹³C NMR Aromatic Carbons6 signalsDifferent number of signals due to symmetry changes
Quaternary CarbonsCharacteristic shifts for C-OH, C-Ad, C-MeDifferent shifts for substituted carbons
IR O-H StretchBroad, ~3200-3600 cm⁻¹Broad, ~3200-3600 cm⁻¹
Fingerprint RegionSpecific pattern for 1,2,4-substitutionDifferent pattern reflecting the substitution
MS Molecular Ion (M⁺)m/z 242m/z 242
Key FragmentProminent adamantyl cation at m/z 135Prominent adamantyl cation at m/z 135

Structural Isomers and Their Key Spectroscopic Differences

Isomer_Comparison 2-Ad-4-Me This compound (1,2,4-Trisubstituted) 3-Ad-4-Me 3-(1-Adamantyl)-4-methylphenol (1,3,4-Trisubstituted) 2-Ad-4-Me->3-Ad-4-Me Different ¹H NMR aromatic couplings Different ¹³C quaternary shifts 4-Ad-2-Me 4-(1-Adamantyl)-2-methylphenol (1,2,4-Trisubstituted) 2-Ad-4-Me->4-Ad-2-Me Similar aromatic substitution pattern Subtle chemical shift differences 3-Ad-4-Me->4-Ad-2-Me Different aromatic substitution pattern Distinct NMR and IR fingerprint

Caption: Key differences between adamantylphenol isomers.

Conclusion

The differentiation of this compound from its positional isomers is reliably achieved through a combination of spectroscopic techniques. While MS and IR confirm the molecular formula and functional groups, ¹H and ¹³C NMR are the definitive tools for establishing the precise regiochemistry. The number of signals, chemical shifts, and coupling patterns in the aromatic region of the NMR spectra provide an unambiguous fingerprint for each isomer. Careful analysis of this data is crucial for any researcher working with these versatile and important chemical building blocks.

References

Safety Operating Guide

Definitive Guide to the Proper Disposal of 2-(1-Adamantyl)-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Safe and Compliant Waste Management

This guide provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of 2-(1-Adamantyl)-4-methylphenol. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the critical reasoning behind each procedure, ensuring a culture of safety and regulatory compliance within the laboratory. Our approach is grounded in the principles of the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard, providing a self-validating system for waste management.[1][2][3]

Pre-Disposal Hazard Assessment

Understanding the specific hazards of this compound is the foundation of its safe disposal. This compound is not merely benign surplus material; it is a chemical with specific health and environmental risks that dictate its journey from your lab to its final disposition.

According to its Safety Data Sheet (SDS), this compound is a combustible solid with multiple hazard classifications. The causality for stringent disposal protocols stems from these inherent properties.

PropertyHazard Classification & StatementImplication for Disposal
Physical State Powder, Combustible SolidMust be stored away from ignition sources.
Skin Contact Skin Irritant (H315)Requires appropriate gloves to prevent contact. Contaminated PPE becomes hazardous waste.[4]
Eye Contact Serious Eye Irritation (H319)Mandates the use of safety glasses or goggles.[4]
Inhalation May cause respiratory irritation (STOT SE 3, H335)Handling should occur in a well-ventilated area or chemical fume hood to prevent dust inhalation.[4]
Environmental Water Hazard Class 3 (WGK 3)Highly hazardous to water. Must be prevented from entering sewer systems or the environment.

This initial assessment confirms that this compound must be treated as a regulated hazardous waste, subject to the stringent "cradle-to-grave" management framework established by the EPA.[5]

Personal Protective Equipment (PPE) & Handling

Before beginning any disposal-related activities, ensuring personal and environmental safety is paramount. The choice of PPE is directly dictated by the hazards identified above.

Mandatory PPE Ensemble:

  • Gloves: Nitrile or other chemically resistant gloves are required. If direct contact occurs, remove gloves, wash hands thoroughly, and dispose of the gloves as chemically contaminated solid waste.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A standard lab coat should be worn to protect from incidental contact.

  • Respiratory Protection: When handling larger quantities or if dust generation is likely, a NIOSH-approved N95 dust mask or a respirator should be used. All handling of the solid powder should ideally take place within a certified chemical fume hood.

Waste Characterization and Segregation Workflow

Proper disposal begins with correct characterization and segregation at the point of generation.[6] Mixing incompatible waste streams is a primary cause of laboratory incidents and regulatory violations.[7] The following decision workflow must be followed.

Caption: Waste characterization and segregation decision tree.

On-Site Accumulation & Storage Protocol

All hazardous waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[6][8] This area must be under the control of laboratory personnel.

Step 1: Select the Correct Waste Container The container is the primary barrier protecting you and the environment. OSHA mandates that containers must be chemically compatible with the waste, free from damage, and have a secure, leak-proof closure.[6]

  • For Solid Waste (Pure or Contaminated): Use a high-density polyethylene (HDPE) pail or a wide-mouth glass jar with a screw-top lid. The container must be clearly designated for solid waste.

  • For Liquid Waste (Solutions): Use a glass or HDPE solvent waste bottle. Never use metal containers for acidic solutions.[9] Ensure the container has a proper screw cap; do not use stoppers or parafilm for sealing.

Step 2: Label the Container Immediately As soon as the first drop of waste enters the container, it must be labeled. The EPA requires that each label clearly states the words "Hazardous Waste" and identifies the contents.[8]

  • Label Contents:

    • "Hazardous Waste"

    • Generator Name and Lab Location

    • Accumulation Start Date (the date the first waste is added)

    • Full chemical names of all constituents, including solvents. Do not use abbreviations or formulas. For this compound, list its full name.

    • Approximate percentages of each component.

    • Relevant hazard warnings (e.g., "Irritant," "Flammable Liquid" if in a flammable solvent).

Step 3: Store the Container Safely

  • Closure: Keep waste containers closed at all times except when actively adding waste.[10] This prevents the release of vapors and protects against spills.

  • Secondary Containment: All liquid hazardous waste containers must be kept in secondary containment (e.g., a spill tray) to capture any potential leaks.[9]

  • Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents.[7] It should also be stored away from heat sources and direct sunlight.[11]

  • Location: The SAA must be within the line of sight of laboratory operations.[8]

Step-by-Step Disposal and Removal Workflow

This workflow details the process from generating the waste to its final removal by trained professionals.

Caption: End-to-end hazardous waste disposal workflow.

Protocol for Empty Containers: The disposal of the original product container requires specific steps to ensure it is not hazardous.

  • Thoroughly empty all contents into the appropriate solid hazardous waste container.

  • The first rinse of the container with a suitable solvent (e.g., acetone or ethanol) must be collected and disposed of as hazardous liquid waste.[12]

  • For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[12] While this compound is an irritant, following this more stringent protocol is a best practice.

  • After rinsing, allow the container to air dry completely in a fume hood.

  • Once dry, deface or remove the original label to prevent confusion.

  • The container can now be disposed of in the regular trash or glass recycling bin, depending on institutional policy.

Emergency Procedures: Spills and Exposures

In the event of a spill or exposure during handling or disposal, immediate and correct action is critical.

  • Skin Contact: Wash the affected area immediately with soap and plenty of water. Consult a physician.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4][13]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Small Spill (Solid): If you are trained and it is safe to do so, carefully sweep or scoop up the material, avoiding dust generation. Place it in a labeled hazardous waste container. Clean the area with an appropriate solvent and dispose of cleaning materials as contaminated solid waste.

  • Large Spill: Evacuate the immediate area. Alert your supervisor and contact your institution's Environmental Health & Safety (EHS) emergency line. Do not attempt to clean it up yourself.

By adhering to this comprehensive guide, you contribute to a safe, compliant, and environmentally responsible laboratory. This protocol is designed to be a living document, integrated into your lab's chemical hygiene plan and regular safety training.

References

Navigating the Safe Handling of 2-(1-Adamantyl)-4-methylphenol: A Comprehensive Guide to Personal Protective Equipment and Emergency Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: This guide provides critical safety and operational protocols for all laboratory personnel handling 2-(1-Adamantyl)-4-methylphenol. Adherence to these procedures is mandatory to ensure a safe research environment.

The introduction of the bulky adamantyl substituent to the phenol scaffold, while integral to its function in various research and development applications, necessitates a rigorous approach to safety. As a Senior Application Scientist, this guide is crafted to instill a deep understanding of the potential hazards and to provide clear, actionable steps for the safe handling, storage, and disposal of this compound. Our commitment to your safety extends beyond providing a chemical product; it is about fostering a culture of proactive risk mitigation and preparedness.

Hazard Assessment: Understanding the Risks

This compound is a solid powder that presents several key hazards that must be managed through appropriate engineering controls and personal protective equipment (PPE).[1] The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.

According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

While specific toxicological data for this compound is not extensively detailed, it is structurally a phenol derivative. Phenol and its derivatives are known to be corrosive and can have systemic toxicity upon absorption through the skin.[2][3] Therefore, it is prudent to handle this compound with the same level of caution as other hazardous phenolic compounds.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPERationale and Best Practices
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a significant risk of splashes.Protects against airborne powder and accidental splashes.[3]
Hands Double-gloving is recommended. Use a compatible glove material such as nitrile, neoprene, or butyl rubber.Phenolic compounds can penetrate some glove materials. Double-gloving provides an extra layer of protection. Always inspect gloves for tears or punctures before use and change them immediately if contaminated.[2][3]
Body A fully buttoned laboratory coat. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or when there is a risk of splashing.Protects skin and personal clothing from contamination.[2][3]
Respiratory A NIOSH-approved N95 dust mask should be used when handling the powder outside of a certified chemical fume hood.Prevents inhalation of the powder, which can cause respiratory irritation.
Feet Closed-toe shoes.Protects feet from spills.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound at every stage is critical for minimizing exposure risk.

Engineering Controls

All work with this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4] The fume hood provides a controlled environment that captures airborne particles.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and PPE.

  • Weighing: Carefully weigh the required amount of this compound on a tared weigh boat inside the fume hood. Avoid creating dust clouds.

  • Dissolving: If preparing a solution, add the powder slowly to the solvent in a suitable container within the fume hood.

  • Post-Handling: After use, decontaminate all surfaces and equipment with an appropriate solvent.

Handling_Workflow A Preparation: Don PPE & Verify Fume Hood B Weighing: Handle Powder in Fume Hood A->B C Solution Preparation (if applicable) in Fume Hood B->C D Post-Handling Decontamination C->D E Waste Disposal D->E

Caption: Experimental workflow for handling this compound.

Emergency Procedures: Immediate and Decisive Action

In the event of an accidental exposure or spill, a rapid and informed response is crucial.

Exposure Response
Exposure RouteImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. After initial flushing, wash the area with a low-molecular-weight polyethylene glycol (PEG 300 or PEG 400) solution if available. Seek immediate medical attention.[2][5][6]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6][7]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][8]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]
Spill Response

For minor spills of the solid material within a chemical fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Don Appropriate PPE: Ensure you are wearing the full complement of recommended PPE.

  • Containment: Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.

  • Clean-up: Carefully sweep the contained material into a designated chemical waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

For large spills or spills outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan: Responsible Waste Management

All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.[3]

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, labeled, and sealed waste container.

  • Contaminated PPE: Place in a designated hazardous waste bag.

Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's EHS department for specific guidance.

Conclusion: A Partnership in Safety

This guide provides a foundational framework for the safe handling of this compound. By integrating these practices into your daily laboratory operations, you contribute to a safer research environment for yourself and your colleagues. Continuous vigilance and a proactive approach to safety are paramount. Should you have any questions or require further clarification, do not hesitate to consult your institution's safety resources.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Adamantyl)-4-methylphenol
Reactant of Route 2
Reactant of Route 2
2-(1-Adamantyl)-4-methylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.